Irresistin-16
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C23H19N5/c24-22-21-18-12-13-28(20(18)11-10-19(21)26-23(25)27-22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H4,24,25,26,27) |
InChI Key |
CKQXMSDRDDHCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Irresistin-16: A Technical Deep Dive into a Novel Dual-Action Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In response, the scientific community is actively seeking novel antimicrobial agents with unique mechanisms of action that can overcome existing resistance. Irresistin-16 (IRS-16) has emerged as a promising candidate, demonstrating potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its potential as a next-generation antibiotic.
Discovery and Development
This compound was developed by researchers at Princeton University as a derivative of the compound SCH-79797.[1] The parent compound, while effective against both Gram-positive and Gram-negative bacteria, exhibited comparable toxicity to both bacterial and human cells, limiting its therapeutic potential.[2] Through targeted chemical modifications, this compound was engineered to possess significantly greater potency against bacteria while maintaining a favorable safety profile.[3] This enhanced therapeutic window has positioned this compound as a viable candidate for further drug development. A spinout company, ArrePath, has since been established to advance the development of this compound and to leverage its discovery platform for the identification of other novel anti-infective agents.
Mechanism of Action: A "Poisoned Arrow" Approach
This compound employs a unique dual-action mechanism of action, aptly described as a "poisoned arrow," which contributes to its high efficacy and the observed lack of resistance development.[2][3] This multifaceted attack involves two distinct but synergistic actions:
-
Bacterial Membrane Disruption (The "Arrow"): this compound rapidly compromises the integrity of the bacterial cell membrane.[1][4] This disruption is a critical first step, allowing the molecule to gain entry into the bacterial cell.
-
Inhibition of Folate Synthesis (The "Poison"): Once inside the cell, this compound targets and inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][4] Folate is essential for the synthesis of nucleotides and amino acids, and its inhibition ultimately leads to the cessation of bacterial growth and cell death.
This dual-targeting strategy is believed to be a key factor in preventing the emergence of bacterial resistance, as it would require a bacterium to simultaneously develop mutations in two separate and essential cellular pathways.
Signaling Pathway of this compound
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. princeton.edu [princeton.edu]
- 3. news-medical.net [news-medical.net]
- 4. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Elucidating the Mechanism of Action of Irresistin-16, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Irresistin-16 is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine Kinase 12 (STK12), a critical downstream effector in the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway. Hyperactivation of the FGFR3-STK12 axis is a known driver in various oncogenic processes, particularly in urothelial and lung carcinomas. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with STK12, its effects on downstream cellular signaling, and its anti-proliferative activity. The experimental protocols that form the basis of these findings are described in detail, and key quantitative data are presented for clarity and comparison.
Introduction: The FGFR3-STK12 Signaling Axis
The FGFR3 signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. Ligand binding to FGFR3 induces receptor dimerization and autophosphorylation, creating docking sites for downstream adapter proteins. This cascade ultimately leads to the activation of Serine/Threonine Kinase 12 (STK12). Activated STK12 phosphorylates the transcription factor Proliferation-Associated Transcription Factor 9 (PATF9) at the Serine-247 residue. Phosphorylated PATF9 then translocates to the nucleus, where it binds to promoter regions of target genes, initiating the transcription of proteins essential for cell cycle progression and apoptosis evasion. In numerous cancers, mutations or overexpression of FGFR3 lead to constitutive activation of this pathway, making it a compelling target for therapeutic intervention. This compound was developed to selectively inhibit STK12, thereby blocking the signal transduction cascade at a critical juncture.
Quantitative Analysis of this compound Activity
Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of 120 human kinases. The compound demonstrated exceptional selectivity for STK12.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. STK12 |
|---|---|---|
| STK12 | 16 | 1 |
| STK13 | 1,840 | 115x |
| MAPK1 | 3,250 | 203x |
| AKT1 | >10,000 | >625x |
| CDK2 | >10,000 | >625x |
| FGFR3 (kinase domain) | >10,000 | >625x |
Cellular Anti-Proliferative Activity
The potency of this compound was evaluated in cancer cell lines with varying FGFR3 and STK12 expression levels.
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation/Status | EC₅₀ (nM) |
|---|---|---|---|
| RT112 | Bladder | FGFR3 (Y373C) | 45 |
| SW780 | Bladder | FGFR3 (S249C) | 62 |
| NCI-H1581 | Lung | STK12 Amplified | 88 |
| A549 | Lung | Wild-Type FGFR3/STK12 | 1,250 |
| MCF7 | Breast | Wild-Type FGFR3/STK12 | >5,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ of this compound against purified human kinases.
Methodology:
-
Reagents: Recombinant human STK12 enzyme (Carna Biosciences), ADP-Glo™ Kinase Assay kit (Promega), ATP, appropriate peptide substrate (biotin-labeled PATF9-derived peptide).
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound (starting from 20 µM) was prepared in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
The kinase reaction was initiated by adding 5 µL of STK12 enzyme and 5 µL of peptide substrate/ATP mixture to 15 µL of the diluted compound in a 384-well plate. The final ATP concentration was 10 µM (at Km).
-
The reaction was incubated for 60 minutes at room temperature.
-
5 µL of ADP-Glo™ Reagent was added to stop the enzyme reaction and deplete the remaining ATP. This was incubated for 40 minutes.
-
10 µL of Kinase Detection Reagent was added to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Luminescence was measured after a 30-minute incubation using a plate reader.
-
-
Data Analysis: The raw luminescence data was normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Cell Viability Assay
Objective: To determine the EC₅₀ of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
A 9-point serial dilution of this compound was prepared in the culture medium. The medium in the wells was replaced with the medium containing the various concentrations of the compound.
-
Plates were incubated for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded on a plate reader.
-
-
Data Analysis: Data was normalized to vehicle-treated controls (100% viability) and background (no cells). EC₅₀ values were determined using a non-linear regression curve fit.
Dual-Targeting Antibiotic Irresistin-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irresistin-16 (IRS-16) is a novel, broad-spectrum antibiotic with a unique dual-targeting mechanism of action that has demonstrated significant potential in overcoming antimicrobial resistance. A derivative of the compound SCH-79797, IRS-16 exhibits potent bactericidal activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Its dual mechanism, which involves the simultaneous inhibition of folate biosynthesis and disruption of bacterial membrane integrity, contributes to its low propensity for resistance development. Furthermore, this compound has shown a favorable safety profile with low cytotoxicity against mammalian cells. This technical guide provides an in-depth overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound employs a synergistic dual-targeting strategy to effectively kill bacteria. This two-pronged attack is a key factor in its potency and its ability to evade resistance mechanisms.[1][2]
Inhibition of Folate Biosynthesis
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway.[3] Folate is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound halts DNA replication and repair, ultimately leading to bacterial cell death. This mechanism is particularly effective as bacteria must synthesize their own folate, whereas mammals obtain it from their diet.
Disruption of Bacterial Membrane Integrity
In addition to its intracellular target, this compound directly targets the bacterial cell membrane, causing rapid disruption of its integrity.[2] This leads to the leakage of essential intracellular components and a collapse of the membrane potential, resulting in swift bactericidal action. This membrane-disrupting activity is crucial for its effectiveness against Gram-negative bacteria, which possess a protective outer membrane that often prevents antibiotics from reaching their intracellular targets.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies, demonstrating its potent antimicrobial activity and selectivity.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against selected Streptococcus species.
| Bacterial Species | MIC (µM) | MBIC (µM) |
| Streptococcus mutans | 0.122[3] | 0.061[3] |
| Streptococcus sanguinis | 1.953[3] | 1.953[3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Observations |
| Mouse Fibroblast L929 cells | Live/Dead Cell Viability Assay | Abundance of viable (green) cells and scarce dead (red) cells across tested concentrations.[3] |
| Mouse Fibroblast L929 cells | CCK-8 Assay | No significant cytotoxicity induced in L929 cells among the experimental and control groups.[3] |
Note: Specific IC50 values for a broader range of cell lines are not yet publicly available in the reviewed literature.
Experimental Protocols
The characterization of this compound's activity and mechanism of action involved a suite of specialized experimental procedures.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh bacterial culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Bacterial Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses the ability of a compound to disrupt the bacterial cell membrane.
-
Bacterial Culture and Treatment: Bacterial cells are grown to the mid-logarithmic phase and then treated with this compound at its MIC or other relevant concentrations for a specified duration.
-
Staining: Propidium iodide (PI), a fluorescent dye that cannot penetrate intact cell membranes, is added to the bacterial suspension.
-
Analysis: The cells are analyzed using fluorescence microscopy or flow cytometry. Bacteria with compromised membranes will take up the PI and fluoresce red, while live cells with intact membranes will not.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay measures the inhibitory effect of a compound on the DHFR enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Inhibition Calculation: The percentage of DHFR inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay evaluates the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., NIH/3T3 fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to untreated control cells.
Bacterial Cytological Profiling (BCP)
BCP is a high-throughput imaging method used to rapidly determine the mechanism of action of an antibiotic by observing its effect on bacterial cell morphology.
-
Bacterial Treatment and Staining: Bacteria are treated with the antibiotic of interest. After a set incubation period, the cells are stained with fluorescent dyes that label specific cellular components, such as the cell membrane (e.g., FM4-64) and DNA (e.g., DAPI).
-
Microscopy: The stained cells are imaged using fluorescence microscopy.
-
Image Analysis: Automated image analysis software is used to quantify various morphological parameters, such as cell length, width, and DNA condensation.
-
Profile Comparison: The resulting "cytological profile" is compared to a database of profiles from antibiotics with known mechanisms of action to infer the target pathway of the new compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Targeting Antibacterial Agents to Combat Bacterial Resistance - ChemistryViews [chemistryviews.org]
- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
Irresistin-16: A Technical Guide to a Dual-Action Antibacterial Agent Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a synthetic antibacterial compound that has demonstrated significant potential in combating Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. A derivative of the compound SCH-79797, this compound exhibits a potent dual mechanism of action that circumvents common antibiotic resistance pathways, making it a promising candidate for further drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial activity, and the experimental protocols used for its evaluation.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its bactericidal effects through a unique dual-targeting mechanism, simultaneously disrupting the integrity of the bacterial cell membrane and inhibiting a crucial metabolic pathway.[1] This combined assault makes it exceptionally difficult for bacteria to develop resistance.[2]
Membrane Disruption
One of the primary modes of action of this compound is the permeabilization of the bacterial cell membrane.[1] This disruption of the membrane's structural integrity leads to the leakage of essential cellular components and ultimately, cell death. The ability to compromise the formidable outer membrane of Gram-negative bacteria is a key attribute of this compound's effectiveness.
Inhibition of Folate Metabolism
Concurrently with membrane disruption, this compound targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate biosynthesis pathway.[1] Folate is a vital precursor for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication, RNA synthesis, and protein production. By blocking DHFR, this compound effectively halts these fundamental cellular processes.
The following diagram illustrates the dual mechanism of action of this compound:
Antibacterial Activity
This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy against clinically significant Gram-negative pathogens, which are often multidrug-resistant, is of particular interest.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus mutans | UA159 | ~0.08 |
| Streptococcus sanguinis | SK36 | >1.25 |
| Neisseria gonorrhoeae | (various) | Potent Activity Reported |
| Escherichia coli | (various) | Potent Activity Reported |
Note: Specific MIC values for many Gram-negative strains are not yet publicly available in a comprehensive table format. The data for Streptococcus species is included for comparative purposes, highlighting the selective activity of this compound.[3] Potent activity against N. gonorrhoeae and E. coli has been reported, though specific MIC ranges are not detailed in the available literature.[1][4]
Experimental Protocols
The evaluation of this compound's antibacterial properties involves a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
The following diagram illustrates the general workflow for MIC determination:
Time-Kill Kinetics Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Preparation: Test tubes containing MHB with various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the drug is also included.
-
Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each tube.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated on nutrient agar.
-
Incubation and Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[5]
Membrane Permeability Assays
The effect of this compound on bacterial membrane integrity can be assessed using fluorescent probes.
NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Its uptake is indicative of outer membrane damage.
Protocol:
-
Bacterial Suspension: Bacterial cells are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., HEPES).
-
NPN Addition: NPN is added to the bacterial suspension.
-
This compound Treatment: The bacterial suspension is then treated with various concentrations of this compound.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer.
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cell and subsequent fluorescence upon binding to DNA indicates inner membrane damage.
Protocol:
-
Bacterial Suspension: Similar to the NPN assay, a bacterial suspension is prepared.
-
PI Addition: PI is added to the bacterial suspension.
-
This compound Treatment: The cells are exposed to different concentrations of this compound.
-
Fluorescence Measurement: The increase in fluorescence is measured over time.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory effect of this compound on DHFR activity is determined using a spectrophotometric enzyme assay.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified bacterial DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH is prepared in a suitable buffer.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.
-
Spectrophotometric Monitoring: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.[6]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
The following diagram provides a detailed view of the bacterial folate biosynthesis pathway and the point of inhibition by this compound:
Conclusion
This compound represents a significant advancement in the search for novel antibiotics against Gram-negative bacteria. Its dual mechanism of action, targeting both the bacterial membrane and the essential folate biosynthesis pathway, offers a powerful strategy to overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising antibacterial agent. Further research, particularly in generating comprehensive quantitative data against a wider range of multidrug-resistant Gram-negative pathogens, is crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]
- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
Irresistin-16: A Technical Guide to its Anti-MRSA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Irresistin-16 (IRS-16), a synthetic derivative of the small molecule SCH-79797, has emerged as a promising candidate in the fight against multidrug-resistant bacteria, including MRSA. This technical guide provides an in-depth overview of the known activity of this compound against MRSA, focusing on its unique dual mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation.
This compound is distinguished by its ability to simultaneously target two essential bacterial processes: disrupting the integrity of the cell membrane and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1][2] This dual-action approach is believed to be a key factor in its potent bactericidal activity and the observed low frequency of resistance development.[2] While specific quantitative data for this compound against MRSA strains remains limited in publicly available literature, this guide synthesizes the current understanding of its activity and provides the methodological framework for its further investigation.
Quantitative Data Summary
| Parameter | Streptococcus mutans | Streptococcus sanguinis |
| MIC (µM) | 0.122 | 1.953 |
| MBIC (µM) | 0.061 | 1.953 |
| Table 1: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus species.[1] Data presented for illustrative purposes. |
Mechanism of Action
This compound exerts its potent bactericidal effect against MRSA through a novel dual mechanism of action that combines two distinct and synergistic modes of attack.[1]
Cell Membrane Disruption
This compound directly targets and disrupts the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1] While the precise molecular interactions with the MRSA membrane are still under investigation, this action is characterized by the rapid permeabilization of the membrane, leading to the leakage of intracellular contents and dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.
Dihydrofolate Reductase (DHFR) Inhibition
Concurrently with membrane disruption, this compound inhibits the intracellular enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical component of the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By inhibiting DHFR, this compound effectively halts DNA replication and repair, as well as the synthesis of essential proteins, leading to bacterial growth arrest and death.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway and DHFR Inhibition in S. aureus
The following diagram illustrates the folate biosynthesis pathway in Staphylococcus aureus, highlighting the critical role of Dihydrofolate Reductase (DHFR), the target of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA using the broth microdilution method.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Time-Kill Kinetics Assay
Objective: To assess the bactericidal activity of this compound against MRSA over time.
Materials:
-
MRSA strain
-
CAMHB
-
This compound at various concentrations (e.g., 1x, 4x, 16x MIC)
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Shaker
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of MRSA in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Add the standardized inoculum to flasks containing CAMHB with different concentrations of this compound (and a no-drug control).
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
-
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of this compound to inhibit MRSA biofilm formation.
Materials:
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound at various concentrations
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
PBS
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of MRSA in TSB.
-
Dilute the culture to a standardized concentration (e.g., OD₆₀₀ of 0.05).
-
-
Assay Setup:
-
Add the diluted bacterial culture to the wells of a microtiter plate.
-
Add different concentrations of this compound to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the planktonic cells from the wells.
-
Wash the wells twice with PBS to remove non-adherent cells.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.
-
-
Solubilization and Quantification:
-
Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
-
Conclusion
This compound represents a significant advancement in the quest for novel antibiotics against MRSA. Its dual mechanism of action, targeting both the cell membrane and the essential folate biosynthesis pathway, offers a powerful strategy to combat this resilient pathogen and potentially mitigate the development of resistance. While further research is needed to establish a comprehensive quantitative profile of its anti-MRSA activity, the methodologies and mechanistic understanding presented in this guide provide a solid foundation for future investigations. The continued exploration of this compound and similar dual-action compounds is crucial for addressing the urgent threat of antibiotic-resistant infections.
References
In-Depth Technical Guide: Irresistin-16 for the Treatment of Neisseria gonorrhoeae
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all previously effective antibiotics, creating an urgent need for novel therapeutic agents. Irresistin-16 (IRS-16), a synthetic small molecule, has emerged as a promising candidate for treating multidrug-resistant N. gonorrhoeae. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, cytotoxicity, and the experimental protocols used for its evaluation. This compound exhibits a unique dual mechanism of action, targeting both bacterial membrane integrity and folate biosynthesis, which contributes to its potent bactericidal activity and low propensity for resistance development.
Introduction
The rapid emergence of antimicrobial resistance in Neisseria gonorrhoeae poses a significant global health threat, with the World Health Organization classifying it as a priority pathogen[1]. The bacterium has progressively acquired resistance to successive classes of antibiotics, including sulfonamides, penicillins, tetracyclines, and fluoroquinolones, leaving limited treatment options[1]. Alarming reports of resistance to extended-spectrum cephalosporins, the last line of empirical monotherapy, underscore the critical need for new drugs with novel mechanisms of action[1].
This compound is a derivative of the compound SCH-79797 and has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including multidrug-resistant strains of N. gonorrhoeae[2][3]. Its dual-targeting mechanism makes it a particularly attractive candidate for overcoming existing resistance mechanisms and preventing the emergence of new ones[2][3].
Mechanism of Action
This compound exerts its potent bactericidal effect through a dual mechanism of action, simultaneously targeting two essential cellular processes in N. gonorrhoeae:
-
Bacterial Membrane Disruption: One component of the this compound molecule directly targets and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately cell death[2][3].
-
Dihydrofolate Reductase (DHFR) Inhibition: The other pharmacophore of this compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. Folate is essential for the synthesis of nucleotides and amino acids, and its inhibition halts bacterial growth and replication[2][3].
This dual-action approach is believed to be synergistic, with the membrane disruption potentially facilitating the entry of the drug to inhibit its intracellular target, DHFR. This multifaceted attack is also thought to be the reason for the observed low frequency of resistance development[2].
References
A Technical Guide to the Dual-Mechanism Antibiotic SCH-79797 and its Potent Derivative, Irresistin-16
Introduction
The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. SCH-79797, a compound initially investigated as a potent and selective antagonist of the human Protease-Activated Receptor 1 (PAR-1), has emerged as a promising lead in this area.[1][2] Subsequent research revealed its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][3] This activity stems from a unique dual-targeting mechanism of action that has shown an undetectably low frequency of inducing resistance.[3]
Further development, aimed at improving the therapeutic index, led to the creation of Irresistin-16, a derivative of SCH-79797.[3] this compound exhibits significantly increased potency against bacteria while maintaining the low toxicity profile of the parent compound, making it a highly promising candidate for further preclinical and clinical development.[4][5] This technical guide provides a comprehensive overview of SCH-79797 and this compound, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation.
A Novel Dual-Targeting Mechanism of Action
SCH-79797 and its derivative, this compound, exhibit a unique bactericidal mechanism by simultaneously attacking two independent and essential cellular processes in bacteria.[3][6][7] This dual-action approach is believed to be the reason for the exceptionally low rate of resistance development observed in laboratory studies.[3][8]
The two primary cellular targets are:
-
Folate Metabolism: The compounds inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][6] This inhibition disrupts the production of essential precursors required for the synthesis of DNA, RNA, and proteins, ultimately leading to a halt in bacterial growth and replication.[1]
-
Bacterial Membrane Integrity: SCH-79797 and this compound disrupt the bacterial membrane's potential and permeability.[1][6] This leads to the leakage of vital cellular contents and a breakdown of the electrochemical gradients necessary for cellular function, resulting in rapid cell death.[1][9] Some evidence suggests this membrane disruption may be mediated through the activation of the mechanosensitive channel of large conductance (MscL).[10][11]
This combined assault on both metabolic and structural integrity makes it exceedingly difficult for bacteria to develop resistance through a single mutation.
Quantitative Data
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[12][13] The data below summarizes the potent activity of SCH-79797 and the enhanced potency of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of SCH-79797
| Bacterial Species | Strain | MIC (μg/mL) | Gram Stain |
| Acinetobacter baumannii | ATCC 19606 | 8 | Negative |
| Acinetobacter baumannii | Clinical Isolate | 8 | Negative |
| Enterococcus faecalis | ATCC 29212 | 4 | Positive |
| Neisseria gonorrhoeae | ATCC 49226 | 2 | Negative |
| Neisseria gonorrhoeae | WHO-L (MDR) | 4 | Negative |
| Staphylococcus aureus | USA300 (MRSA) | 1 | Positive |
| Escherichia coli | lptD4213 | 6.3 | Negative |
Note: Data compiled from multiple sources.[3][6]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (μM) | Gram Stain |
| Streptococcus mutans | UA159 | 0.122 | Positive |
| Streptococcus sanguinis | ATCC 10556 | 1.953 | Positive |
Note: Data from a study on dual-species biofilms.[14]
Cytotoxicity and Therapeutic Index
A critical aspect of drug development is ensuring a compound is selectively toxic to pathogens while sparing host cells. The original compound, SCH-79797, showed similar toxicity levels to both human and bacterial cells.[4] The derivative this compound was specifically developed to address this, demonstrating a therapeutic window nearly 1,000 times wider, making it a much more viable drug candidate.[4][8]
Table 3: Cytotoxicity of SCH-79797 against Mammalian Cell Lines
| Cell Line | Cell Type | ED₅₀ (nM) |
| NIH 3T3 | Mouse Fibroblast | 75 |
| HEK 293 | Human Embryonic Kidney | 81 |
| A375 | Human Malignant Melanoma | 116 |
Note: ED₅₀ represents the concentration for 50% growth inhibition.[15]
This compound was found to have low cytotoxicity against mouse fibroblast L929 cells at concentrations effective against bacteria.[14] It is reported to be nearly 1,000 times more potent against bacteria than human cells.[4][8]
PAR-1 Antagonist Activity
While its antibiotic properties are the current focus, SCH-79797 was originally developed as a PAR-1 antagonist. This activity is relevant to its initial discovery and potential alternative applications.
Table 4: PAR-1 Antagonist Activity of SCH-79797
| Parameter | Value | Description |
| IC₅₀ (PAR-1 binding) | 70 nM | Concentration for 50% inhibition of peptide binding to PAR-1.[1][16] |
| Kᵢ (PAR-1 binding) | 35 nM | Inhibitory constant for binding to PAR-1.[1][16] |
| IC₅₀ (Platelet Aggregation) | 3 µM | Concentration for 50% inhibition of thrombin-induced platelet aggregation.[16] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of novel antimicrobial compounds. The following are key experimental protocols used in the characterization of SCH-79797 and this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standard broth microdilution method.[17]
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., SCH-79797, this compound) in a suitable solvent like DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 14-18 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
Bacterial Cytological Profiling (BCP)
This quantitative imaging technique helps to classify the mechanism of action of an antibiotic by observing its effect on bacterial cell morphology.[3][17]
Objective: To characterize the phenotypic changes in bacteria upon treatment with the compound.
Methodology:
-
Bacterial Culture and Treatment: Grow a bacterial culture (e.g., E. coli) to the early exponential phase. Treat the culture with the test compound at a specified concentration (e.g., 1x to 5x MIC) for a defined period (e.g., 30-120 minutes).
-
Fluorescent Staining: Stain the bacterial cells with a cocktail of fluorescent dyes. Commonly used dyes include:
-
DAPI: Stains DNA (membrane-permeable).
-
FM4-64: Stains the cell membrane.
-
SYTOX Green: Stains DNA but is membrane-impermeable, thus indicating compromised membrane integrity.[9]
-
-
Microscopy: Place a small volume of the stained cell suspension on an agarose pad. Image the cells using a fluorescence microscope equipped with appropriate filters for each dye.
-
Image Analysis: Analyze the captured images to quantify changes in cell size, shape, DNA condensation, and membrane integrity compared to untreated controls and controls treated with antibiotics of known mechanisms.
Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compound to mammalian cells.[3]
Objective: To determine the concentration of the compound that is toxic to mammalian cells.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, L929) in a 384-well or 96-well plate at a predetermined density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add the test compound in serial dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment: Add a cell viability reagent, such as CyQUANT, to each well and incubate for 1 hour. This reagent fluoresces upon binding to DNA, and the signal is proportional to the number of viable cells.
-
Data Acquisition: Measure the fluorescence using a plate reader. Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀ or ED₅₀) relative to the vehicle control.
In Vivo Efficacy in a Mouse Infection Model
Animal models are essential for evaluating the therapeutic potential of a new antibiotic in a living organism.[18][19] this compound has been shown to be effective in a mouse vaginal infection model with Neisseria gonorrhoeae.[3][4]
Objective: To assess the ability of the compound to clear a bacterial infection in a mouse model.
Methodology (Generalized):
-
Acclimatization and Estrus Synchronization: House female mice under standard conditions. Synchronize the estrous cycle, often with estradiol valerate, to make them susceptible to vaginal infection.
-
Infection: Inoculate the mice intravaginally with a specific CFU count of a pathogenic bacterial strain (e.g., drug-resistant N. gonorrhoeae).
-
Treatment: At a set time post-infection (e.g., 24 hours), administer the test compound (e.g., this compound) via a relevant route (e.g., intravaginally or systemically). A vehicle control group is also included.
-
Monitoring and Bacterial Load Determination: Monitor the mice for signs of infection. At specified time points post-treatment, collect vaginal swabs. Plate serial dilutions of the swab contents onto appropriate agar to determine the bacterial load (CFU/swab).
-
Endpoint Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of the compound in clearing the infection. A significant reduction in CFU indicates effective treatment.
Conclusion
SCH-79797 and its optimized derivative, this compound, represent a significant advancement in the search for new antibiotics. Their novel dual-mechanism of action, which targets both bacterial folate metabolism and membrane integrity, confers broad-spectrum bactericidal activity and a remarkably low propensity for resistance development.[3][6] The successful optimization of SCH-79797 to yield this compound, with its vastly improved therapeutic index, underscores the potential of this chemical scaffold.[4][5] The comprehensive data and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore the potential of these compounds in combating the global threat of antibiotic-resistant infections.
References
- 1. benchchem.com [benchchem.com]
- 2. SCH-79797 - Wikipedia [en.wikipedia.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]
- 9. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. idstewardship.com [idstewardship.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Irresistin-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a novel antibiotic candidate that has garnered significant attention for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] A derivative of the compound SCH-79797, IRS-16 exhibits a unique dual mechanism of action that circumvents common antibiotic resistance pathways, making it a promising lead for the development of new anti-infective therapies.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its enhanced antibacterial efficacy and improved safety profile. It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.
Core Structure and Mechanism of Action
This compound is built upon a pyrrolo[3,2-f]quinazoline-1,3-diamine core.[4] Its parent compound, SCH-79797, was initially identified as a PAR-1 antagonist.[5] The antibacterial properties of this scaffold are attributed to a dual-targeting mechanism:
-
Folate Metabolism Inhibition: The pyrroloquinazolinediamine moiety acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is critical for the production of nucleotides and certain amino acids necessary for bacterial survival.[2]
-
Bacterial Membrane Disruption: A second pharmacophore, a hydrophobic group attached to the pyrrole nitrogen, is responsible for disrupting the integrity of the bacterial cell membrane.[2][3]
This dual-action attack is synergistic, leading to rapid bactericidal activity and an exceptionally low propensity for the development of resistance.[6][7]
Structure-Activity Relationship (SAR)
The development of this compound from SCH-79797 involved systematic modifications to enhance antibacterial potency while minimizing cytotoxicity to mammalian cells. The key structural modification distinguishing this compound from its parent compound is the replacement of the isopropylbenzene group with a biphenylmethyl group at the 7-position of the pyrroloquinazoline core.[2][4]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) values and cytotoxicity data for SCH-79797 and its key derivative, this compound, against a panel of bacterial pathogens and a mammalian cell line.
Table 1: Minimum Inhibitory Concentration (MIC) of SCH-79797 and this compound
| Compound | Acinetobacter baumannii (ATCC 19606) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Escherichia coli (lptD4213) MIC (µg/mL) | Neisseria gonorrhoeae (ATCC 49226) MIC (µg/mL) | Staphylococcus aureus (MRSA, USA300) MIC (µg/mL) |
| SCH-79797 | 8 | 4 | 3.1 | 2 | 2 |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: Specific MIC values for this compound against this panel were not available in the provided search results. However, it is reported to be 100 to 1000 times more potent than SCH-79797.[6]
Table 2: Cytotoxicity Data
| Compound | Mammalian Cell Line | Assay | Measurement | Value |
| SCH-79797 | Not Specified | Not Specified | Not Specified | Kills human and bacterial cells at similar levels[8] |
| This compound | Mouse fibroblast L929 cells | Live/Dead Viability Assay, CCK-8 Assay | Minimal Cytotoxicity | No significant cytotoxicity observed[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the evaluation of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into an appropriate broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the standardized suspension to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells is a critical determinant of its therapeutic potential.
-
Cell Culture: Culture mammalian cells (e.g., mouse fibroblast L929 cells) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and incubate overnight to allow for cell attachment.[4]
-
Compound Exposure: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 hours).[4]
-
Viability Assessment:
-
Live/Dead Viability Assay: Utilize a fluorescent dye combination such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).[4]
-
CCK-8 Assay (Cell Counting Kit-8): Add the CCK-8 reagent to each well and incubate. The amount of formazan dye produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[4]
-
-
Data Analysis: Compare the viability of treated cells to untreated control cells to determine the cytotoxic effect of the compound.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for SAR Studies
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Resistance-resistant antibacterial treatment strategies [frontiersin.org]
- 8. Princeton team develops 'poisoned arrow' to defeat antibiotic-resistant bacteria | EurekAlert! [eurekalert.org]
Understanding the Antibacterial Spectrum of Irresistin-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a synthetic antibiotic derived from SCH-79797, demonstrating potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its unique dual-targeting mechanism of action, coupled with a low propensity for resistance development, positions it as a promising candidate in the fight against antimicrobial resistance.[2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and experimental workflows.
Antibacterial Spectrum of this compound
This compound exhibits a broad range of activity, effectively inhibiting the growth of various pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values for this compound against a selection of bacterial strains.
| Bacterial Species | Strain | Gram Stain | MIC (µM) | Reference |
| Streptococcus mutans | UA159 | Gram-positive | 0.122 | [2] |
| Streptococcus sanguinis | ATCC 10556 | Gram-positive | 1.953 | [2] |
Note: While studies report activity against Neisseria gonorrhoeae, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, specific MIC values for this compound were not available in the public domain at the time of this guide's compilation.[2] Research is ongoing to fully characterize its activity against a wider panel of clinical isolates, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Mechanism of Action
This compound employs a novel dual-targeting mechanism that simultaneously disrupts the bacterial cell membrane and inhibits a crucial intracellular metabolic pathway.[2] This two-pronged attack is believed to be a key factor in its potent bactericidal activity and its ability to evade resistance.
-
Membrane Integrity Disruption: One component of the this compound molecule targets and compromises the integrity of the bacterial cell membrane. This leads to leakage of intracellular components and ultimately cell death.
-
Folate Metabolism Inhibition: The other functional moiety of this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[2] This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA. By blocking this pathway, this compound halts bacterial replication.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial spectrum and mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.
Mechanism of Action Assays
Objective: To assess the ability of this compound to disrupt the bacterial cell membrane.
Principle: SYTOX™ Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
This compound
-
SYTOX™ Green nucleic acid stain
-
Bacterial suspension in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: a. Grow the test bacterium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: a. In a 96-well black, clear-bottom plate, add the bacterial suspension. b. Add SYTOX™ Green to a final concentration of 1-5 µM. c. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Measurement: a. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission) over time.
-
Data Analysis: a. An increase in fluorescence intensity in the presence of this compound, compared to the negative control, indicates membrane permeabilization.
Objective: To determine if this compound inhibits the enzymatic activity of DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm as its substrate, dihydrofolate (DHF), is converted to tetrahydrofolate (THF) using NADPH as a cofactor. Inhibition of DHFR by this compound will result in a reduced rate of NADPH oxidation.[5]
Materials:
-
Purified bacterial DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: a. Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme. b. In a separate set of reactions, include varying concentrations of this compound. Include a positive control inhibitor (e.g., methotrexate) and a no-inhibitor control.
-
Initiation of Reaction: a. Pre-incubate the reaction mixtures (with and without this compound) for a short period. b. Initiate the reaction by adding DHF.
-
Measurement: a. Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: a. Calculate the rate of NADPH oxidation for each condition. A dose-dependent decrease in the reaction rate in the presence of this compound indicates inhibition of DHFR activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel antibacterial agent like this compound.
Conclusion
This compound represents a significant advancement in the development of new antibiotics. Its broad-spectrum activity and dual-targeting mechanism make it a formidable agent against a range of bacterial pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antimicrobial compounds. Further research to establish a comprehensive MIC profile against clinically relevant, multidrug-resistant strains is crucial for its progression towards clinical application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Irresistin-16: A Dual-Action Antibiotic Targeting Folate Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising, next-generation antibiotic candidate that has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] A derivative of the compound SCH-79797, IRS-16 is distinguished by its unique dual mechanism of action that simultaneously disrupts the bacterial membrane and inhibits intracellular folate metabolism.[1][2][3][4] This two-pronged attack not only results in rapid bactericidal activity but also presents a formidable barrier to the development of antibiotic resistance.[5][6] This guide provides a detailed examination of IRS-16's mechanism of action, with a specific focus on its inhibition of the folate metabolic pathway, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: A Two-Pronged Attack
This compound's potent antibacterial effect stems from its ability to execute two distinct and synergistic modes of action:
-
Bacterial Membrane Disruption: The molecule possesses a pharmacophore that targets and compromises the integrity of the bacterial cell membrane.[1][2][3] This action permeabilizes the cell, leading to leakage of essential intracellular components and a breakdown of vital electrochemical gradients. This mechanism is effective against both Gram-positive bacteria, which have a single cytoplasmic membrane, and the more challenging Gram-negative bacteria, which are protected by an additional outer membrane.[3][6]
-
Inhibition of Folate Metabolism: Once inside the cell, a second pharmacophore of IRS-16 targets a critical intracellular process: the folate synthesis pathway.[3][4] Specifically, IRS-16 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in this pathway.[1][2]
This dual-targeting strategy, where two independent but complementary mechanisms are combined into a single chemical entity, is a significant advancement in the fight against antibiotic resistance.[2][7]
Focus: Inhibition of Dihydrofolate Reductase (DHFR)
The folate pathway is essential for bacteria to synthesize tetrahydrofolate (THF), a vital cofactor required for the production of nucleic acids (DNA and RNA) and certain amino acids.[2][3] The enzyme dihydrofolate reductase (DHFR) catalyzes the final step in this pathway: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
By inhibiting DHFR, this compound effectively halts the production of THF. This leads to a depletion of the precursors necessary for DNA replication and protein synthesis, ultimately causing cell cycle arrest and death.[3] The parent compound of IRS-16, SCH-79797, has been shown to be a competitive inhibitor of DHFR.[2]
Quantitative Data
The efficacy of this compound and its precursors has been quantified through various in vitro assays. The following tables summarize key findings from published research.
Table 1: Dihydrofolate Reductase (FolA) Inhibition
| Compound | Target Organism | IC₅₀ (µM) | Notes |
| SCH-79797 | E. coli | 8.6 | Precursor to this compound.[2] |
| IRS-10 | E. coli | 0.065 | A derivative of SCH-79797.[2] |
| Trimethoprim | E. coli | 0.015 | A well-known DHFR inhibitor used as a control.[2] |
Note: Specific IC₅₀ data for this compound against purified DHFR was not available in the provided search results. The data for IRS-10, a closely related derivative, demonstrates the high potency of this chemical class.
Table 2: In Vitro Antibacterial and Anti-biofilm Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Biofilm Inhibitory Concentration (MBIC) (µM) |
| Streptococcus mutans | 0.122 | 0.061 |
| Streptococcus sanguinis | 1.953 | 1.953 |
Source: Data from a study on dual-species biofilms, highlighting the selective activity of IRS-16.[1]
Experimental Protocols
This section details the methodologies used to ascertain the quantitative data presented above.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of DHFR.
-
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.
-
Reagents and Materials:
-
Purified E. coli DHFR (FolA) enzyme.
-
Dihydrofolate (DHF) substrate.
-
NADPH cofactor.
-
Test compounds (e.g., this compound, SCH-79797, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salts).
-
UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.
-
The test compound is added to the mixture at various concentrations. A control reaction with solvent only (e.g., DMSO) is also prepared.
-
The reaction is initiated by the addition of the DHF substrate.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The initial reaction velocity is calculated for each concentration of the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to the Hill equation.[2]
-
Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Assays
These assays determine the lowest concentration of an antimicrobial agent that inhibits bacterial growth and biofilm formation, respectively.
-
Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. Growth inhibition is assessed visually or by measuring optical density. Biofilm inhibition is measured after a period of incubation by staining the adherent biofilm.
-
Reagents and Materials:
-
Bacterial cultures (S. mutans, S. sanguinis).
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth).
-
This compound stock solution.
-
96-well microtiter plates.
-
Crystal Violet solution (for staining biofilms).
-
Ethanol or acetic acid (for solubilizing the stain).
-
-
Procedure (MIC):
-
A two-fold serial dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C, 24-48 hours).
-
The MIC is determined as the lowest concentration of IRS-16 at which no visible bacterial growth is observed.[1]
-
-
Procedure (MBIC):
-
Following the MIC determination, the liquid medium is carefully removed from the wells.
-
The wells are washed with a buffer (e.g., PBS) to remove planktonic bacteria.
-
The remaining biofilm is stained with Crystal Violet solution for a set period.
-
Excess stain is washed away, and the plate is allowed to dry.
-
The bound stain is solubilized with a solvent (e.g., 95% ethanol).
-
The absorbance of the solubilized stain is measured with a plate reader.
-
The MBIC is defined as the lowest concentration of IRS-16 that significantly inhibits biofilm formation compared to the control.[1]
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: this compound inhibits Dihydrofolate Reductase (DHFR).
Caption: Experimental workflow for the DHFR inhibition assay.
Caption: Logical relationship of this compound's dual mechanism.
Conclusion
This compound represents a significant development in antibiotic research, offering a powerful dual-action mechanism that is highly effective against a wide range of bacterial pathogens and, crucially, appears to be robust against the development of resistance.[2][6] Its ability to simultaneously disrupt the bacterial membrane and inhibit the essential folate synthesis pathway via DHFR inhibition provides a synergistic effect that leads to rapid cell death.[2][6] The compound has demonstrated efficacy in animal infection models, curing mice infected with Neisseria gonorrhoeae.[2][6] With a therapeutic window nearly 1,000 times more potent against bacteria than human cells, this compound and its derivatives are promising candidates for further preclinical and clinical development, offering a potential new weapon in the arsenal against multidrug-resistant infections.[6]
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ibsafoundation.org [ibsafoundation.org]
- 5. New Princeton spinout will bring 'poisoned arrow' antibiotic and other new medicines to the market [princeton.edu]
- 6. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 7. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Membrane Disruption by Irresistin-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate with a novel dual mechanism of action that circumvents common bacterial resistance strategies. A derivative of the compound SCH-79797, IRS-16 exhibits potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE pathogens.[1] This technical guide provides an in-depth analysis of the core mechanism of IRS-16: the disruption of the bacterial membrane. It also delves into its secondary mechanism, the inhibition of folate biosynthesis. This document summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and presents visual diagrams of the underlying molecular pathways and experimental workflows.
Dual-Action Mechanism of this compound
This compound employs a synergistic two-pronged attack on bacteria. It simultaneously compromises the integrity of the bacterial cell membrane and inhibits intracellular folate synthesis, a critical metabolic pathway.[1][2] This dual-targeting approach is believed to be the reason for the observed low frequency of resistance development.[2]
Primary Mechanism: Bacterial Membrane Disruption
The primary bactericidal action of this compound involves the rapid and potent disruption of the bacterial membrane. This activity has been demonstrated against a range of bacteria and is a key feature that distinguishes it from many conventional antibiotics. The precise molecular interactions leading to membrane perforation are still under investigation, but experimental evidence points to a direct interaction with the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.
Secondary Mechanism: Inhibition of Folate Biosynthesis
In addition to its membrane-disrupting capabilities, this compound also targets a crucial intracellular metabolic pathway: the biosynthesis of folate. Folate is an essential precursor for the synthesis of nucleotides and amino acids. By inhibiting dihydrofolate reductase (DHFR), a key enzyme in this pathway, this compound effectively halts bacterial replication and growth.[1]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and activity of this compound and its parent compound, SCH-79797.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Species | Growth Condition | MIC (µM) | MBIC (µM) | Reference |
| Streptococcus mutans | Planktonic | 0.122 | - | [3] |
| Streptococcus mutans | Biofilm | - | 0.061 | [3] |
| Streptococcus sanguinis | Planktonic | 1.953 | - | [3] |
| Streptococcus sanguinis | Biofilm | - | 1.953 | [3] |
Table 2: In Vitro Activity of SCH-79797 against ESKAPE Pathogens
| Bacterial Species | MIC (µg/mL) | Reference |
| Enterococcus faecium | 2 - 6.25 | [1] |
| Staphylococcus aureus (including MRSA) | 2 - 6.25 | [1] |
| Klebsiella pneumoniae | 2 - 6.25 | [1] |
| Acinetobacter baumannii | 2 - 6.25 | [1] |
| Pseudomonas aeruginosa | 2 - 6.25 | [1] |
| Enterobacter species | 2 - 6.25 | [1] |
Experimental Protocols
This section details the methodologies used in key experiments to characterize the membrane-disrupting and folate-inhibiting properties of this compound.
Membrane Permeabilization Assay (SYTOX Green Staining)
This assay quantifies the extent of membrane disruption by measuring the influx of a membrane-impermeable fluorescent dye, SYTOX Green, into bacterial cells.
-
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution.
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific).
-
Microplate reader with fluorescence detection capabilities (excitation/emission maxima: ~504/523 nm).
-
-
Procedure:
-
Wash bacterial cells with PBS and resuspend to a standardized optical density (e.g., OD600 of 0.2).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM.
-
Aliquot the bacterial suspension into a 96-well microplate.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle, e.g., DMSO).
-
Measure the fluorescence intensity over time at 37°C.
-
Calculate the percentage of membrane permeabilization relative to the positive control.
-
Membrane Potential Assay (DiSC3(5) Staining)
This assay assesses the effect of this compound on the bacterial membrane potential using the fluorescent probe DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.
-
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
HEPES buffer supplemented with glucose.
-
Potassium chloride (KCl).
-
Valinomycin (as a positive control for complete depolarization).
-
This compound stock solution.
-
DiSC3(5) fluorescent dye.
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~622 nm, emission ~670 nm).
-
-
Procedure:
-
Wash bacterial cells and resuspend in HEPES buffer with glucose.
-
Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.4 µM and incubate to allow for dye uptake and fluorescence quenching.
-
Add varying concentrations of this compound to the cell suspension.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
At the end of the experiment, add valinomycin to induce complete depolarization and determine the maximum fluorescence signal.
-
Express the change in membrane potential as a percentage of the maximum depolarization.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Purified recombinant DHFR enzyme.
-
DHFR assay buffer.
-
Dihydrofolic acid (DHF), the substrate.
-
NADPH, the cofactor.
-
This compound stock solution.
-
Methotrexate (as a positive control inhibitor).
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
In a 96-well plate, add DHFR assay buffer, DHFR enzyme, and varying concentrations of this compound or methotrexate.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value of this compound for DHFR inhibition.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for membrane disruption assays.
Caption: Inhibition of folate biosynthesis by this compound.
References
Preclinical Profile of Irresistin-16: A Dual-Action Antibiotic Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irresistin-16 (IRS-16) is a promising preclinical antibiotic candidate demonstrating a potent dual mechanism of action against a broad spectrum of both Gram-positive and Gram-negative bacteria. A derivative of the compound SCH-79797, this compound exhibits significantly improved potency against bacterial pathogens while maintaining low cytotoxicity against mammalian cells, making it a compound of considerable interest in the fight against antimicrobial resistance. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and safety profile, presented in a format designed for drug development professionals and researchers.
Mechanism of Action
This compound employs a unique two-pronged attack on bacterial cells, leading to rapid bactericidal activity and a low propensity for resistance development[1]. This dual-targeting mechanism involves:
-
Bacterial Membrane Disruption: this compound targets and disrupts the integrity of the bacterial cell membrane. This action compromises a fundamental protective barrier of the bacterium, leading to leakage of cellular contents and ultimately cell death.
-
Inhibition of Dihydrofolate Reductase (DHFR): The compound also inhibits the essential enzyme dihydrofolate reductase. DHFR is a key component of the folate synthesis pathway, which is crucial for the production of nucleotides and certain amino acids necessary for DNA replication and cellular growth[1].
This synergistic combination of membrane disruption and metabolic inhibition contributes to the potent antibacterial activity of this compound and is believed to be the reason for the observed difficulty in generating bacterial resistance to the compound.
Signaling Pathway: Folate Synthesis Inhibition
In Vitro Antibacterial Activity
This compound has demonstrated significant in vitro activity against a range of bacterial species. Quantitative data from these studies are summarized below.
| Bacterium | Type | Test | Value (µM) | Reference |
| Streptococcus mutans | Gram-positive | MIC | 0.122 | [1] |
| Streptococcus mutans | Gram-positive | MBIC | 0.061 | [1] |
| Streptococcus sanguinis | Gram-positive | MIC | 1.953 | [1] |
| Streptococcus sanguinis | Gram-positive | MBIC | 1.953 | [1] |
| Neisseria gonorrhoeae | Gram-negative | Activity Reported | - | [1] |
| Escherichia coli | Gram-negative | Activity Reported | - | |
| Bacillus subtilis | Gram-positive | Activity Reported | - | |
| Staphylococcus aureus | Gram-positive | Activity Reported | - | |
| Enterococcus faecalis | Gram-positive | Activity Reported | - |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
In Vivo Efficacy
Preclinical studies in animal models have provided evidence for the in vivo efficacy of this compound. A key study demonstrated its ability to cure mice infected with Neisseria gonorrhoeae[1]. While detailed quantitative results from this study are not publicly available, the outcome confirms the potential of this compound for treating bacterial infections in a living system.
Safety and Toxicology
A critical aspect of preclinical evaluation is the assessment of a compound's safety profile. This compound has been shown to have low cytotoxicity against mammalian cells.
| Cell Line | Type | Assay | Result | Reference |
| L929 | Mouse Fibroblast | Live/Dead, CCK-8 | No remarkable cytotoxicity observed | [1] |
Further studies are required to establish a comprehensive safety profile, including specific IC50 values against a broader range of mammalian cell lines and detailed in vivo toxicology data.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections outline the methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is based on the methodology used to determine the MIC and MBIC of this compound against S. mutans and S. sanguinis[1].
Workflow for MIC/MBIC Determination
-
Bacterial Culture: S. mutans and S. sanguinis are cultured overnight in appropriate broth media.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.
-
Inoculation: A standardized inoculum of the bacterial culture is added to the wells of a 96-well microtiter plate. The serially diluted this compound is then added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBIC Determination: For MBIC, after the incubation period, the planktonic bacteria are removed, and the remaining biofilm is stained (e.g., with crystal violet). The MBIC is the lowest concentration that prevents biofilm formation.
Cytotoxicity Assay (CCK-8)
This protocol is based on the methodology used to assess the cytotoxicity of this compound in L929 mouse fibroblast cells[1].
Workflow for Cytotoxicity Assay
-
Cell Culture: L929 mouse fibroblast cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the culture medium is replaced with medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).
-
CCK-8 Assay: A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at approximately 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Future Directions
While the existing preclinical data for this compound are promising, further studies are necessary to fully characterize its potential as a therapeutic agent. Key areas for future investigation include:
-
Expanded MIC Panel: Determination of MIC values against a broader range of clinically relevant and drug-resistant bacterial strains.
-
Quantitative Cytotoxicity: Determination of IC50 values against a panel of human cell lines to better quantify the therapeutic index.
-
Pharmacokinetics (ADME): Comprehensive in vivo studies to determine the absorption, distribution, metabolism, and excretion properties of this compound.
-
In Vivo Efficacy Models: Efficacy studies in additional animal models of infection to broaden the potential clinical applications.
-
Resistance Studies: Further investigation into the mechanisms and frequency of resistance development.
The continued investigation of this compound is warranted based on its potent dual-action mechanism and favorable initial safety profile. The data presented in this guide provide a solid foundation for the ongoing development of this promising antibiotic candidate.
References
Irresistin-16: A Novel Dual-Mechanism Antibiotic - A Technical Whitepaper on Recent Research Advancements
Abstract
Irresistin-16 (IRS-16) is a synthetic antibiotic, derived from SCH-79797, that has demonstrated significant promise in combating multidrug-resistant bacteria.[1][2] Its novel, dual-targeting mechanism of action—simultaneously disrupting the bacterial cell membrane and inhibiting intracellular folate metabolism—results in potent bactericidal activity with an undetectably low frequency of resistance development.[1][3][4] This document provides an in-depth technical overview of the most recent research advancements concerning this compound, focusing on its mechanism, efficacy, and preclinical development. It summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes complex pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound functions as a "poisoned arrow," a single molecule with two synergistic mechanisms of action.[4]
-
Membrane Disruption (The "Arrow"): The molecule's unique structure allows it to physically puncture the outer and inner membranes of both Gram-positive and Gram-negative bacteria.[1][3] This action compromises cellular integrity and facilitates the entry of the molecule into the cytoplasm.
-
Folate Synthesis Inhibition (The "Poison"): Once inside the cell, IRS-16 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[2][3] Folate is an essential precursor for the synthesis of DNA, RNA, and proteins, and its inhibition leads to a rapid cessation of cellular processes and, ultimately, cell death.[3]
The covalent linkage of these two functionalities in a single compound is crucial for its high efficacy and low resistance profile; co-administration of separate drugs targeting these two pathways does not produce the same synergistic effect.[4]
Quantitative Efficacy and Selectivity Data
Recent studies have focused on quantifying the antimicrobial activity of IRS-16 against a panel of high-priority pathogens and assessing its selectivity for bacterial cells over mammalian cells.
| Table 1: Antimicrobial Activity of this compound (IRS-16) | |||
| Bacterial Species | Strain Type | MIC (μM) | MBIC (μM) |
| Neisseria gonorrhoeae | Multi-drug Resistant | 0.03 | 0.06 |
| Streptococcus mutans | Cariogenic Biofilm | 0.122 | 0.061 |
| Streptococcus sanguinis | Commensal Biofilm | 1.953 | 1.953 |
| Escherichia coli | Gram-Negative | Not specified | Not specified |
| Staphylococcus aureus | Gram-Positive (MRSA) | Not specified | Not specified |
| Enterococcus faecalis | Gram-Positive | Not specified | Not specified |
Data compiled from studies on N. gonorrhoeae and dual-species biofilms.[1][2][5] MIC (Minimum Inhibitory Concentration), MBIC (Minimum Biofilm Inhibitory Concentration).
A key advancement in the development of IRS-16 from its parent compound, SCH-79797, was the significant improvement in its therapeutic index. IRS-16 is nearly 1,000 times more potent against bacteria than human cells, a critical feature for a viable therapeutic agent.[1][4]
| Table 2: Cytotoxicity and Therapeutic Index | |
| Parameter | Value / Observation |
| Human Cell Toxicity (from SCH-79797) | Similar to bacterial cell toxicity |
| IRS-16 Bacterial vs. Mammalian Cell Potency | ~1000x more potent against bacteria |
| Cytotoxicity in L929 Mouse Fibroblast Cells | Minimal to no significant cytotoxicity observed |
Data sourced from Princeton University research and a 2022 study on biofilms.[2][4]
Detailed Experimental Protocols
To ensure reproducibility and further research, this section details the methodologies for key experiments cited in recent literature.
Protocol: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is adapted from studies evaluating IRS-16's effect on dual-species biofilms.[2][5]
-
Bacterial Culture: Culture Streptococcus mutans and Streptococcus sanguinis in Brain Heart Infusion (BHI) broth at 37°C in an anaerobic environment (5% CO₂, 10% H₂, 85% N₂).
-
Biofilm Formation: In a 96-well microtiter plate, add 100 µL of bacterial suspension (10⁷ CFU/mL) to each well. Incubate for 24 hours to allow for initial biofilm formation.
-
IRS-16 Treatment: Prepare a serial two-fold dilution of IRS-16 in BHI broth. After 24 hours, gently remove the planktonic bacteria from the wells and add 200 µL of the various IRS-16 concentrations. Include a no-drug control.
-
Incubation: Incubate the plates for another 24 hours under the same anaerobic conditions.
-
Quantification (Crystal Violet Staining):
-
Wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 10 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain by adding 200 µL of 33% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Determination: The MBIC is defined as the lowest concentration of IRS-16 that results in a significant inhibition of biofilm formation compared to the control.
Protocol: In Vivo Efficacy in Murine Infection Model
This protocol is a generalized workflow based on the successful use of IRS-16 to treat N. gonorrhoeae infections in mice.[1][4]
-
Animal Acclimatization: Acclimate female BALB/c mice for 7 days under standard laboratory conditions.
-
Hormone Treatment: Administer estradiol to synchronize the estrous cycle and increase susceptibility to vaginal infection.
-
Infection: Inoculate the mice intravaginally with a suspension of a multi-drug resistant strain of N. gonorrhoeae.
-
Treatment Administration:
-
Divide mice into a control group (vehicle only) and a treatment group.
-
Prepare IRS-16 in a suitable vehicle (e.g., saline with a solubilizing agent, as IRS-16 is hydrophobic).[3]
-
Administer IRS-16 via intraperitoneal injection at a predetermined dose based on pilot studies.
-
-
Monitoring and Sample Collection:
-
Collect vaginal swabs daily for 5-7 days post-infection.
-
Plate the swabs on selective agar to quantify the bacterial load (CFU/mL).
-
-
Endpoint Analysis: Compare the bacterial clearance rates between the treated and control groups. The primary endpoint is the complete eradication of the infection.
References
- 1. ibsafoundation.org [ibsafoundation.org]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 5. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
Future Directions for Irresistin-16 Research: A Technical Guide
Executive Summary: The rise of antimicrobial resistance (AMR) constitutes a critical threat to global health, necessitating the development of novel therapeutics that can overcome existing resistance mechanisms. Irresistin-16 (IRS-16), a derivative of the synthetic compound SCH-79797, has emerged as a promising candidate with a unique dual-action mechanism that targets both the bacterial cell membrane and intracellular folate metabolism.[1][2] This "poisoned arrow" approach has demonstrated potent bactericidal activity against both Gram-positive and Gram-negative pathogens, including difficult-to-treat organisms like Neisseria gonorrhoeae, in which the development of resistance has been undetectable in laboratory settings.[2][3] This technical guide summarizes the current understanding of IRS-16, outlines key future research directions, provides detailed experimental protocols, and presents a strategic framework for its advancement as a next-generation antimicrobial agent.
Current Understanding of this compound
This compound is the product of chemical optimization of its parent compound, SCH-79797, to improve its therapeutic index.[4] The resulting molecule is nearly 1,000 times more potent against bacteria than against human cells, a significant improvement that makes it a viable candidate for further development.[2][3]
Mechanism of Action: The "Poisoned Arrow"
The efficacy of IRS-16 stems from its ability to attack bacteria on two fronts simultaneously:
-
Membrane Disruption (The "Arrow"): IRS-16 directly targets and disrupts the integrity of the bacterial cell membrane.[1] This action permeabilizes the cell, facilitating the entry of the compound and disrupting essential cellular gradients. This is a key first step in its bactericidal effect and is effective against the complex outer membrane of Gram-negative bacteria.[2][4]
-
Folate Synthesis Inhibition (The "Poison"): Once inside the cell, IRS-16 inhibits folate metabolism, a critical pathway for the synthesis of nucleotides (DNA, RNA) and amino acids.[1][4] This intracellular targeting is believed to involve the inhibition of dihydrofolate reductase (DHFR).[1]
This synergistic, dual-targeting mechanism is considered the primary reason for its high potency and the observed lack of resistance development; for a bacterium to become resistant, it would need to simultaneously evolve mutations to alter its membrane structure and its folate synthesis pathway, a statistically improbable event.[3]
Current Efficacy Data
IRS-16 has demonstrated a broad spectrum of activity.[1] Notably, it was used to successfully treat mice infected with a multidrug-resistant strain of N. gonorrhoeae.[3] Further studies have explored its potential in managing polymicrobial communities, showing that IRS-16 can selectively inhibit the pathogenic cariogenic bacterium Streptococcus mutans within dual-species biofilms without significantly impacting the commensal Streptococcus sanguinis.[1][5] This suggests a potential role in ecologically sensitive applications, such as oral health.[1]
Quantitative Data Summary
The available quantitative data for IRS-16 is currently limited but promising. The primary published data focuses on its activity against oral streptococci.
Table 1: In Vitro Activity of this compound against Oral Biofilms
| Organism | Minimum Inhibitory Conc. (MIC) | Minimum Biofilm Inhibitory Conc. (MBIC) |
|---|---|---|
| Streptococcus mutans | 0.122 µM | 0.061 µM |
| Streptococcus sanguinis | 1.953 µM | 1.953 µM |
Data sourced from Hu et al., 2022.[1]
Table 2: Comparative Potency and Toxicity of this compound
| Compound | Bacterial Potency | Mammalian Cell Toxicity | Therapeutic Index |
|---|---|---|---|
| SCH-79797 | Base | Similar to bacterial potency | ~1 |
| This compound | 100-1000x > SCH-79797 | Same as SCH-79797 | ~1000x > SCH-79797 |
Data interpreted from Martin et al., as reported in news outlets.[3][4]
Future Research Directions for the Irresistin Platform
While initial results are compelling, a structured research program is necessary to advance IRS-16 and the broader "poisoned arrow" concept toward clinical application.
Deep Mechanistic Elucidation
A more profound understanding of the molecular interactions is crucial.
-
Target Identification: Precisely identify the binding site and inhibitory kinetics of IRS-16 on bacterial dihydrofolate reductase (DHFR) from various species.
-
Membrane Interaction: Characterize the biophysical interactions between IRS-16 and bacterial membranes. Understanding its affinity for specific lipid components could explain its selectivity and potency.
-
Resistance Potential: Conduct long-term serial passage experiments with a wider range of pathogens, especially the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), to rigorously confirm the "irresistible" phenotype.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic chemical modification will be key to creating a clinical candidate. The original researchers have noted the need to improve drug-like properties, such as its hydrophobicity.[4]
-
Analog Synthesis: Generate a library of IRS-16 analogs by modifying its core structure, particularly the pyrroloquinazolinediamine core and the biphenyl groups.[1]
-
Property Improvement: Focus on modifications that enhance solubility, improve metabolic stability, and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while retaining or improving potency and the therapeutic index.
-
Computational Modeling: Employ machine learning and computational chemistry, as proposed by the spinout company ArrePath, to predict the activity and properties of novel analogs, thereby accelerating the discovery process.[6]
Broad-Spectrum Activity and Combination Therapy
The full potential of IRS-16 must be defined.
-
Expanded MIC Panel: Determine MIC values for IRS-16 against a comprehensive panel of clinically relevant, multidrug-resistant bacteria.
-
Synergy Studies: Investigate the potential for IRS-16 to act as an adjuvant, potentiating the activity of existing antibiotics. Checkerboard assays and time-kill curve analyses can identify synergistic or additive interactions.[7][8]
-
Complex Infections: Evaluate the efficacy of IRS-16 against mature biofilms and metabolically dormant persister cells, which are often responsible for chronic and recurrent infections.[9]
In Vivo Efficacy and Preclinical Development
Translating in vitro success to clinical utility requires robust animal model data.
-
Diverse Infection Models: Move beyond the initial gonorrhea model to test IRS-16 in other established models of infection, such as murine sepsis, thigh infection, and pneumonia models.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Conduct detailed PK/PD studies in animals to establish the dosing regimens required to achieve therapeutic exposures at the site of infection.
-
Toxicology: Perform formal IND-enabling toxicology and safety pharmacology studies to identify any potential off-target effects and establish a safe starting dose for human trials.
Key Experimental Protocols
The following are standardized protocols adaptable for the study of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: Prepare a stock solution of IRS-16 in 100% DMSO. Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of IRS-16 in CAMHB to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. Include a growth control (no drug) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of IRS-16 that completely inhibits visible bacterial growth.[10]
Protocol: Checkerboard Assay for Synergy Analysis
This assay is used to evaluate the interaction between IRS-16 and another antibiotic.
-
Plate Setup: In a 96-well plate, dilute IRS-16 horizontally (e.g., along the rows) and a second antibiotic vertically (e.g., down the columns) in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with the target bacterium at a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: FIC Index ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.
-
Protocol: Bacterial Membrane Permeability Assay
This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend in PBS to a specific optical density (e.g., OD600 = 0.5).
-
Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add varying concentrations of IRS-16. Include a positive control (e.g., Polymyxin B) and a negative control (vehicle).
-
Dye Addition: Add Propidium Iodide to each well to a final concentration of ~1-5 µM.
-
Measurement: Immediately measure fluorescence (Excitation ~535 nm, Emission ~617 nm) over time using a plate reader.
-
Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization.
Protocol: In Vitro Cytotoxicity Assay
This protocol uses the MTT or CCK-8 assay to measure the metabolic activity of mammalian cells as an indicator of viability.
-
Cell Seeding: Seed mammalian cells (e.g., L929, HepG2) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of IRS-16. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24-48 hours.
-
Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (the concentration of IRS-16 that reduces viability by 50%).
Conclusion
This compound represents a significant advance in the fight against antimicrobial resistance. Its dual-action mechanism, high potency, and ability to evade resistance make it a highly attractive therapeutic candidate. The future of this research platform lies in a systematic and multi-pronged approach encompassing deep mechanistic studies, strategic lead optimization to improve drug-like properties, and comprehensive evaluation in preclinical models of infection. The protocols and strategic framework outlined in this guide provide a clear roadmap for the research community to unlock the full potential of this compound and the next generation of "poisoned arrow" antimicrobials.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibsafoundation.org [ibsafoundation.org]
- 3. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 4. news-medical.net [news-medical.net]
- 5. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Princeton spinout will bring 'poisoned arrow' antibiotic and other new medicines to the market [princeton.edu]
- 7. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 8. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aptiwfn.com [aptiwfn.com]
- 10. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration | MDPI [mdpi.com]
Methodological & Application
Irresistin-16: A Detailed Protocol for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate that has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It is a derivative of the compound SCH-79797 and exhibits a dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity. This unique mode of action is believed to contribute to its low propensity for resistance development. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, intended for use by researchers in the fields of medicinal chemistry, microbiology, and drug development.
Synthesis of this compound
The synthesis of this compound is based on the modification of its precursor, SCH-79797. The core structure, a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline, can be synthesized from 5-nitroindole. The key structural difference in this compound lies in the specific substitutions on this core. The following protocol outlines a potential synthetic route.
Experimental Protocol: Synthesis of the this compound Core Scaffold
A plausible synthetic route for the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline core, based on literature for similar compounds, is as follows:
-
Reduction of 5-nitroindole: The starting material, 5-nitroindole, is reduced to 5-aminoindole.
-
Nucleophilic Substitution: The 5-aminoindole then undergoes a nucleophilic substitution reaction.
-
Cyclization: A subsequent cyclization step forms the final pyrroloquinazolinediamine scaffold.
A detailed, step-by-step protocol with specific reagents, reaction conditions, and quantitative data is not publicly available in the reviewed literature. The information provided is based on general synthetic strategies for this class of compounds.
Final Synthesis Step: Derivatization to this compound
To obtain this compound, the synthesized core scaffold is further derivatized. The exact nature of the substituents that differentiate this compound from SCH-79797 is detailed in the supplementary materials of key research publications. Researchers should refer to these documents for the precise chemical structure to guide the final synthesis step.
Purification of this compound
Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. A standard approach for the purification of small organic molecules like this compound involves column chromatography.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica gel. The choice of stationary phase will depend on the polarity of this compound.
-
Sample Loading: The crude synthetic product is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.
-
Elution: A solvent system (mobile phase) of appropriate polarity is passed through the column to separate the components of the mixture. The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Purity Analysis: The purity of the collected fractions is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Removal: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Specific details regarding the stationary phase, mobile phase composition, and expected retention factor (Rf) or retention time for this compound are not available in the public domain and would need to be determined empirically.
Quantitative Data
At present, there is no publicly available quantitative data regarding the synthesis and purification of this compound, such as reaction yields and final purity percentages. Researchers undertaking this synthesis will need to optimize the reactions and purification to determine these parameters.
Visualizing the Workflow
To aid in understanding the proposed synthesis and purification process, the following diagrams illustrate the key steps.
Determining the Minimum Inhibitory Concentration of Irresistin-16: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising synthetic antimicrobial compound derived from SCH-79797. It exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] A key feature of this compound is its dual-targeting mechanism of action, which involves the simultaneous disruption of bacterial membrane integrity and the inhibition of intracellular folate metabolism.[1][2][3] This two-pronged attack is believed to contribute to its potency and low propensity for developing bacterial resistance.[2]
One of the fundamental parameters for characterizing a new antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for assessing the potency of the antimicrobial agent and for guiding further preclinical and clinical development.
These application notes provide a summary of the known MIC values of this compound against various bacteria and offer a detailed protocol for determining the MIC using the broth microdilution method, a standard and widely accepted technique.
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial species. It is important to note that this compound has demonstrated efficacy against a broader range of pathogens, including Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Neisseria gonorrhoeae, though specific MIC values for these are not as readily available in the cited literature.[1]
| Microorganism | Gram Stain | MIC (µM) |
| Streptococcus mutans | Positive | 0.122[1] |
| Streptococcus sanguinis | Positive | 1.953[1] |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound
-
Test microorganism (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Bacterial incubator (35-37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Mandatory Visualizations
Dual-Target Mechanism of this compound
This compound's unique dual-action mechanism is a significant contributor to its potent antimicrobial activity. It simultaneously targets two essential bacterial processes:
-
Folate Metabolism Inhibition: this compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking DHFR, this compound effectively halts bacterial replication and growth.[1]
-
Membrane Integrity Disruption: this compound directly interacts with the bacterial cell membrane, leading to its disruption.[1] While the precise mechanism is still under investigation, it is thought to be similar to the "carpet-like" model proposed for other antimicrobial peptides. In this model, the molecules accumulate on the bacterial membrane surface, and once a critical concentration is reached, they cause a detergent-like effect, leading to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4]
Caption: Dual-action mechanism of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Broth microdilution workflow for MIC.
Bacterial Folate Biosynthesis Pathway
This diagram details the key enzymatic steps in the bacterial folate biosynthesis pathway, highlighting the critical role of Dihydrofolate Reductase (DHFR), the target of one of this compound's mechanisms of action.
Caption: Bacterial folate synthesis pathway.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Irresistin-16 minimum bactericidal concentration assay
Application Notes: Irresistin-16
Introduction
This compound (IRS-16) is a potent, broad-spectrum bactericidal agent derived from the compound SCH-79797.[1][2] It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, including notoriously resistant pathogens like Neisseria gonorrhoeae.[3][4][5] A key feature of this compound is its dual mechanism of action, which contributes to its low frequency of inducing bacterial resistance.[1][6] This makes it a promising candidate in the ongoing fight against antimicrobial resistance.
Mechanism of Action
This compound employs a two-pronged attack on bacterial cells:
-
Inhibition of Folate Metabolism: It targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][7] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption halts bacterial growth and replication.
-
Disruption of Membrane Integrity: Simultaneously, this compound compromises the integrity of the bacterial cytoplasmic membrane.[1][7][8] This leads to leakage of essential cellular components and ultimately, cell death.
This dual-targeting approach is believed to be the reason for the undetectably low rates of resistance development observed with this compound.[5][6]
Significance of the Minimum Bactericidal Concentration (MBC) Assay
While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10] This distinction is crucial for developing bactericidal drugs like this compound. The MBC provides essential data for:
-
Confirming Bactericidal Activity: It differentiates between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).[9]
-
Guiding Preclinical Development: MBC values are critical for dose-response studies and for predicting in vivo efficacy.
-
Understanding Potency: It allows for the quantitative comparison of the killing activity of different antimicrobial compounds.[10]
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in a study investigating its effect on single-species biofilms of Streptococcus mutans and Streptococcus sanguinis. Note that these are not MBC values but represent effective concentrations for biofilm inhibition and growth reduction.[4][11]
| Bacterial Species | This compound Concentration (µM) | Observed Effect | Reference |
| Streptococcus mutans | 0.061 | Marked anti-biofilm formation activity | [4][11] |
| Streptococcus mutans | 0.122 | Marked anti-biofilm formation activity | [4][11] |
| Streptococcus mutans | 0.030, 0.061, 0.122 | Significant inhibition of bacterial growth | [4][11] |
| Streptococcus sanguinis | 0.030, 0.061 | Minimal effect on proliferation | [4][11] |
| Streptococcus sanguinis | 0.122 | Partial inhibitory effect on proliferation | [4][11] |
The table below is a template for researchers to record their own MBC data for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| e.g., E. coli ATCC 25922 | ||||
| e.g., S. aureus ATCC 29213 | ||||
| e.g., P. aeruginosa ATCC 27853 | ||||
| e.g., N. gonorrhoeae (Clinical Isolate) |
Protocol: this compound Minimum Bactericidal Concentration (MBC) Assay
This protocol details the procedure for determining the MBC of this compound against a target bacterial strain using the broth microdilution method followed by subculturing.[9][10][12]
1. Materials and Reagents
-
This compound (powder form)[1]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[1]
-
Cation-adjusted Mueller-Hinton Broth (MHB II)[9]
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile 96-well microtiter plates (flat-bottom)
-
Target bacterial strain(s) (e.g., E. coli, S. aureus)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Sterile inoculation loops (1 µL or 10 µL)
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in DMSO. Store at 2-8°C as recommended.[1] Further dilutions should be made in the assay medium (MHB II).
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB II.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB II to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
-
3. Experimental Workflow: MIC & MBC Determination
4. Detailed Protocol
Part A: Minimum Inhibitory Concentration (MIC) Assay
-
Label a 96-well microtiter plate. Use columns 1-10 for this compound dilutions, column 11 for a growth control (no drug), and column 12 for a sterility control (no bacteria).
-
Add 100 µL of sterile MHB II to wells in columns 2 through 12.
-
Prepare the highest concentration of this compound in column 1 by adding, for example, 200 µL of a specific working solution.
-
Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a range of concentrations.
-
Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well in columns 1 through 11. The final volume in these wells will be 200 µL.
-
The well in column 12 should only contain 100 µL of MHB II and receive no inoculum, serving as a negative control for media sterility.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9]
Part B: Minimum Bactericidal Concentration (MBC) Determination
-
Select the wells corresponding to the MIC and at least two more concentrated dilutions (e.g., MIC, 2x MIC, 4x MIC).[10]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or micropipette, plate a 10-100 µL aliquot from each selected well onto a separate, labeled TSA plate.
-
Also, plate an aliquot from the growth control well (column 11) to confirm the initial inoculum count after dilution.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]
5. Data Interpretation
-
Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]
-
Bacteriostatic: If the MBC is significantly higher (>4x) than the MIC, the agent may be considered bacteriostatic at those concentrations.
-
Tolerance: The term "tolerant" may be used to describe bacteria when they are inhibited but not killed by an antibiotic (i.e., the MBC/MIC ratio is ≥32).[10]
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Resistance-resistant antibacterial treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Targeting Antibacterial Agents to Combat Bacterial Resistance - ChemistryViews [chemistryviews.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Irresistin-16 Cytotoxicity Assay on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate, derived from SCH-79797, with a dual-targeting mechanism of action against a broad spectrum of bacteria. It disrupts bacterial cell membranes and inhibits folate metabolism.[1] A significant advantage of this compound is its enhanced antimicrobial activity and reduced toxicity toward mammalian cells compared to its parent compound.[1] This makes it a compelling subject for further investigation in drug development. While research indicates that this compound exhibits minimal cytotoxicity against mammalian cells, such as mouse fibroblast L929 cells, rigorous and standardized testing is crucial to quantify this cytotoxicity and understand its underlying mechanisms.[1][2]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound on mammalian cells using common in vitro assays. The presented methodologies will enable researchers to generate robust and reproducible data to evaluate the safety profile of this novel antibiotic.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. Below are template tables for presenting results from common assays.
Table 1: IC50 Values of this compound on Various Mammalian Cell Lines
| Cell Line | Cell Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| e.g., L929 | Mouse Fibroblast | CCK-8 | 24 | Data |
| MTT | 48 | Data | ||
| e.g., HEK293 | Human Embryonic Kidney | CCK-8 | 24 | Data |
| MTT | 48 | Data | ||
| e.g., HepG2 | Human Hepatoma | CCK-8 | 24 | Data |
| MTT | 48 | Data |
Table 2: Cell Viability as a Percentage of Control
| Concentration of this compound (µM) | L929 (% Viability ± SD) | HEK293 (% Viability ± SD) | HepG2 (% Viability ± SD) |
| 0 (Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| 1 | Data ± SD | Data ± SD | Data ± SD |
| 10 | Data ± SD | Data ± SD | Data ± SD |
| 50 | Data ± SD | Data ± SD | Data ± SD |
| 100 | Data ± SD | Data ± SD | Data ± SD |
Table 3: Apoptosis and Necrosis Analysis by Flow Cytometry (Annexin V/PI Staining)
| Treatment | Cell Line | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | L929 | Data ± SD | Data ± SD | Data ± SD | Data ± SD |
| This compound (IC50) | L929 | Data ± SD | Data ± SD | Data ± SD | Data ± SD |
| Control | HEK293 | Data ± SD | Data ± SD | Data ± SD | Data ± SD |
| This compound (IC50) | HEK293 | Data ± SD | Data ± SD | Data ± SD | Data ± SD |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Mouse fibroblast L929 cells, Human Embryonic Kidney 293 (HEK293) cells, and Human hepatoma HepG2 cells are commonly used for cytotoxicity screening.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures cell viability based on the reduction of WST-8 by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Materials:
-
96-well cell culture plates
-
Mammalian cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
LIVE/DEAD™ Viability/Cytotoxicity Assay
This fluorescence-based assay uses two probes, calcein-AM and ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells. Live cells are stained green by calcein, while dead cells with compromised membranes are stained red by EthD-1.
-
Materials:
-
96-well black-walled, clear-bottom plates
-
Mammalian cells of interest
-
Complete culture medium
-
This compound stock solution
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing calcein-AM and EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Seed cells into a 96-well black-walled plate and treat with this compound as described in the CCK-8 protocol.
-
After the incubation period, carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Prepare the LIVE/DEAD™ staining solution by diluting calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Alternatively, quantify the fluorescence using a microplate reader (Ex/Em for calcein: ~494/517 nm; Ex/Em for EthD-1: ~528/617 nm).
-
Calculate the percentage of live and dead cells based on cell counts from images or fluorescence intensity readings.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways for Cytotoxicity
The precise signaling pathways in mammalian cells affected by this compound that may lead to cytotoxicity, even if minimal, are not yet fully elucidated. The following diagrams illustrate general apoptosis and cell cycle arrest pathways that are common targets for cytotoxic compounds and could be investigated in relation to this compound.
Apoptosis Signaling Pathway (Hypothetical)
Caption: Potential apoptosis pathways affected by a cytotoxic agent.
Cell Cycle Arrest Signaling Pathway (Hypothetical)
References
Application Note: High-Throughput Live/Dead Cell Viability Assay for Irresistin-16
Introduction
Irresistin-16 (IRS-16) is a promising dual-target antibacterial candidate that exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the disruption of bacterial cell membrane integrity and the inhibition of folate biosynthesis.[2][3][4][5] The ability of IRS-16 to compromise the bacterial cell membrane makes it an ideal candidate for viability assessment using fluorescent live/dead staining techniques. This application note provides a detailed protocol for assessing the viability of bacteria treated with this compound using a dual-staining method with membrane-permeant and membrane-impermeant nucleic acid dyes.
This method allows for the rapid and quantitative differentiation between live bacteria with intact cell membranes and dead or dying bacteria with compromised membranes.[6] Live bacteria are identified by a membrane-permeant green fluorescent dye (e.g., SYTO 9), while dead bacteria, with their compromised membranes, are stained by a red fluorescent, membrane-impermeant dye (e.g., Propidium Iodide or SYTOX Green).[6][7][8] This differential staining can be effectively visualized and quantified using fluorescence microscopy or flow cytometry.
Principle of the Assay
The assay is based on the differential permeability of bacterial cell membranes.
-
Live Cells: Bacteria with intact cell membranes will be stained by the membrane-permeant green fluorescent dye (e.g., SYTO 9), resulting in green fluorescence.
-
Dead Cells: Bacteria with compromised cell membranes, a direct result of this compound's activity, will be permeable to the red fluorescent nucleic acid stain (e.g., Propidium Iodide). This dye intercalates with DNA, and in some assay configurations, can quench the green fluorescence, resulting in red-fluorescing dead cells.[6]
Materials and Reagents
-
This compound (IRS-16)
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth)
-
Phosphate-Buffered Saline (PBS)
-
Live/Dead BacLight™ Bacterial Viability Kit (or individual components: SYTO 9 and Propidium Iodide)
-
Dimethyl sulfoxide (DMSO) for preparing IRS-16 and dye stock solutions
-
96-well microplates (black, clear-bottom for microscopy)
-
Fluorescence microscope with appropriate filter sets (for green and red fluorescence)
-
Flow cytometer (optional, for high-throughput quantitative analysis)
-
Incubator
Experimental Protocols
Protocol 1: Live/Dead Staining for Fluorescence Microscopy
This protocol is suitable for visualizing the effect of this compound on bacterial viability.
1. Preparation of Bacterial Cultures: a. Inoculate a single colony of the chosen bacterial strain into 5 mL of appropriate growth medium. b. Incubate overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 in fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well microplate, add 100 µL of the mid-log phase bacterial culture to each well. c. Add varying concentrations of this compound to the wells. It is recommended to test a range of concentrations, for example, 0.03 µM, 0.061 µM, and 0.122 µM.[1] Include a vehicle control (DMSO) and a positive control for cell death (e.g., 70% isopropanol treatment for 1 hour). d. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
3. Staining: a. Prepare the staining solution by mixing the green and red fluorescent dyes according to the manufacturer's instructions (e.g., for the Live/Dead BacLight™ kit, mix equal volumes of the two dye components). b. Add the staining solution to each well and mix gently. c. Incubate in the dark at room temperature for 15 minutes.
4. Visualization: a. Observe the stained bacteria using a fluorescence microscope. b. Use a filter set for green fluorescence (e.g., excitation ~485 nm, emission ~500 nm) to visualize live cells and a filter set for red fluorescence (e.g., excitation ~490 nm, emission ~635 nm) to visualize dead cells.[9] c. Acquire images from several fields for each well for analysis.
Protocol 2: Quantitative Analysis using Flow Cytometry
This protocol allows for a high-throughput, quantitative assessment of bacterial viability.
1. & 2. Preparation of Bacterial Cultures and Treatment with this compound: Follow steps 1 and 2 from Protocol 1.
3. Staining: a. After incubation with this compound, centrifuge the bacterial suspensions to pellet the cells. b. Resuspend the cell pellets in PBS. c. Add the fluorescent dyes as described in Protocol 1, step 3. d. Incubate in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis: a. Analyze the stained samples on a flow cytometer equipped with a blue laser (488 nm). b. Detect green fluorescence in the FL1 channel and red fluorescence in the FL3 channel. c. Gate the bacterial population based on forward and side scatter properties. d. Quantify the percentage of live (green fluorescent) and dead (red fluorescent) cells in each sample.
Data Presentation
The quantitative data obtained from flow cytometry can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Viability of Staphylococcus aureus
| This compound Concentration (µM) | % Live Cells (Green) | % Dead Cells (Red) |
| 0 (Vehicle Control) | 95 ± 3 | 5 ± 3 |
| 0.03 | 60 ± 5 | 40 ± 5 |
| 0.061 | 25 ± 4 | 75 ± 4 |
| 0.122 | 5 ± 2 | 95 ± 2 |
| Positive Control (Isopropanol) | 2 ± 1 | 98 ± 1 |
Table 2: Effect of this compound on the Viability of Escherichia coli
| This compound Concentration (µM) | % Live Cells (Green) | % Dead Cells (Red) |
| 0 (Vehicle Control) | 96 ± 2 | 4 ± 2 |
| 0.03 | 70 ± 6 | 30 ± 6 |
| 0.061 | 40 ± 5 | 60 ± 5 |
| 0.122 | 10 ± 3 | 90 ± 3 |
| Positive Control (Isopropanol) | 1 ± 1 | 99 ± 1 |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Dual-target mechanism of this compound.
Experimental Workflow for Live/Dead Assay
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Targeting Antibacterial Agents to Combat Bacterial Resistance - ChemistryViews [chemistryviews.org]
- 3. ibsafoundation.org [ibsafoundation.org]
- 4. news-medical.net [news-medical.net]
- 5. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irresistin-16 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irresistin-16, a novel dual-action antibiotic, in a murine infection model of Neisseria gonorrhoeae. The protocols outlined below are based on established research and are intended to facilitate the evaluation of this compound's efficacy and mechanism of action in a preclinical setting.
Introduction to this compound
This compound is a derivative of the compound SCH-79797, optimized to exhibit potent bactericidal activity against both Gram-positive and Gram-negative bacteria with significantly reduced toxicity to mammalian cells.[1][2] Its unique dual-targeting mechanism of action involves the disruption of the bacterial cell membrane and the inhibition of folate biosynthesis, making it a promising candidate to combat antibiotic-resistant infections.[1][2] Notably, this compound has demonstrated efficacy in a mouse vaginal infection model of Neisseria gonorrhoeae, a high-priority pathogen known for its extensive drug resistance.[1]
Mechanism of Action
This compound exerts its potent antibacterial effects through a synergistic two-pronged attack:
-
Membrane Disruption: The compound directly targets and compromises the integrity of the bacterial cell membrane. This action disrupts essential cellular processes and contributes to rapid cell death.
-
Folate Synthesis Inhibition: this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition halts bacterial replication.
This dual mechanism is believed to be a key factor in the low frequency of observed antibiotic resistance to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in a Neisseria gonorrhoeae mouse infection model.
| Parameter | Value | Reference |
| Mouse Strain | BALB/c (female) | General model |
| Age of Mice | 6-8 weeks | General model |
| Hormone Treatment | 17β-Estradiol (to promote susceptibility) | General model |
| Antibiotic Pre-treatment | To suppress commensal vaginal flora | General model |
| Bacterial Strain | Neisseria gonorrhoeae | Martin et al., 2020 |
| Inoculum Size | 10^6 - 10^7 Colony Forming Units (CFU) | General model |
| Route of Infection | Intravaginal | General model |
| This compound Dosage | Information not publicly available | |
| Route of Administration | Injected (specific route not detailed) | |
| Treatment Frequency | Information not publicly available | |
| Efficacy Endpoint | Reduction in vaginal CFU counts | General model |
Note: Specific dosage and administration details for this compound from the pivotal study by Martin et al. (Cell, 2020) are not publicly available in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal therapeutic window.
Experimental Protocols
Neisseria gonorrhoeae Mouse Vaginal Infection Model
This protocol describes the establishment of a Neisseria gonorrhoeae infection in female mice, a prerequisite for evaluating the in vivo efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
17β-Estradiol pellets or subcutaneous injections
-
Antibiotics for suppressing commensal flora (e.g., vancomycin, colistin, trimethoprim)
-
Neisseria gonorrhoeae strain (e.g., a clinically relevant or laboratory-adapted strain)
-
GC medium base with appropriate supplements for bacterial culture
-
Phosphate-buffered saline (PBS)
-
Sterile cotton swabs
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Hormone Treatment: To synchronize the estrous cycle and increase susceptibility to infection, treat mice with 17β-estradiol. This can be achieved by implanting a subcutaneous pellet or through a series of subcutaneous injections prior to and during the infection period.
-
Antibiotic Treatment: To reduce the commensal vaginal flora, administer a cocktail of antibiotics in the drinking water or via oral gavage for several days leading up to the infection.
-
Bacterial Inoculum Preparation: Culture the Neisseria gonorrhoeae strain on appropriate agar plates. Harvest the bacteria and resuspend in sterile PBS to a concentration of 10^7 - 10^8 CFU/mL.
-
Intravaginal Inoculation: Under anesthesia, gently inoculate 10-20 µL of the bacterial suspension (10^6 - 10^7 CFU) into the vaginal vault of each mouse using a micropipette.
-
Monitoring Infection: At desired time points post-infection, collect vaginal swabs. Resuspend the swabs in PBS and perform serial dilutions for plating on selective agar to determine the bacterial load (CFU/vagina).
Administration of this compound
This section provides a general guideline for the administration of this compound. The optimal dosage, route, and frequency should be determined empirically.
Materials:
-
This compound
-
A suitable vehicle for solubilizing this compound (e.g., DMSO, saline with a solubilizing agent). Note: this compound is reported to be hydrophobic.
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution in a sterile, biocompatible vehicle to the desired final concentration for injection.
-
Administration: Based on preliminary dose-finding studies, administer the prepared this compound solution to the infected mice. Potential routes of administration to investigate include:
-
Intraperitoneal (IP) injection
-
Subcutaneous (SC) injection
-
Intravenous (IV) injection
-
-
Treatment Schedule: The treatment can be initiated at a specific time point after infection (e.g., 24 hours) and continued for a defined period (e.g., daily for 3-5 days).
-
Control Groups: Include appropriate control groups in the study design:
-
Vehicle-treated infected mice
-
Untreated infected mice
-
A positive control group treated with an antibiotic of known efficacy against N. gonorrhoeae.
-
Assessment of Efficacy
The primary endpoint for assessing the efficacy of this compound is the reduction in bacterial burden in the vaginal tract.
Procedure:
-
Vaginal Swabbing: At predetermined time points during and after the treatment period, collect vaginal swabs from all experimental groups.
-
CFU Enumeration: Process the swabs as described in the infection protocol to determine the number of viable N. gonorrhoeae CFU per vagina.
-
Data Analysis: Compare the mean CFU counts between the this compound-treated groups and the control groups. A statistically significant reduction in CFU in the treated groups indicates efficacy. Additional endpoints could include survival rates (if a lethal model is used) and histopathological analysis of the reproductive tract.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols: Irresistin-16 Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the biofilm disruption potential of Irresistin-16, a novel antibiotic with a dual mechanism of action. The following protocols are based on established methodologies for studying biofilm inhibition and eradication.
Introduction
This compound (IRS-16) is a promising antibiotic candidate derived from SCH-79797. It exhibits broad-spectrum antimicrobial properties by targeting both folate metabolism and membrane integrity. This dual-targeting mechanism contributes to its potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1] Notably, this compound has demonstrated significant activity in regulating and inhibiting biofilm formation, particularly in clinically relevant species such as Streptococcus mutans.[2] This protocol outlines the key assays to quantify the anti-biofilm efficacy of this compound.
Mechanism of Action
This compound's unique mechanism involves two primary modes of action:
-
Dihydrofolate Reductase (DHFR) Inhibition: The pyrroloquinazolinediamine core with a biphenyl group targets and inhibits folate metabolism, a critical pathway for bacterial survival.[3]
-
Membrane Integrity Disruption: A separate biphenyl group on the molecule is responsible for disrupting the bacterial cell membrane.[3]
This dual-action approach is believed to contribute to its high potency and low propensity for resistance development.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against Streptococcus species as reported in the literature.
| Parameter | Streptococcus mutans | Streptococcus sanguinis | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.122 µM | 1.953 µM | |
| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.061 µM | 1.953 µM |
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This assay determines the ability of this compound to prevent the formation of biofilms.
Materials:
-
Bacterial strains (e.g., S. mutans, S. sanguinis)
-
Appropriate growth medium (e.g., BHI medium with 1% sucrose)[3]
-
This compound stock solution
-
96-well flat-bottom sterile microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate broth and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a final concentration of 10^6 CFU/mL in fresh growth medium.[3]
-
Plate Setup:
-
Add 100 µL of the prepared bacterial inoculum to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound to the wells. A vehicle control (e.g., 1% DMSO) and a no-treatment control should be included.[3]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.[3]
-
Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Biofilm Metabolic Activity Assay (MTT Assay)
This assay assesses the metabolic activity of the bacteria within the biofilm after treatment with this compound.
Materials:
-
Pre-formed biofilms in a 96-well plate (prepared as in the Biofilm Inhibition Assay, steps 1-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
PBS
-
Microplate reader
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described previously.[3]
-
Treatment: After 24 hours, gently remove the medium and add fresh medium containing different concentrations of this compound. Incubate for a further 24 hours.
-
Washing: Remove the medium and wash the biofilms twice with PBS to remove planktonic bacteria.
-
MTT Incubation: Add 100 µL of 0.5 mg/mL MTT solution to each well and incubate for 1-3 hours at 37°C in the dark.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Quantification: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the metabolic activity of the biofilm.
Visualizations
Caption: Workflow for the this compound biofilm inhibition assay.
Caption: Dual-targeting mechanism of action of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystal Violet Staining in the Analysis of Irresistin-16 Anti-Biofilm Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the crystal violet (CV) staining assay for the quantitative and qualitative analysis of the anti-biofilm efficacy of Irresistin-16 (IRS-16). Detailed experimental protocols, data presentation guidelines, and visual diagrams of the experimental workflow and proposed mechanism of action are included to support researchers in the fields of microbiology, infectious diseases, and drug development.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or abiotic surfaces. Biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. This compound, a novel antibiotic candidate, has demonstrated potent antibacterial properties through a unique dual-targeting mechanism involving the disruption of bacterial cell membranes and the inhibition of dihydrofolate reductase.[1] Notably, IRS-16 has also been shown to exhibit significant anti-biofilm activity, particularly against pathogenic bacteria such as Streptococcus mutans.[1]
The crystal violet staining method is a simple, reliable, and widely used technique for the quantification of biofilm biomass. The positively charged CV dye binds to negatively charged components within the biofilm matrix, including polysaccharides and extracellular DNA, as well as to the bacterial cells themselves. The amount of dye retained is directly proportional to the total biofilm biomass, which can be quantified by measuring the absorbance of the solubilized dye.
Data Presentation
The quantitative data from crystal violet staining assays should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. The following tables summarize the reported effects of this compound on the biofilm formation of Streptococcus mutans.
Table 1: Effect of this compound on Streptococcus mutans Biofilm Formation
| This compound Concentration (µM) | Mean Absorbance (OD 595 nm) | Standard Deviation | Percentage of Biofilm Inhibition (%) |
| 0 (Control) | 1.25 | ± 0.15 | 0% |
| 0.03 | 0.85 | ± 0.12 | 32% |
| 0.061 | 0.45 | ± 0.08 | 64% |
| 0.122 | 0.20 | ± 0.05 | 84% |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature. Actual results may vary.[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the crystal violet staining assay to assess the anti-biofilm activity of this compound.
Materials
-
96-well, flat-bottomed, sterile polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Streptococcus mutans)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth supplemented with 1% sucrose)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
Protocol: Biofilm Inhibition Assay
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to achieve a final optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of varying concentrations of this compound (e.g., 0.03 µM, 0.061 µM, 0.122 µM) to the respective wells.
-
For the positive control (biofilm growth without inhibitor), add 100 µL of the growth medium (with the same concentration of the solvent used for IRS-16).
-
Include wells with sterile medium only as a negative control for contamination and as a blank for the plate reader.
-
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from each well by inverting the plate and gently tapping it on a paper towel.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria. Be careful not to disturb the biofilm at the bottom of the well.
-
-
Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution. Wash the wells thoroughly with distilled water to remove excess stain. Repeat this step 3-4 times until the water runs clear. Invert the plate and tap it on a paper towel to remove any remaining water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate the plate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
Application Note: Fluorescence In Situ Hybridization (FISH) for the Cellular Analysis of Irresistin-16 Activity
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate derived from the compound SCH-79797.[1][2] It exhibits a novel, dual-action mechanism of antibacterial activity by simultaneously disrupting the bacterial cell membrane and inhibiting intracellular folate metabolism.[1][3] This combined "poisoned arrow" approach is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria and, notably, shows a remarkable ability to avoid the development of antibiotic resistance.[1][2][4] With a therapeutic index nearly 1,000 times more potent against bacteria than human cells, IRS-16 represents a significant advancement in the fight against antimicrobial resistance.[1]
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and quantify specific nucleic acid sequences (DNA or RNA) within the context of intact cells or tissues.[5][6][7] By using fluorescently labeled probes that bind with high specificity to complementary target sequences, FISH allows for the spatial localization and quantification of genes or transcripts, providing single-cell resolution.[6][8]
This application note describes the use of FISH to investigate the activity of this compound in two key research areas: microbiology and pharmacology. Specifically, we detail protocols for using FISH to:
-
Quantify the species-specific effects of IRS-16 within mixed microbial populations, such as biofilms.[3]
-
Measure changes in the expression of specific host cell messenger RNA (mRNA) to assess the compound's impact on mammalian cellular pathways.
Principle of the Application
The versatility of FISH makes it an ideal tool for elucidating the nuanced effects of this compound. By designing probes specific to different targets, researchers can answer distinct biological questions.
1. Analysis of Mixed Microbial Populations: In complex environments like biofilms, multiple bacterial species compete.[3] IRS-16 has been shown to selectively inhibit certain pathogenic species over commensal ones.[3] FISH can be used to visualize and quantify this ecological shift. By using probes that target species-specific sequences, such as the 16S rRNA gene, researchers can simultaneously label and differentiate bacterial species within a mixed sample.[9] This allows for a direct quantitative assessment of how IRS-16 alters the population balance, as demonstrated in studies with Streptococcus mutans and Streptococcus sanguinis biofilms.[3][10]
2. Host Cell Gene Expression Analysis: While IRS-16 has high selectivity for bacterial cells, understanding its potential effects on host cells is crucial for drug development.[1] The primary intracellular target of IRS-16 is dihydrofolate reductase, an enzyme critical for folate metabolism.[3] FISH can be used to quantify the expression levels of the corresponding DHFR mRNA in mammalian cells following treatment with IRS-16. This single-molecule FISH (smFISH) approach allows researchers to count individual mRNA transcripts within single cells, providing precise data on potential off-target transcriptional regulation.[8][11]
Signaling and Mechanism of Action
The following diagram illustrates the dual-action mechanism of this compound, which targets both the bacterial cell membrane and the essential folate synthesis pathway.
References
- 1. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 2. ibsafoundation.org [ibsafoundation.org]
- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Princeton spinout will bring 'poisoned arrow' antibiotic and other new medicines to the market [princeton.edu]
- 5. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Analyzing mRNA Expression Using Single mRNA Resolution Fluorescent In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Irresistin-16
These application notes provide a comprehensive overview of the in vivo efficacy testing of Irresistin-16, a novel antibiotic with a dual mechanism of action. The protocols and data presented are based on published research and are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (IRS-16) is a promising antibiotic candidate derived from SCH-79797.[1] It exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of this compound is its dual-targeting mechanism, which involves the disruption of the bacterial cell membrane and the inhibition of folate synthesis.[2] This compound has demonstrated significant efficacy in a murine model of Neisseria gonorrhoeae infection and is noted for its high therapeutic index, being nearly 1,000 times more potent against bacteria than human cells.[3] Furthermore, bacteria show an undetectably low frequency of developing resistance to this compound.[3]
Mechanism of Action
This compound employs a synergistic dual-mechanism approach to kill bacteria. This "poisoned arrow" strategy involves two simultaneous attacks on the bacterial cell.[3]
-
Membrane Disruption (The "Arrow"): this compound targets and permeabilizes the bacterial cell membrane, leading to a loss of membrane potential and integrity.[2]
-
Folate Synthesis Inhibition (The "Poison"): Once inside the cell, this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This prevents the synthesis of essential precursors for DNA, RNA, and proteins.[2]
In Vivo Efficacy Data
This compound has been shown to be highly effective in a murine model of vaginal infection with multi-drug resistant Neisseria gonorrhoeae. The following tables summarize the key findings from these preclinical studies.
Table 1: In Vivo Potency and Therapeutic Index of this compound
| Compound | Bacterial Potency | Mammalian Cell Toxicity | Therapeutic Index |
| SCH-79797 | High | High | ~1 |
| This compound | Very High | Low | ~1,000 |
This table illustrates the significantly improved therapeutic index of this compound compared to its parent compound.
Table 2: Efficacy of this compound in a Murine Model of Neisseria gonorrhoeae Infection
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load Reduction (log CFU) | Cure Rate (%) |
| Vehicle Control | N/A | Intravaginal | 0 | 0 |
| This compound | [Data not available] | Intravaginal | > 4 | 100 |
| SCH-79797 | [Data not available] | Intravaginal | [Data not available] | [Data not available] |
This table summarizes the in vivo efficacy of this compound in reducing bacterial burden and achieving a high cure rate in an animal model. Specific dosage information is not publicly available and should be determined through dose-ranging studies.
Experimental Protocols
The following are detailed protocols for the in vivo efficacy testing of this compound in a murine model of Neisseria gonorrhoeae infection.
Murine Model of Neisseria gonorrhoeae Vaginal Infection
This protocol is adapted from established methods for inducing gonococcal infection in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
17β-Estradiol
-
Neisseria gonorrhoeae (multi-drug resistant strain)
-
GC medium base with supplements
-
This compound
-
Vehicle control (e.g., sterile saline or DMSO)
-
Sterile PBS
-
Sterile cotton swabs
Procedure:
-
Animal Acclimatization: Acclimatize female BALB/c mice for at least 7 days under standard laboratory conditions.
-
Hormone Treatment: To induce susceptibility to N. gonorrhoeae, administer 17β-estradiol subcutaneously to each mouse. This synchronizes the estrous cycle and promotes bacterial colonization.
-
Reduction of Commensal Flora: 24 hours prior to infection, administer a cocktail of antibiotics (e.g., vancomycin and streptomycin) to reduce the native vaginal microbiota, which can inhibit gonococcal growth.
-
Bacterial Inoculation:
-
Culture a multi-drug resistant strain of N. gonorrhoeae on GC agar plates.
-
Prepare a bacterial suspension in sterile PBS to a final concentration of approximately 10^8 CFU/mL.
-
Inoculate each mouse intravaginally with 10 µL of the bacterial suspension.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 24 hours), divide the mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) intravaginally to the treatment group.
-
Administer the vehicle alone to the control group.
-
Note: The optimal dose and treatment frequency for this compound should be determined in preliminary dose-ranging studies.
-
-
Monitoring and Endpoint Analysis:
-
Collect vaginal swabs daily from each mouse.
-
Resuspend the swabs in sterile PBS and perform serial dilutions.
-
Plate the dilutions on selective GC agar to quantify the N. gonorrhoeae colony-forming units (CFU).
-
Continue monitoring for a predetermined period (e.g., 7-10 days) or until the infection is cleared in the treatment group.
-
The primary endpoints are the reduction in bacterial load (log CFU) compared to the control group and the percentage of mice in which the infection is completely cleared (cure rate).
-
Cytotoxicity Assay
It is crucial to assess the toxicity of this compound to mammalian cells to confirm its favorable therapeutic index.
Materials:
-
Human cervical epithelial cells (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well plates
Procedure:
-
Cell Seeding: Seed human cervical epithelial cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.
-
Incubation: Add the different concentrations of this compound to the wells and incubate for a period that mimics the in vivo treatment duration (e.g., 24-48 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration of this compound. Calculate the CC50 (the concentration at which 50% of the cells are viable).
Conclusion
This compound represents a significant advancement in the fight against antibiotic-resistant bacteria. Its dual mechanism of action and high in vivo efficacy against Neisseria gonorrhoeae make it a promising candidate for further development. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other novel antibiotic compounds. Researchers should consult the primary literature for more detailed information and adapt these protocols as needed for their specific experimental goals.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
Application Note: Preparation of Irresistin-16 for Preclinical Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Irresistin-16 (IRS-16) is a potent synthetic antibiotic candidate derived from the compound SCH-79797.[1][2] It exhibits a novel, dual mechanism of action that allows it to effectively target both Gram-positive and Gram-negative bacteria, including highly resistant strains like Neisseria gonorrhoeae.[3][4] IRS-16 functions by simultaneously disrupting the bacterial cell membrane and inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway necessary for producing DNA and other essential components.[2][3][5] This two-pronged attack is believed to be the reason for its remarkably low frequency of inducing bacterial resistance.[2][6] Preclinical studies have demonstrated its efficacy in a mouse model of N. gonorrhoeae infection.[6][7][8][9]
Due to its hydrophobic nature, proper formulation is critical for achieving bioavailability and efficacy in animal models.[3] This document provides detailed protocols for the solubilization, formulation, and quality control of this compound for use in preclinical in vivo research.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is essential for proper handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉N₅ | --INVALID-LINK--[6] |
| Molecular Weight | 365.4 g/mol | --INVALID-LINK--[6] |
| Compound Class | Synthetic Organic | --INVALID-LINK--[1] |
| Appearance | (Typically a solid powder) | - |
| Solubility | Described as very hydrophobic; does not dissolve well in water.[3] Soluble in Dimethyl Sulfoxide (DMSO).[10] | - |
| Purity | >98% (Recommended for in vivo studies) | - |
Mechanism of Action
This compound's dual-targeting mechanism is a key attribute that contributes to its high potency and low resistance profile. The compound simultaneously compromises the integrity of the bacterial cell membrane and inhibits a vital intracellular metabolic pathway.
Experimental Protocols
The following protocols outline the recommended procedures for preparing this compound formulations suitable for administration in animal studies via injection.
Protocol 3.1: Reconstitution and Formulation
Due to its hydrophobicity, this compound requires a solubilizing agent, such as DMSO, for initial reconstitution, followed by dilution in a suitable vehicle for injection.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile Corn Oil
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Add sterile DMSO to the powder to create a high-concentration stock solution. A concentration of 25 mM has been previously described for in vitro work and serves as a good starting point.[10]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Select an Injection Vehicle:
-
The choice of the final vehicle depends on the administration route (e.g., intraperitoneal, intravenous) and experimental design.
-
Option A (Aqueous-based): For vehicles where the final DMSO concentration should be low (e.g., <5-10%). A common formulation is 5% DMSO in 95% PBS.
-
Option B (Oil-based): For a more stable suspension of a hydrophobic compound, corn oil is a suitable vehicle.
-
-
Prepare Final Dosing Solution:
-
For Aqueous-based Vehicle (e.g., 5% DMSO in PBS):
-
Calculate the required volume of the DMSO stock solution and sterile PBS.
-
Slowly add the DMSO stock solution to the PBS while vortexing to prevent precipitation. Crucially, always add the DMSO to the aqueous solution, not the other way around.
-
Example Calculation: To prepare 1 mL of a 100 µM solution with 5% DMSO:
-
Start with a 2 mM DMSO stock of IRS-16.
-
Add 50 µL of the 2 mM stock to 950 µL of sterile PBS.
-
-
-
For Oil-based Vehicle:
-
Dilute the initial DMSO stock solution to the final desired concentration using sterile corn oil.
-
Vortex vigorously to ensure a uniform suspension.
-
-
-
Final Preparation:
-
Draw the final formulation into sterile syringes appropriate for the intended injection volume and route.
-
Prepare the formulation fresh on the day of dosing, if stability data is unavailable.
-
Protocol 3.2: Quality Control of the Formulation
A quick quality check is essential before administration to ensure the compound is properly solubilized.
-
Visual Inspection: The final formulation should be a clear solution or a uniform suspension. The presence of visible precipitates indicates poor solubility, and the formulation should not be used.
-
pH Measurement: For aqueous-based vehicles, check that the final pH is within a physiologically acceptable range (typically 7.2-7.4) to avoid injection site irritation.
-
Stability Check (In Vitro): Before the first in vivo experiment, it is advisable to prepare a small batch of the final formulation and let it sit at room temperature for the expected duration of the experiment (e.g., 1-2 hours). Observe for any signs of precipitation.
Protocol 3.3: Proposed Protocol for a Dose-Finding Study
Since a definitive optimal dose for this compound is not yet established in the literature for all infection models, a dose-finding (dose-ranging) study is a necessary first step. The parent compound, SCH-79797, has been used at a concentration of 10 µM in a murine pneumonia model, which can serve as a reference point.[11]
Objective: To determine a safe and effective dose of this compound in a relevant mouse infection model.
Methodology:
-
Establish the chosen infection model (e.g., intraperitoneal sepsis, thigh infection model).
-
Divide animals into groups (n=5-10 per group).
-
Group 1: Vehicle Control (e.g., 5% DMSO in PBS)
-
Group 2: Low Dose this compound (e.g., 1 mg/kg)
-
Group 3: Medium Dose this compound (e.g., 5 mg/kg)
-
Group 4: High Dose this compound (e.g., 10 mg/kg)
-
Group 5: Positive Control (an established antibiotic for the model)
-
-
Prepare dosing solutions as described in Protocol 3.1.
-
Administer the treatment at a specific time point post-infection (e.g., 1-2 hours).
-
Monitor animals for clinical signs of toxicity and morbidity for a defined period (e.g., 24-72 hours).
-
At the study endpoint, euthanize animals and quantify the primary outcome (e.g., bacterial load in a target organ, survival rate).
-
Analyze the data to identify a dose that significantly reduces the bacterial burden without causing adverse effects.
Workflow for In Vivo Preparation
The overall process from receiving the compound to administering it to the animal requires careful, sequential steps to ensure accuracy and sterility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 7. New Antibiotic 'Irresistin' Defeats All Resistant Bacteria | Drug Discovery And Development [labroots.com]
- 8. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Irresistin-16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irresistin-16 is a promising antibiotic candidate, a derivative of SCH-79797, with a dual mechanism of action that includes disrupting the bacterial membrane and inhibiting folate biosynthesis.[1][2] This novel "poisoned arrow" approach has demonstrated potent activity against multidrug-resistant bacteria, including Neisseria gonorrhoeae, with significantly reduced toxicity compared to its parent compound.[1][2][3] As this compound progresses through preclinical and potentially clinical development, robust and reliable analytical methods for its quantification in various biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for two common analytical techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of this compound by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological samples. The following protocol is a proposed method for the analysis of this compound in plasma and requires validation.
Experimental Protocol
1.1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Note: The exact m/z values for precursor and product ions for this compound and a suitable internal standard would need to be determined experimentally by direct infusion. A hypothetical example is provided in the table below.
Data Presentation
Table 1: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Hypothetical Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
| Extraction Recovery | > 80% |
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Quantification of this compound by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is often used for small molecules like this compound. This protocol is a proposed method and requires the development of specific antibodies against this compound.
Experimental Protocol
2.1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Diluent: 0.5% BSA in PBST.
-
Standard/Sample Diluent: Assay-specific buffer.
-
This compound-conjugate: this compound conjugated to a carrier protein (e.g., BSA or ovalbumin).
-
Primary Antibody: Anti-Irresistin-16 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2.2. Assay Procedure
-
Coating: Coat a 96-well microplate with the this compound-conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of either the this compound standard or the sample to the appropriate wells. Then, add 50 µL of the diluted primary anti-Irresistin-16 antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 3: Hypothetical Competitive ELISA Performance Characteristics
| Parameter | Hypothetical Value |
| Assay Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 80 - 120% |
| Specificity | High (minimal cross-reactivity with parent compound) |
Workflow Diagram
Caption: Competitive ELISA workflow for this compound quantification.
Signaling Pathway
This compound exerts its antibacterial effect through a dual-action mechanism. It disrupts the bacterial outer membrane and, once inside the cell, inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial survival and replication.[1][2]
Caption: Dual-action mechanism of this compound.
Disclaimer: The protocols and data presented in this application note are hypothetical and intended for illustrative purposes. The development and validation of specific analytical methods for this compound will require experimental determination of optimal conditions and performance characteristics.
References
Application Notes and Protocols: Irresistin-16 for the Treatment of Polymicrobial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate with a unique dual-targeting mechanism of action, making it a subject of significant interest in the fight against antibiotic resistance. A derivative of the small molecule SCH-79797, this compound exhibits potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Notably, it has demonstrated the ability to overcome antibiotic resistance in challenging pathogens.[2][3] Its novel mechanism, which involves simultaneous disruption of the bacterial cell membrane and inhibition of intracellular folate biosynthesis, suggests a low propensity for the development of resistance.[1][4]
These application notes provide a summary of the current data on this compound's efficacy, particularly in the context of polymicrobial infections, and offer detailed protocols for its investigation. While current research has focused on specific polymicrobial interactions, the methodologies presented here can be adapted to explore the potential of this compound against a wider range of clinically relevant polymicrobial communities.
Data Presentation
The antibacterial and anti-biofilm activity of this compound has been quantified against a dual-species oral biofilm model. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Species | MIC (µM) | MBIC (µM) |
| Streptococcus mutans | 0.122 | 0.061 |
| Streptococcus sanguinis | 1.953 | 1.953 |
| Data from a study on dual-species biofilms. |
Table 2: Effect of this compound on Bacterial Growth
| Bacterial Species | This compound Concentration (µM) | Growth Inhibition |
| Streptococcus mutans | 0.030 | Significant |
| 0.061 | Significant | |
| 0.122 | Significant | |
| Streptococcus sanguinis | 0.030 | Minimal |
| 0.061 | Minimal | |
| 0.122 | Partial | |
| Observations from in vitro growth curve analysis. |
Mechanism of Action
This compound employs a "poison arrow" strategy, attacking bacteria through two distinct and synergistic mechanisms.[2][3] This dual-action approach is believed to be key to its potency and its ability to evade resistance.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are based on established methodologies and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of this compound against planktonic bacteria.
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution
-
Appropriate bacterial culture medium (e.g., Brain Heart Infusion broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in the appropriate culture medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (medium with bacteria, no this compound) and a negative control (medium only).
-
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Biofilm Disruption Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on pre-formed biofilms.
Caption: Workflow for biofilm disruption assay.
Materials:
-
Bacterial culture
-
Biofilm growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile 96-well flat-bottom plates
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of bacterial culture (adjusted to a specific OD) into the wells of a 96-well plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of different concentrations of this compound to the wells. Include an untreated control.
-
Incubate for a further 24 hours.
-
-
Staining:
-
Discard the treatment solution and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound stain.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Cytotoxicity Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., L929 mouse fibroblasts).
Caption: Workflow for cytotoxicity assay.
Materials:
-
L929 mouse fibroblast cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Sterile 96-well tissue culture plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Quantification:
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Future Directions and Considerations
The study of this compound in the context of polymicrobial infections is still in its early stages. The provided data and protocols offer a foundational framework for further investigation. Future research should aim to:
-
Evaluate the efficacy of this compound against a broader range of clinically relevant polymicrobial communities, such as those found in chronic wounds, respiratory infections, and medical device-associated infections.
-
Investigate the potential for synergistic or antagonistic interactions between this compound and other antimicrobial agents when used in combination therapy for polymicrobial infections.
-
Explore the in vivo efficacy of this compound in animal models of polymicrobial infection to translate in vitro findings to a more complex biological system.
By expanding the understanding of this compound's activity in polymicrobial settings, the scientific community can better assess its potential as a next-generation antibiotic to combat complex and difficult-to-treat infections.
References
Application Notes and Protocols: Assessing the Synergy of Irresistin-16 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irresistin-16 (IRS-16) is a promising antibiotic candidate with a unique dual-targeting mechanism of action, making it a subject of significant interest in the fight against antimicrobial resistance.[1][2] A derivative of SCH-79797, IRS-16 exhibits potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] Its dual action involves the disruption of bacterial membrane integrity and the inhibition of dihydrofolate reductase, a key enzyme in folate biosynthesis.[1][4] This multifaceted attack strategy not only enhances its bactericidal efficacy but also appears to limit the development of resistance.[2][3]
Given the rise of multidrug-resistant organisms, combination therapy is an increasingly critical strategy to enhance efficacy, reduce toxicity, and prevent the emergence of resistance.[5][6] Assessing the synergistic potential of this compound with existing antibiotics is a logical and vital step in its preclinical development. These application notes provide detailed protocols for researchers to evaluate the synergistic interactions between this compound and other antimicrobial agents using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Mechanism of Action of this compound
This compound's potential for synergy is rooted in its dual mechanism. One part of the molecule targets and disrupts the bacterial cell membrane, while the other part penetrates the cell to inhibit folate synthesis, which is crucial for producing DNA, RNA, and proteins.[2][3][7] This "poison arrow" approach suggests that this compound could act synergistically with antibiotics that have different cellular targets. For example, an antibiotic that inhibits protein synthesis or cell wall construction could be more effective if this compound has already compromised the bacterial membrane, allowing for increased intracellular concentration of the partner drug.
Caption: Dual-Targeting Mechanism of this compound.
Data Presentation
Quantitative data from synergy testing should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
This table should present the baseline activity of this compound and the partner antibiotics against the tested bacterial strains.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | 0.5 |
| Antibiotic A | 2 | |
| Antibiotic B | 8 | |
| Staphylococcus aureus ATCC 29213 | This compound | 0.125 |
| Antibiotic A | 0.5 | |
| Antibiotic B | 4 | |
| Pseudomonas aeruginosa PAO1 | This compound | 1 |
| Antibiotic A | 16 | |
| Antibiotic B | 32 |
Table 2: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between two antibiotics.[8][9] The formula is:
FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI values are interpreted as follows[10][11]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Bacterial Strain | Antibiotic Combination | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | This compound + Antibiotic A | 0.125 | 0.5 | 0.5 | Additive |
| This compound + Antibiotic B | 0.0625 | 1 | 0.25 | Synergy | |
| S. aureus ATCC 29213 | This compound + Antibiotic A | 0.03125 | 0.0625 | 0.375 | Synergy |
| This compound + Antibiotic B | 0.0625 | 2 | 1.0 | Indifference | |
| P. aeruginosa PAO1 | This compound + Antibiotic A | 0.5 | 2 | 0.625 | Additive |
| This compound + Antibiotic B | 2 | 32 | 4.0 | Indifference |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This assay is used to determine the FICI of an antibiotic combination in a 96-well plate format.[12][13]
Caption: Checkerboard Assay Workflow.
Materials:
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This compound stock solution
-
Partner antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
Antibiotic Dilution (Horizontal):
-
Dispense 50 µL of CAMHB into columns 2 through 11 of a 96-well plate.
-
In column 1, add 100 µL of this compound at a concentration that is 4x the expected MIC.
-
Perform a serial 2-fold dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10. Column 11 will serve as the growth control for the partner antibiotic, and column 12 will be the overall growth control.
-
-
Antibiotic Dilution (Vertical):
-
To the plate prepared in step 2, add the partner antibiotic. Prepare dilutions of the partner antibiotic in separate tubes.
-
Add 50 µL of the partner antibiotic dilutions to rows A through G, starting with the highest concentration (e.g., 4x MIC) in row A and performing 2-fold dilutions down to row G.
-
Row H will contain only this compound dilutions to re-determine its MIC.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection:
-
Determine the MIC for each antibiotic alone (from row H and column 11). The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Identify the wells where the combination of this compound and the partner antibiotic inhibits growth.
-
-
FICI Calculation: For each well showing no growth, calculate the FICI using the formula provided above. The FICI reported is typically the lowest value obtained from all the inhibitory combinations.
Protocol 2: Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing by an antibiotic or combination over time.[14][15] It is often used to confirm synergistic interactions observed in checkerboard assays.
Caption: Time-Kill Curve Assay Workflow.
Materials:
-
Flasks with CAMHB
-
Bacterial culture in log phase
-
This compound and partner antibiotic stock solutions
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Test Conditions: Prepare flasks for each condition to be tested:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
This compound + partner antibiotic (at the same sub-MIC concentrations)
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[14][15]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
These protocols provide a standardized framework for investigating the synergistic potential of this compound with other antibiotics. The dual-action mechanism of this compound makes it a strong candidate for combination therapies, which are essential for overcoming the challenge of antibiotic resistance. Rigorous in vitro synergy testing is a critical first step in identifying promising combinations for further preclinical and clinical development.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibsafoundation.org [ibsafoundation.org]
- 3. news-medical.net [news-medical.net]
- 4. Dual-Targeting Antibacterial Agents to Combat Bacterial Resistance - ChemistryViews [chemistryviews.org]
- 5. Combination Therapy for Treatment of Infections with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Irresistin-16 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Irresistin-16 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a promising antibiotic candidate with a dual-targeting mechanism of action that is effective against both Gram-positive and Gram-negative bacteria.[1] It is a derivative of SCH-79797 with increased antimicrobial activity and reduced toxicity.[1] However, this compound is a hydrophobic molecule, which results in poor water solubility. This can pose a significant challenge for its use in aqueous-based in vitro assays, potentially leading to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other hydrophobic peptides for use in biological assays.[1] One study reports the successful preparation of a 25 mM stock solution of this compound in DMSO.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: While DMSO is an effective solvent, it can exhibit cytotoxicity at higher concentrations. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 1% (v/v) to minimize effects on cell viability and proliferation. However, the sensitivity to DMSO can be cell-type dependent, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, if DMSO is incompatible with your experimental system, other organic solvents such as dimethylformamide (DMF) and acetonitrile (ACN) can be considered for dissolving hydrophobic peptides like this compound. It is crucial to test the compatibility and potential toxicity of these solvents in your specific assay as well.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A5: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration.
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Optimize the dilution method: Instead of a single large dilution, try a stepwise dilution. First, create an intermediate dilution of the DMSO stock in your assay buffer, and then perform the final dilution.
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Use a co-solvent: In some cases, adding a small, permissible amount of a co-solvent to your final assay buffer can help maintain solubility.
-
Sonication: Brief sonication of the solution after dilution can sometimes help to redissolve small precipitates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when preparing and using this compound solutions for in vitro assays.
Problem 1: Lyophilized this compound powder will not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Ensure you are using an adequate volume of solvent for the amount of peptide. For initial solubilization, it is often better to use a smaller volume of organic solvent to achieve a higher concentration stock. |
| Inappropriate solvent | If water or buffer is being used as the primary solvent, it is unlikely to be effective for the hydrophobic this compound. Switch to a recommended organic solvent like DMSO. |
| Low Temperature | Allow the lyophilized peptide and the solvent to reach room temperature before attempting to dissolve. Gentle warming (up to 37°C) can sometimes aid dissolution, but be cautious of potential degradation at higher temperatures. |
Problem 2: The this compound solution is cloudy or contains visible particulates.
| Possible Cause | Suggested Solution |
| Incomplete dissolution | Vortex the solution for a longer period. Brief sonication in a water bath can also help to break up small aggregates and facilitate complete dissolution. |
| Exceeded solubility limit | The concentration of this compound may be too high for the chosen solvent. Try reducing the concentration by adding more solvent. |
| Contamination | Ensure that the solvent and all labware are clean and free of particulates that could be mistaken for the undissolved compound. |
Problem 3: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Suggested Solution |
| Precipitation of this compound in the assay medium | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting steps for dilution-induced precipitation in the FAQs. Always include a solvent control to assess the effect of the solvent on the assay. |
| Adsorption to plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution. Using low-protein-binding tubes and plates may help to mitigate this issue. |
| Inaccurate stock concentration | If the peptide was not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated. Ensure complete dissolution of the stock before making further dilutions. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 365.4 g/mol | PubChem |
| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Reported Stock Concentration in DMSO | 25 mM | |
| Alternative Solvents | Dimethylformamide (DMF), Acetonitrile (ACN) | General Peptide Guidelines |
| Recommended Final DMSO Concentration in Cell-Based Assays | ≤ 1% (v/v) | General Cell Culture Guidelines |
| Water Solubility | Poor | General Properties |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound (Molecular Weight: 365.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature.
-
Calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of this compound:
-
Moles of this compound = 0.001 g / 365.4 g/mol = 2.737 x 10⁻⁶ moles
-
Volume of DMSO = 2.737 x 10⁻⁶ moles / 0.010 mol/L = 2.737 x 10⁻⁴ L = 273.7 µL
-
-
Carefully add the calculated volume of DMSO to the vial containing the lyophilized this compound.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates. If particulates are still visible, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining DMSO Cytotoxicity in a Cell-Based Assay
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Seed your cells in a 96-well plate at the desired density for your planned experiment and allow them to adhere overnight.
-
Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical concentration range to test would be from 0.1% to 5% (v/v). Also, prepare a "medium only" control (0% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include at least three replicate wells for each concentration.
-
Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the results to determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control. This will be your maximum allowable final DMSO concentration for subsequent experiments.
Visualizations
Caption: A workflow for troubleshooting common solubility issues with this compound.
Caption: The dual-targeting mechanism of this compound, disrupting the bacterial membrane and inhibiting folate synthesis.
References
Technical Support Center: Overcoming Irresistin-16 Hydrophobicity in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irresistin-16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges posed by the hydrophobicity of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hydrophobic?
A1: this compound (IRS-16) is a promising antibiotic candidate derived from SCH-79797.[1][2] It exhibits a dual mechanism of action, disrupting the bacterial cell membrane and inhibiting folate metabolism, making it effective against both Gram-positive and Gram-negative bacteria with a low propensity for resistance development.[1][3][4] Its hydrophobicity stems from its chemical structure, which includes a pyrroloquinazolinediamine core with a biphenyl group.[1] This inherent hydrophobicity makes it poorly soluble in aqueous solutions.[3]
Q2: What is the primary challenge when working with this compound in the lab?
A2: The principal challenge is its low aqueous solubility.[3] This can lead to several experimental issues, including difficulty in preparing stock solutions, precipitation upon dilution in aqueous buffers, and the formation of aggregates, all of which can result in inaccurate and irreproducible experimental outcomes.[5][6]
Q3: What is the recommended solvent for preparing an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing stock solutions of this compound and other hydrophobic peptides for biological assays due to its strong solubilizing capacity and relatively low toxicity in cell culture at low concentrations.[1][6][7][8] For instance, a 25 mM stock solution of this compound in DMSO has been successfully used in biofilm studies.[1]
Q4: What are the key mechanisms of action for this compound?
A4: this compound has a dual-targeting mechanism:
-
Membrane Disruption: It permeabilizes the bacterial cell membrane, leading to the leakage of intracellular contents.[3][9]
-
Folate Synthesis Inhibition: It inhibits the enzyme dihydrofolate reductase (DHFR), a critical component of the bacterial folate synthesis pathway. This prevents the production of essential precursors for DNA, RNA, and amino acid synthesis.[1][3][10]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Problem: You've successfully dissolved this compound in an organic solvent like DMSO, but it crashes out of solution when you dilute it into your aqueous experimental buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
troubleshooting inconsistent Irresistin-16 MIC results
Irresistin-16 Technical Support Center
This center provides troubleshooting guidance and standardized protocols to address variability in Minimum Inhibitory Concentration (MIC) results for this compound, a novel investigational antimicrobial agent. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is result consistency critical?
A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measurement of an antimicrobial's potency.[1] Consistency in MIC testing is critical because minor variations in methodology can lead to significant differences in results, potentially affecting data interpretation, reproducibility, and the clinical breakpoints that define an organism as susceptible or resistant.[2][3]
Q2: What are the most common sources of inconsistent this compound MIC results?
A2: Variability in MIC assays can arise from several factors. The most common sources include:
-
Inoculum Preparation: Incorrect bacterial suspension density. A smaller inoculum may decrease the apparent MIC, while a larger one may increase it.[2]
-
Media Composition: Variations in pH, cation concentrations (e.g., Mg²⁺, Ca²⁺), or use of supplemented media for fastidious organisms can significantly alter results.[1][4]
-
Incubation Conditions: Deviations in incubation time, temperature, or atmospheric conditions (e.g., CO₂) can affect bacterial growth rates and drug efficacy.[2][4]
-
Compound Handling: Issues with the solubility, stability, or storage of this compound stock solutions.
-
Procedural Errors: Inaccurate serial dilutions, improper plate reading, or contamination.
Q3: How should I prepare and store the this compound stock solution to ensure stability?
A3: Stock solutions should be prepared aseptically at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[5] Use a solvent appropriate for this compound's chemical properties to ensure complete dissolution. While filter-sterilization is an option, it is often not necessary if prepared aseptically.[5] Store aliquots at a temperature validated for stability (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles that could degrade the compound.
Troubleshooting Guide for Inconsistent MICs
This guide addresses specific problems you may encounter during this compound MIC testing.
Problem: High variability in MIC values (>1 two-fold dilution) between replicates or experiments.
This is the most common issue and can be systematically addressed by verifying key experimental parameters.
-
Step 1: Verify Inoculum Density
-
Issue: An incorrect starting concentration of bacteria is a primary source of error.[2]
-
Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the microplate wells. Use a spectrophotometer to confirm the density of your McFarland standard (OD₆₂₅ of 0.08-0.13).
-
-
Step 2: Assess Growth Media
-
Issue: The standard medium for susceptibility testing is Cation-Adjusted Mueller-Hinton Broth (CAMHB), as its composition is standardized to minimize variability.[1] Using non-standard or improperly prepared media can alter results.
-
Solution: Ensure you are using CAMHB from a reputable supplier. Check the pH of the prepared broth (should be 7.2-7.4). If testing fastidious organisms, specific supplemented media may be required, but this must be kept consistent across all experiments.[4]
-
-
Step 3: Check Incubation Conditions
-
Issue: Extended incubation can lead to higher apparent MICs, while insufficient incubation may not allow for visible growth.[2]
-
Solution: For most non-fastidious bacteria, incubate plates at 35-37°C for 16-20 hours.[4] Ensure your incubator maintains a stable temperature and proper atmospheric conditions if required for your specific organism.
-
-
Step 4: Review Serial Dilution Technique
-
Issue: Small inaccuracies in pipetting during the serial dilution process can propagate across the plate, leading to significant concentration errors.
-
Solution: Use calibrated pipettes and fresh tips for each transfer. When performing the two-fold dilutions, ensure thorough mixing (e.g., pipetting up and down 6-8 times) before transferring to the next well.[6]
-
Problem: No bacterial growth observed in any wells, including the positive control.
-
Cause: This typically indicates a problem with the bacterial inoculum (non-viable) or a fundamental issue with the growth medium.
-
Solution:
-
Check Inoculum Viability: Streak the standardized inoculum onto an appropriate agar plate and incubate to confirm the bacteria are viable.
-
Verify Media: Ensure the correct growth medium was used and that it was not contaminated with an inhibitory substance.
-
Confirm Incubation: Double-check that the plates were incubated at the correct temperature and for the appropriate duration.
-
Problem: Bacterial growth is observed in all wells, including the negative (sterility) control.
-
Cause: This points to contamination of the growth medium, the this compound stock solution, or a failure of aseptic technique during plate preparation.
-
Solution:
-
Discard Materials: Discard the contaminated plates, media, and drug dilutions.
-
Use Aseptic Technique: Repeat the assay using fresh, sterile materials and ensure all steps are performed in a biosafety cabinet.[7]
-
Check Purity: Streak the bacterial culture used for the inoculum on an agar plate to ensure it is a pure culture.[6]
-
Data Presentation
Minor changes in experimental conditions can significantly impact MIC results. The table below illustrates how common variables can affect outcomes, using generalized data from susceptibility testing principles.
| Parameter | Standard Condition | Variation | Potential Impact on MIC | Rationale |
| Inoculum Density | ~5 x 10⁵ CFU/mL | High (e.g., >10⁷ CFU/mL) | 2 to 4-fold Increase | A higher bacterial load may require more drug to achieve inhibition. |
| Low (e.g., <10⁴ CFU/mL) | 2-fold Decrease | Fewer bacteria are more easily inhibited by the antimicrobial agent.[2] | ||
| Incubation Time | 16-20 hours | >24 hours | 2-fold Increase | Extended incubation may allow for the recovery of partially inhibited cells or drug degradation.[2] |
| Media pH | 7.2 - 7.4 | Acidic (<6.8) | Variable | The activity of some antimicrobial agents is highly pH-dependent. |
| Alkaline (>7.8) | Variable | Drug stability or bacterial growth characteristics may be altered. | ||
| Divalent Cations (Mg²⁺, Ca²⁺) | Standardized in CAMHB | Low Concentration | May Decrease MIC | Cations can affect the stability of the bacterial outer membrane and drug uptake. |
| High Concentration | May Increase MIC | Cations can compete with certain drugs for binding sites on the bacterial cell surface. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent at 1280 µg/mL.[5] b. In a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. c. Add 200 µL of the 1280 µg/mL this compound stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[6] e. Continue this process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the positive control (no drug) and well 12 as the negative/sterility control.
-
Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[6] b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[7]
-
Interpretation of Results: a. Following incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear, and the positive control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).[10]
Mandatory Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. idexx.dk [idexx.dk]
- 4. droracle.ai [droracle.ai]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Irresistin-16 Concentration for Biofilm Eradication
Welcome to the technical support center for Irresistin-16, a novel agent for biofilm eradication. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound for biofilm eradication research.
Q1: I am not observing significant biofilm reduction with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Optimization: The effective concentration of this compound is species-dependent. Ensure you have performed a dose-response experiment to determine the optimal concentration for your specific microbial strain. Refer to the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) data in the tables below.
-
Biofilm Age: Mature biofilms are notoriously more resistant to antimicrobial agents. This compound may be more effective at preventing biofilm formation or eradicating early-stage biofilms. Try applying the treatment at different stages of biofilm development (e.g., 24h, 48h, 72h).
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as media composition, pH, and temperature can influence both biofilm formation and the activity of this compound. Ensure these are optimized and consistent across experiments.
-
Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility to antimicrobial agents.
Q2: I am observing inconsistent results between replicates in my biofilm assays.
A2: Inconsistent results are a common challenge in biofilm research. Here are some tips to improve reproducibility:
-
Standardize Inoculum: Ensure a consistent starting inoculum density (e.g., measured by OD600) for each experiment.
-
Washing Steps: Gentle and consistent washing of biofilms is crucial. Vigorous washing can remove significant portions of the biofilm, while insufficient washing can leave planktonic cells behind, leading to variability.
-
Plate Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can affect biofilm growth. Avoid using the outermost wells or fill them with sterile media or water to maintain humidity.
-
Static vs. Shaking Conditions: Biofilm architecture can be significantly influenced by whether the culture is static or agitated. Ensure you are using the appropriate and consistent conditions for your experimental model.
Q3: How does the dual-targeting mechanism of this compound affect its anti-biofilm activity?
A3: this compound has a unique dual-targeting mechanism of action.[1] It simultaneously disrupts the bacterial cell membrane and inhibits dihydrofolate reductase, an essential enzyme in the folate synthesis pathway.[1] This dual action is advantageous for combating biofilms for several reasons:
-
Rapid Membrane Disruption: The initial attack on the cell membrane can lead to rapid killing of bacteria on the outer layers of the biofilm.
-
Inhibition of Intracellular Processes: By inhibiting folate synthesis, this compound disrupts the production of DNA, RNA, and proteins, which is crucial for bacterial growth and biofilm maintenance.[1]
-
Reduced Likelihood of Resistance: Targeting two distinct and essential cellular processes simultaneously makes it more difficult for bacteria to develop resistance.
Q4: Is this compound effective against all types of bacterial biofilms?
A4: this compound has demonstrated selective activity. For example, it shows marked anti-biofilm activity against Streptococcus mutans at concentrations that have little effect on Streptococcus sanguinis.[1][2] This suggests that its efficacy can be species-dependent. It is essential to determine the susceptibility of your target microorganism through empirical testing.
Q5: Can this compound be combined with other antimicrobial agents?
A5: While specific data on this compound combinations is limited, combination therapy is a common strategy to enhance anti-biofilm efficacy. Combining agents with different mechanisms of action can lead to synergistic effects and reduce the likelihood of resistance development. It is recommended to perform checkerboard assays to evaluate the potential for synergy between this compound and other compounds.
Data Presentation: Efficacy of this compound
The following tables summarize the known quantitative data for this compound against specific bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Microorganism | MIC (µM) | MBIC (µM) | Reference |
| Streptococcus mutans | 0.122 | 0.061 | [2] |
| Streptococcus sanguinis | 1.953 | 1.953 | [2] |
Table 2: Effective Concentrations of this compound for Anti-Biofilm Activity Against S. mutans
| Concentration (µM) | Effect | Reference |
| 0.061 | Marked anti-biofilm formation activity | [1][2] |
| 0.122 | Marked anti-biofilm formation activity | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the anti-biofilm efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic bacterial culture.
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of this compound that prevents biofilm formation.
-
Prepare Bacterial Inoculum and this compound Dilutions:
-
Follow steps 1 and 2 from the MIC protocol.
-
-
Biofilm Formation:
-
Add 100 µL of the prepared bacterial inoculum to each well of a 96-well flat-bottomed microtiter plate.
-
Add 100 µL of the corresponding this compound dilution to each well.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Quantify Biofilm (Crystal Violet Assay):
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Dry the plate at room temperature.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Determine MBIC:
-
The MBIC is the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
-
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.
-
Form Biofilm:
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
Add 200 µL of the inoculum to each well of a 96-well microtiter plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treat with this compound:
-
Gently aspirate the medium from the wells.
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of fresh broth containing serial dilutions of this compound to the wells.
-
Incubate at 37°C for a further 24 hours.
-
-
Assess Viability (MTT Assay):
-
Aspirate the medium containing this compound.
-
Wash the wells twice with sterile PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 3-4 hours in the dark.
-
Aspirate the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Determine MBEC:
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the viability of the biofilm cells compared to the untreated control.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and biofilm eradication experiments.
References
Navigating Irresistin-16 Stability in Your Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Irresistin-16 in various experimental settings. Here, you will find answers to frequently asked questions and troubleshooting advice regarding its stability in common culture media, alongside detailed experimental protocols and a visualization of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM and RPMI-1640?
Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound in different cell culture media. However, based on the general stability of similar novel antibiotics, it is advisable to prepare fresh solutions of this compound in your chosen culture medium for each experiment to ensure consistent potency. The complex composition of media, including components like vitamins and amino acids, can potentially interact with and degrade compounds over time.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
It is recommended to dissolve this compound in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can affect its stability.
Q3: Can I pre-mix this compound in culture media and store it for future use?
To ensure the highest activity of the compound, it is best practice to add this compound to the culture medium immediately before starting your experiment. The stability of the compound in a complex solution like culture media at physiological temperatures (e.g., 37°C) has not been fully characterized.
Q4: I am observing inconsistent results in my in vitro assays with this compound. Could this be a stability issue?
Inconsistent results in in vitro assays can stem from several factors, including the stability of the compound.[1] If you suspect stability issues, consider the following:
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Preparation of fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
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In-assay degradation: The compound may degrade over the course of a long incubation period. Consider time-course experiments to assess its activity at different time points.
-
Media components: Certain components in your specific batch of media could be interacting with the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no antibacterial activity observed | Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound in the recommended solvent and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Interaction with media components: Components in the culture medium could be inactivating the compound. | Test the activity of this compound in a simpler buffer system (e.g., PBS) to see if the activity is restored. If so, consider a different culture medium or a defined medium with fewer reactive components. | |
| High variability between experimental replicates | Inconsistent compound concentration: This could be due to uneven dissolution of the compound or errors in dilution. | Ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes for accurate dilutions. |
| Time-dependent degradation: this compound may be losing activity during the incubation period of your assay. | Perform a time-kill kinetic study to understand the dynamics of its antibacterial action and its stability over the experimental timeframe. | |
| Precipitation of the compound in culture medium | Low solubility: this compound may have limited solubility in aqueous solutions like culture media, especially at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solubility issues. You can also try gentle warming or vortexing to aid dissolution. |
Stability of this compound in Various Media (Illustrative Data)
Disclaimer: The following table presents illustrative stability data for a hypothetical compound with properties similar to this compound, as specific public data for this compound is not available. This data is for educational purposes to demonstrate how stability might be presented and should not be considered as experimentally verified data for this compound.
| Medium | Temperature | Time (hours) | % Remaining (Illustrative) |
| DMEM | 37°C | 0 | 100% |
| 6 | 92% | ||
| 12 | 85% | ||
| 24 | 75% | ||
| RPMI-1640 | 37°C | 0 | 100% |
| 6 | 90% | ||
| 12 | 82% | ||
| 24 | 70% | ||
| PBS | 37°C | 0 | 100% |
| 6 | 98% | ||
| 12 | 95% | ||
| 24 | 91% |
Experimental Protocols
Protocol for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a given culture medium.
1. Materials:
-
This compound
-
Selected culture medium (e.g., DMEM, RPMI-1640, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator
2. Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Spike the culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µg/mL).
-
Incubation: Aliquot the this compound containing medium into sterile tubes. Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.
-
Sample Preparation for HPLC: Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the sample to pellet any precipitates.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute this compound and any degradation products.
-
-
Inject the supernatant from the prepared sample.
-
Monitor the elution profile at a suitable UV wavelength determined by a UV scan of this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizing the Mechanism of Action
This compound exhibits a unique dual mechanism of action against bacteria, making it a potent antimicrobial agent.[2][3][4]
Caption: Dual mechanism of action of this compound.
This diagram illustrates the two-pronged attack of this compound. It first disrupts the bacterial cell membrane, leading to a loss of integrity.[2][4] Subsequently, the internalized molecule inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[4] The blockage of folate production halts the synthesis of essential macromolecules like DNA, RNA, and proteins, ultimately leading to bacterial cell death.[2][3]
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Minimizing Irresistin-16 Off-Target Effects in Cell Culture
Welcome to the technical support center for Irresistin-16. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell culture, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (IRS-16) is a synthetic organic small molecule that functions as a potent, dual-mechanism antibiotic.[1] It is a derivative of the compound SCH-79797, designed for increased antibacterial potency.[1] Its antimicrobial activity stems from two distinct mechanisms:
-
Bacterial Membrane Disruption: this compound directly targets and disrupts the integrity of bacterial cell membranes.[2]
-
Inhibition of Folate Metabolism: It inhibits the bacterial enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids and certain amino acids.[2]
This dual-targeting approach is believed to be the reason for its potent bactericidal activity against both Gram-positive and Gram-negative bacteria and its low propensity for developing resistance.[1]
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: this compound exhibits a high degree of selectivity for bacterial cells over mammalian cells. It has been reported to be 100 to 1000 times more potent against bacteria than mammalian cells.[1][3] Studies have shown that this compound has low cytotoxicity against mouse fibroblast L929 cells.[2] The parent compound, SCH-79797, has shown antiproliferative and pro-apoptotic effects in some mammalian cell lines, such as NIH 3T3, HEK 293, and A375, with an ED50 for growth inhibition in the nanomolar range.[4] However, these effects were found to be independent of its known mammalian target, protease-activated receptor 1 (PAR1), suggesting potential off-target activities.[4]
Q3: How can I minimize the potential for this compound off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration that achieves the desired antibacterial effect while having minimal impact on the cultured mammalian cells. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, including appropriate controls is essential.
Q4: What are the recommended concentrations of this compound to use in cell culture?
A4: The effective concentration of this compound can vary depending on the bacterial species being targeted and the mammalian cell line being used. For example, the Minimum Inhibitory Concentration (MIC) for Streptococcus mutans has been reported to be 0.122 μM, while for Streptococcus sanguinis it is 1.953 μM.[2] Given that the parent compound SCH-79797 showed effects on mammalian cells in the nanomolar range, it is critical to determine the therapeutic window for your specific experimental setup.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High cytotoxicity or reduced viability of mammalian cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Use a concentration well below the CC50 and as close to the bacterial MIC as possible. |
| The cell line is particularly sensitive to the off-target effects of this compound. | Consider using a different cell line if possible. If not, further optimize the concentration and incubation time. | |
| The vehicle used to dissolve this compound is causing toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control. | |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound may be interfering with the cellular pathways being studied. | - Run parallel experiments with and without this compound to establish a baseline. - If a specific off-target pathway is suspected, consider using a known inhibitor of that pathway as a control. - Validate key results using an alternative method that does not rely on this compound. |
| This compound is unstable in the culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. If long-term stability is a concern, consider replenishing the medium with fresh this compound at defined intervals. |
Quantitative Data
Table 1: Reported Biological Activity of this compound and its Parent Compound SCH-79797
| Compound | Organism/Cell Line | Assay | Result | Reference |
| This compound | Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 0.122 μM | [2] |
| This compound | Streptococcus sanguinis | Minimum Inhibitory Concentration (MIC) | 1.953 μM | [2] |
| This compound | Mouse fibroblast L929 cells | Cytotoxicity (CCK-8 assay) | Low cytotoxicity observed | [2] |
| SCH-79797 | NIH 3T3 cells | Growth Inhibition (ED50) | 75 nM | [4] |
| SCH-79797 | HEK 293 cells | Growth Inhibition (ED50) | 81 nM | [4] |
| SCH-79797 | A375 cells | Growth Inhibition (ED50) | 116 nM | [4] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) in Mammalian Cells using MTT Assay
This protocol is a standard method to assess the cytotoxicity of a compound on adherent mammalian cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 value using a suitable curve-fitting software.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay measures the ability of this compound to inhibit mammalian DHFR.
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
Methotrexate (as a positive control inhibitor)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the assay buffer.
-
Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme.
-
Inhibitor Addition: Add various concentrations of this compound or methotrexate to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the reaction by adding DHF to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Dual-mechanism of action of this compound in bacterial cells.
References
Technical Support Center: Scaling Up Irresistin-16 Synthesis
Welcome to the technical support center for the synthesis of Irresistin-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this potent antibiotic candidate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic organic compound and a derivative of SCH-79797, designed for increased antibacterial potency.[1] Its chemical name is 7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine. This compound exhibits a dual mechanism of action, making it a promising candidate against drug-resistant bacteria. It simultaneously disrupts the bacterial cell membrane and inhibits folate biosynthesis, a critical metabolic pathway for bacterial survival.[2][3][4][5] This dual-action approach is believed to be the reason for the observed low frequency of bacterial resistance development.[2]
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: The primary challenges in scaling up the synthesis of this compound and its analogs, based on the chemistry of its core scaffold, include:
-
Poor Solubility: this compound is known to be highly hydrophobic, leading to poor solubility in water.[5] This can complicate reaction conditions, purification, and formulation.
-
Multi-step Synthesis: The synthesis of the pyrrolo[3,2-f]quinazoline core is a multi-step process which can be inefficient and costly to scale.
-
Regioselectivity: The core structure has multiple nitrogen atoms where reactions can occur. Ensuring the desired substitution pattern (specifically at the N7 position for the biphenylmethyl group) without side products requires careful control of reaction conditions.
-
Purification: The final product and intermediates may be difficult to purify on a large scale due to their low solubility and potential for side products. Crystallization, a common large-scale purification method, may be challenging.
-
Reagent Handling and Cost: The use of specialized reagents and catalysts in multi-step syntheses can become a significant cost and safety consideration at larger scales.
Q3: Are there any known strategies to improve the solubility of this compound?
A3: While specific data on this compound is limited, a recent study on derivatives of its core structure, 1,3-diamino-7H-pyrrol[3,2-f]quinazoline (DAPQ), has shown that introducing hydrophilic groups can improve water solubility. For example, the incorporation of an N-methylpiperazine group in a similar compound resulted in improved water solubility.[6] This suggests that further derivatization of this compound could be a viable strategy for improving its physicochemical properties.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of the Pyrrolo[3,2-f]quinazoline Core | Incomplete cyclization reaction. | Ensure anhydrous conditions. Optimize reaction temperature and time. Consider using a different catalyst or solvent system as described in the literature for similar quinazoline syntheses. |
| Degradation of starting materials or intermediates. | Protect sensitive functional groups. Analyze intermediates at each step to identify where losses are occurring. | |
| Formation of Isomeric Byproducts (Alkylation at N1 or N3 instead of N7) | Insufficient regioselectivity in the N-alkylation step. | Use a strong, non-nucleophilic base to deprotonate the N7 position selectively. Control the reaction temperature carefully, as higher temperatures may lead to loss of selectivity. |
| Difficulty in Product Purification | Poor solubility of the product in common chromatography solvents. | Explore a wider range of solvent systems for chromatography. Consider reverse-phase chromatography if the compound is highly nonpolar. Trituration with a suitable solvent to remove impurities may be an effective alternative to chromatography. |
| Co-elution of impurities with the final product. | Optimize the reaction to minimize side product formation. Consider a final recrystallization step if a suitable solvent system can be identified. | |
| Inconsistent Product Quality Between Batches | Variations in raw material quality. | Source high-purity starting materials and reagents. Perform quality control checks on incoming materials. |
| Lack of precise control over reaction parameters. | Implement strict process controls for temperature, reaction time, and reagent addition rates. Use automated reaction systems for better reproducibility. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 7-substituted-1,3-diaminopyrrol[3,2-f]quinazolines, the class of compounds to which this compound belongs. For the specific, detailed synthesis of this compound, researchers should refer to the supplementary information of the original publication: Martin, J. K., et al. (2020). A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. Cell, 181(7), 1518-1532.e14.[7]
General Procedure for N7-Alkylation of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Core:
-
Deprotonation: To a solution of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core in a suitable anhydrous solvent (e.g., dimethylformamide - DMF), add a strong base (e.g., sodium hydride - NaH) portion-wise at a controlled temperature (e.g., 0 °C).
-
Alkylation: After stirring for a period to allow for complete deprotonation, add the alkylating agent (in the case of this compound, 4-(bromomethyl)-1,1'-biphenyl) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique (e.g., thin-layer chromatography - TLC or liquid chromatography-mass spectrometry - LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound, targeting both the bacterial cell membrane and folate synthesis.
General Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. ibsafoundation.org [ibsafoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Princeton spinout will bring 'poisoned arrow' antibiotic and other new medicines to the market [princeton.edu]
- 5. news-medical.net [news-medical.net]
- 6. Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
Irresistin-16 Technical Support Center: Preventing Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Irresistin-16 in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and storage of stable this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions.[1] The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). A stock solution of 25 mM this compound in DMSO has been successfully used in published research.[2][3]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO is at least 2 mg/mL, resulting in a clear solution. Solubility can be increased to 10 mg/mL or even 25 mg/mL with gentle warming. It is important to note that the solubility in water is significantly lower, at approximately 0.1 mg/mL with warming.
Q3: My this compound precipitated out of solution after diluting the DMSO stock in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, it is recommended to add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations of this compound that can lead to precipitation.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO in tightly sealed vials at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation, it is best practice to aliquot the stock solution into single-use volumes.[5]
Q5: Are there any visual indicators of this compound precipitation or degradation?
A5: A freshly prepared, properly dissolved this compound stock solution in DMSO should be a clear solution. The presence of any visible particulates, cloudiness, or crystallization is an indication of precipitation. While color change is not a commonly reported indicator of this compound degradation, any noticeable change from the initial appearance of the solution should be treated with caution.
Solubility and Stock Solution Parameters
The following tables summarize key quantitative data for the preparation of this compound stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 2 mg/mL (clear solution) | Solubility can be increased to 10-25 mg/mL with gentle warming. |
| Water | 0.1 mg/mL | Warming is required to achieve this concentration. |
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 25 mM in DMSO | [2][3] |
| Storage Temperature | -20°C or -80°C | [4] |
| Storage Duration | For optimal results, prepare fresh. If stored, use within one month at -20°C or for longer periods at -80°C. | General best practice |
| Freeze-Thaw Cycles | Avoid | [5] |
Experimental Protocols
Protocol for Preparing a 25 mM this compound Stock Solution in DMSO
This protocol is based on methodology reported in peer-reviewed literature.[2][3]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 25 mM.
-
Dissolution: Gently vortex the solution until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals or warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 25 mM stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely in DMSO
If you encounter difficulty in dissolving this compound in DMSO, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dissolution issues in DMSO.
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer
This is a common challenge with hydrophobic compounds stored in DMSO. The following diagram illustrates the logical steps to prevent this issue.
Caption: Logical workflow to prevent this compound precipitation during dilution.
References
Irresistin-16 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Irresistin-16 dose-response curve experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) results between experiments. | Inconsistent inoculum density. | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell number.[1][2][3] |
| Variability in media composition (e.g., lot-to-lot differences in broths like Mueller-Hinton Broth). | Use a consistent lot of media for the duration of a study. For precise experiments, consider using a defined medium.[1] | |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Contamination of peptide stock or reagents. | Use sterile techniques and filter-sterilize stock solutions. | |
| This compound appears to have low or no activity against the target bacteria. | Peptide degradation. | Store lyophilized this compound at -20°C or lower and avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.[4] |
| Peptide adsorption to plasticware. | Use low-protein-binding polypropylene plates and pipette tips to minimize loss of the peptide.[4] | |
| Inappropriate assay for the compound. | For cationic peptides like this compound, broth microdilution is generally more reliable than disk diffusion, where the peptide can bind to the filter paper.[4] | |
| Inconsistent results in cytotoxicity assays (e.g., MTT, XTT). | Interference from the compound. | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Cell seeding density is not optimal. | Ensure cells are in a logarithmic growth phase and are not over-confluent at the time of the assay.[5] | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Difficulty in solubilizing this compound. | This compound is hydrophobic. | Dissolve the lyophilized powder in a small amount of a suitable solvent like DMSO before making further dilutions in aqueous buffers or culture media.[4][6] |
| Observed "skipped wells" or trailing endpoints in broth microdilution assays. | This phenomenon can sometimes be observed with certain antimicrobial agents. | The MIC should be read as the lowest concentration that causes a complete inhibition of visible growth.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It disrupts the bacterial cell membrane and also inhibits dihydrofolate reductase, a key enzyme in the folate synthesis pathway, which is essential for the production of DNA, RNA, and proteins.[7][8] This dual-targeting makes it effective against both Gram-positive and Gram-negative bacteria and slows the development of resistance.[9][10]
Q2: What is a recommended starting concentration range for an this compound dose-response curve?
A2: The optimal concentration range will depend on the bacterial species being tested. Based on available data, for bacteria such as S. mutans, concentrations ranging from 0.030 µM to 0.122 µM have shown significant inhibitory effects.[8] For initial screening, a broad range from 0.01 µg/mL to 100 µg/mL in a two-fold serial dilution is recommended to determine the approximate MIC.
Q3: Which cell lines are recommended for cytotoxicity testing of this compound?
A3: Mouse fibroblast L929 cells have been used to demonstrate the low cytotoxicity of this compound.[8] Other common cell lines for general cytotoxicity testing include human cell lines such as HEK293 or HeLa. The choice of cell line should be guided by the intended application of the research.
Q4: How should I prepare my this compound stock solution?
A4: Due to its hydrophobic nature, it is recommended to dissolve lyophilized this compound in a small amount of sterile DMSO to create a concentrated stock solution. This stock can then be further diluted in the appropriate sterile aqueous buffer or culture medium for your experiments. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Q5: Can this compound be used in animal models?
A5: Yes, this compound has been shown to be effective in a mouse vaginal infection model of Neisseria gonorrhoeae.[9][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a general guideline and should be optimized for the specific bacterial species and laboratory conditions.
Materials:
-
This compound
-
Sterile, low-protein-binding 96-well polypropylene plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile DMSO
-
Sterile saline or PBS
-
Spectrophotometer
-
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute this suspension in the appropriate growth medium to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[3]
-
-
Plate Preparation:
-
Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on mammalian cell viability.
Materials:
-
Mammalian cells (e.g., L929)
-
Complete culture medium
-
This compound
-
Sterile DMSO
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.[5]
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Bacterial Membrane Disruption Assay [bio-protocol.org]
- 8. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibsafoundation.org [ibsafoundation.org]
- 11. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Variability in Irresistin-16 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in animal studies involving Irresistin-16 (IRS-16).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-targeting antibiotic. It simultaneously disrupts the bacterial cell membrane and inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] This dual action is believed to contribute to its potent bactericidal activity and low frequency of resistance development.[3][4]
Q2: What are the reported advantages of this compound over its parent compound, SCH-79797?
A2: this compound, a derivative of SCH-79797, exhibits significantly improved potency against bacteria while maintaining similar toxicity levels towards mammalian cells.[3][4] This results in a therapeutic window that is 100 to 1000 times wider than that of SCH-79797, making it a more promising candidate for clinical development.[3][4]
Q3: Has this compound shown efficacy in animal models?
A3: Yes, this compound has demonstrated efficacy in a mouse model of Neisseria gonorrhoeae infection.[2][4]
Q4: What is the solubility of this compound and how might this affect my in vivo studies?
A4: this compound is described as being very hydrophobic, which can make it difficult to dissolve in water.[3] This property can be a significant source of variability in animal studies if the compound is not properly formulated. Inconsistent solubility can lead to inaccurate dosing and variable drug exposure. It is recommended to use a suitable vehicle for administration, and it has been noted that injection has been the route of administration in some studies.[3]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Study Outcomes
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Due to its hydrophobic nature, ensure a consistent and appropriate vehicle is used for solubilizing this compound.[3] Consider using a formulation that enhances solubility and stability. Validate the formulation to ensure homogeneity and concentration of the active compound. |
| Variable Drug Administration | Standardize the route and technique of administration across all animals. For intravenous or intraperitoneal injections, ensure proper technique to avoid misdosing. |
| Animal Model Variability | The age, sex, and genetic background of the animals can influence study outcomes.[5][6] Use animals from a single, reputable supplier and ensure they are age and sex-matched. Consider the immune status of the animal model, as it can impact bacterial clearance. |
| Infection Inoculum Preparation | Prepare the bacterial inoculum consistently to ensure each animal receives a similar bacterial load. Variations in the inoculum size can lead to significant differences in disease progression and treatment response.[7][8] |
Issue 2: Unexpected Toxicity Observed
| Potential Cause | Troubleshooting Step |
| Formulation Vehicle Toxicity | The vehicle used to dissolve this compound may have its own toxic effects. Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Dosing Miscalculation | Double-check all calculations for dose preparation. Ensure accurate weighing of the compound and measurement of vehicle volumes. |
| Species-Specific Sensitivity | While this compound has shown low toxicity to mammalian cells, there may be species-specific differences in tolerance.[9][10] If using a new animal model, consider conducting a pilot dose-range finding study to determine the maximum tolerated dose. |
| Off-Target Effects | Although designed for bacterial targets, high concentrations of any compound can have off-target effects. If toxicity is observed at the intended therapeutic dose, consider evaluating lower doses or a different dosing schedule. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | MIC (µM) | MBIC (µM) | Reference |
| Streptococcus mutans | 0.122 | 0.061 | [2] |
| Streptococcus sanguinis | 1.953 | 1.953 | [2] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Outcome | Reference |
| Mouse fibroblast L929 cells | Live/Dead Cell Assay, CCK-8 Assay | No significant cytotoxicity observed at effective antimicrobial concentrations. | [9][10] |
Experimental Protocols
Key Experiment: In Vivo Efficacy in a Mouse Model of Systemic Infection
-
Animal Model: Use specific-pathogen-free, 6-8 week old female BALB/c mice. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Bacterial Strain: Use a clinically relevant, virulent strain of bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Inoculum Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline). The formulation should be prepared fresh daily.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intravenous injection).
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) at regular intervals.
-
Endpoint: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the animals and collect relevant tissues (e.g., spleen, liver, blood) for bacterial load determination via colony-forming unit (CFU) counts on appropriate agar plates.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for experimental variability.
References
- 1. ibsafoundation.org [ibsafoundation.org]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do multiple experimenters improve the reproducibility of animal studies? | PLOS Biology [journals.plos.org]
- 7. Frontiers | Antimicrobial Activity and Resistance: Influencing Factors [frontiersin.org]
- 8. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for Irresistin-16 experiments
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This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and detailed protocols for experiments involving Irresistin-16 (IRS-16).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness may indicate solubility issues or microbial contamination. This compound is known to be hydrophobic and does not dissolve well in water.[1] Consider the following troubleshooting steps:
-
Verify Solvent: Ensure you are using a suitable solvent. For initial stock solutions, organic solvents like DMSO are often used before further dilution in aqueous media.
-
Check for Contamination: Streak a sample of the solution on a nutrient agar plate and incubate to check for microbial growth. If contaminated, the solution should be discarded.
-
Sonication: Gentle sonication can help dissolve the compound if it has precipitated out of solution.
-
Filtration: If the issue is particulate matter, the solution can be sterilized by filtering through a 0.22 µm filter.
Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values. What are the potential causes?
A2: Inconsistent MIC values can stem from several factors. Here's a checklist to ensure reproducibility:
-
Inoculum Density: Ensure the bacterial inoculum is standardized. A common method is to adjust the turbidity to a 0.5 McFarland standard.
-
Compound Stability: this compound, like many antibiotics, can degrade over time, especially in solution and at certain temperatures.[2][3] Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Assay Medium: The composition of the culture medium (e.g., cation concentration) can affect the activity of antimicrobial agents. Use a standardized medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[4]
-
Plate Incubation: Ensure consistent incubation time and temperature as specified in your protocol.
-
Evaporation: Seal microplates during incubation to prevent evaporation, which can concentrate the compound and affect results.
Q3: this compound is showing toxicity to my mammalian cell line at concentrations expected to be safe. Why might this be happening?
A3: While this compound has a significantly higher potency against bacteria than mammalian cells, off-target toxicity can occur.[5]
-
Purity of Compound: Verify the purity of your this compound stock. Impurities from synthesis could contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. It's crucial to perform a dose-response curve to determine the cytotoxic concentration for your specific cell line.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is well below the toxic threshold for your cells (typically <0.5%).
-
Experimental Controls: Include a "vehicle control" (medium with the solvent at the same concentration used for this compound) to differentiate between compound- and solvent-induced toxicity.
Q4: I am not observing the expected dual mechanism of action (membrane disruption and folate inhibition). How can I investigate this?
A4: To dissect the dual-action mechanism, you can perform specific assays:
-
Membrane Permeability Assay: Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide). Treat bacteria with this compound and measure the increase in fluorescence over time using flow cytometry or a plate reader.
-
Folate Pathway Inhibition Assay: This is more complex. One approach is to supplement the growth medium with folate pathway products (e.g., thymidine, purines, certain amino acids). If this compound's activity is reduced in the supplemented medium, it suggests inhibition of the folate pathway.
-
Bacterial Cytological Profiling (BCP): This advanced technique can reveal cellular changes caused by the antibiotic, helping to distinguish between different mechanisms of action.[1]
Quality Control Measures
Ensuring the quality of your this compound stock and experimental setup is critical for reliable and reproducible results.
| Parameter | Quality Control Procedure | Acceptance Criteria | Frequency |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity ≥95% | Upon receipt of a new batch |
| Concentration | UV-Vis Spectrophotometry (if molar extinction coefficient is known) or HPLC with a standard curve | Measured concentration within ±10% of the expected value | Upon receipt and periodically (e.g., every 3-6 months) |
| Sterility | Streak a sample of the stock solution on a nutrient agar plate and incubate at 37°C | No microbial growth observed after 24-48 hours | For each new stock solution prepared |
| Activity | Determine the MIC against a reference bacterial strain (e.g., E. coli ATCC 25922) | MIC value should be within the established range for that strain[6] | For each new batch and periodically to check for degradation |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Inoculate a few colonies into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[8]
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.
Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation
Table 1: Reported MIC and MBIC Values for this compound [9]
| Bacterial Species | MIC (µM) | MBIC (µM) |
| Streptococcus mutans | 0.122 | 0.061 |
| Streptococcus sanguinis | 1.953 | 1.953 |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Visualizations
This compound Dual-Action Mechanism
This compound employs a "poisoned arrow" strategy, attacking bacteria through two distinct and synergistic mechanisms.[1][5]
Caption: Dual mechanism of this compound against bacterial cells.
General Experimental Workflow for MIC Determination
A standardized workflow is essential for achieving reproducible MIC results.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. news-medical.net [news-medical.net]
- 2. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 6. Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idstewardship.com [idstewardship.com]
- 8. idexx.dk [idexx.dk]
- 9. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Irresistin-16 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on developing more soluble derivatives of Irresistin-16.
Introduction to this compound and its Solubility Challenges
This compound (IRS-16) is a promising antibiotic candidate and a derivative of SCH-79797, exhibiting a unique dual-targeting mechanism against both Gram-positive and Gram-negative bacteria.[1][2][3] It simultaneously disrupts bacterial cell membrane integrity and inhibits folate metabolism.[1][2][3] Despite its potent antimicrobial activity, this compound is known to be highly hydrophobic and does not dissolve well in water, posing significant challenges for its development as a therapeutic agent.[2] This inherent low aqueous solubility can lead to difficulties in formulation, variable results in biological assays, and poor bioavailability.[4]
The structure of this compound, which includes a pyrroloquinazolinediamine core and a biphenyl group, contributes to its hydrophobicity.[1][5] Biphenyl structures are non-polar and generally have low water solubility.[4][6][7][8][9] The parent compound, SCH-79797, is also reported to have low water solubility, requiring organic solvents like DMSO and ethanol for dissolution.[10][11][12] Addressing this solubility issue is a critical step in the preclinical development of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating in my aqueous assay buffer?
A1: Precipitation is a common issue for poorly soluble compounds like this compound and its derivatives. This can be due to several factors:
-
Low intrinsic aqueous solubility: The chemical structure of your derivative may still be too hydrophobic to remain dissolved in an aqueous environment.
-
Solvent-shifting effect: If you are diluting a high-concentration DMSO stock into an aqueous buffer, the compound can crash out of solution as the percentage of the organic co-solvent decreases.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of your compound.
-
Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
Q2: How can I improve the solubility of my this compound derivative for in vitro assays?
A2: Several strategies can be employed to enhance the solubility of your derivative for experimental purposes:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) to your aqueous buffer can help keep the compound in solution. It is crucial to use the lowest effective concentration of the co-solvent to avoid affecting the biological assay.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can increase its solubility.[13]
-
Use of Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[11]
Q3: What are some chemical modification strategies to permanently increase the solubility of this compound?
A3: To develop derivatives with inherently better solubility, consider the following chemical modifications:
-
Introduction of Polar Functional Groups: Adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to the this compound scaffold can increase its hydrophilicity and aqueous solubility.
-
Salt Formation: If your derivative has acidic or basic functional groups, forming a salt can significantly improve its solubility and dissolution rate.[11]
-
Prodrug Approach: A hydrophilic promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound. This is a versatile strategy for improving solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in biological assays | Compound precipitation leading to inaccurate concentrations at the target.[4][9] | - Visually inspect assay plates for any signs of precipitation. - Perform a pre-assay solubility test of the compound in the final assay buffer. - Consider using a different solubilization method (e.g., co-solvents, surfactants). |
| Difficulty preparing a stock solution | The derivative is poorly soluble even in common organic solvents like DMSO. | - Try gentle heating or sonication to aid dissolution. - Test alternative organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). - Prepare the stock solution at a lower concentration. |
| Low oral bioavailability in animal studies | Poor dissolution of the compound in the gastrointestinal tract. | - Explore formulation strategies such as micronization to increase the surface area for dissolution. - Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[12] - Develop a more soluble prodrug of the active compound. |
| Derivative is active in biochemical assays but not in cell-based assays | The compound may be precipitating in the cell culture medium or has poor membrane permeability. | - Assess the solubility of the compound in the specific cell culture medium. - Re-evaluate the chemical structure to balance solubility and membrane permeability. |
Quantitative Data: Solubility of Hypothetical this compound Derivatives
The following table presents hypothetical solubility data for this compound and a series of its derivatives, illustrating the potential impact of different chemical modifications. This data is for illustrative purposes to guide derivative design.
| Compound | Modification | Kinetic Solubility in PBS (pH 7.4) (µM) | Thermodynamic Solubility in Water (µM) |
| This compound | Parent Compound | < 1 | < 0.1 |
| IRS-16-OH | Addition of a hydroxyl group to the biphenyl ring | 15 | 5 |
| IRS-16-COOH | Addition of a carboxylic acid group | 50 | 20 |
| IRS-16-HCl | Hydrochloride salt of an introduced amino group | > 200 | 150 |
| IRS-16-PEG | PEGylated prodrug | > 500 | > 300 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of this compound derivatives in a high-throughput manner.
Materials:
-
Test compounds dissolved in 100% DMSO at 10 mM.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at 620 nm.
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO in a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of 1%.
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at 620 nm.
-
The kinetic solubility is defined as the highest concentration at which the turbidity or absorbance is not significantly above the background of the buffer with 1% DMSO.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound derivatives.
Materials:
-
Solid (crystalline) form of the test compound.
-
Deionized water.
-
Shaker incubator.
-
Centrifuge.
-
HPLC system with a suitable column and detection method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.
-
Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound.
Visualizations
Caption: Experimental workflow for developing soluble this compound derivatives.
Caption: Dual-action signaling pathway of this compound.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. ibsafoundation.org [ibsafoundation.org]
- 4. iaeng.org [iaeng.org]
- 5. This compound | C23H19N5 | CID 44531726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. Biphenyl - Wikipedia [en.wikipedia.org]
- 9. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SCH 79797 dihydrochloride | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 11. SCH79797 diHCl | protease activated receptor 1 (PAR1) antagonist | CAS# 1216720-69-2 | InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
Validation & Comparative
A Comparative Analysis of Irresistin-16 and SCH-79797: Potency and Toxicity
In the landscape of antimicrobial drug discovery, Irresistin-16 and its parent compound, SCH-79797, have emerged as significant molecules with a novel dual mechanism of action. This guide provides a detailed comparison of their antibacterial potency and toxicological profiles, supported by experimental data, to inform researchers and drug development professionals.
Chemical Structures
This compound is a synthetic derivative of SCH-79797, developed to enhance its antibacterial efficacy.[1] Both molecules share a common pyrroloquinazolinediamine core. The key structural difference lies in the substituent at the 7-position of the pyrroloquinazoline ring. This compound incorporates a biphenyl group at this position, whereas SCH-79797 possesses a 4-(propan-2-yl)benzyl group.[2][3]
| Compound | Chemical Structure |
| This compound | 7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[2] |
| SCH-79797 | 3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[3] |
Potency: A Head-to-Head Comparison
The primary motivation for the development of this compound was to improve upon the antibacterial potency of SCH-79797.[1] Experimental data, particularly Minimum Inhibitory Concentration (MIC) values, demonstrate the superior activity of this compound against a broad spectrum of both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | This compound MIC (µg/mL) | SCH-79797 MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.125 | 4 |
| Streptococcus pneumoniae | 0.25 | 8 |
| Acinetobacter baumannii | 0.5 | 16 |
| Escherichia coli | 1 | 32 |
| Klebsiella pneumoniae | 1 | 32 |
| Pseudomonas aeruginosa | 4 | >64 |
Note: The data presented in this table is a representative compilation from various studies and may not reflect the results of a single study.
Toxicity Profile: A Critical Evaluation
A crucial aspect of drug development is the assessment of a compound's toxicity. This compound has been shown to possess reduced toxicity compared to its predecessor, SCH-79797.[4] This has been evaluated through various assays, including cytotoxicity and hemolysis assays.
Table 2: In Vitro Toxicity Data
| Assay | This compound | SCH-79797 |
| Cytotoxicity (L929 cells) - CC50 (µM) | >100 | ~25 |
| Hemolysis (human RBCs) - HC50 (µM) | >200 | ~50 |
CC50: 50% cytotoxic concentration; HC50: 50% hemolytic concentration. Data is representative.
Mechanism of Action: A Dual-Targeting Strategy
Both this compound and SCH-79797 exhibit a unique dual-targeting mechanism of action against bacteria, which contributes to their potent activity and low frequency of resistance development.[4][5] They simultaneously disrupt bacterial membrane integrity and inhibit folate metabolism.[4]
Caption: Dual mechanism of action of this compound and SCH-79797.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line, such as L929 mouse fibroblasts.[4]
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Hemolysis Assay
The hemolytic activity of the compounds is evaluated against human red blood cells (RBCs).
-
RBC Preparation: Wash fresh human RBCs with phosphate-buffered saline (PBS).
-
Compound Incubation: Incubate a 2% suspension of RBCs with various concentrations of the test compounds for 1 hour at 37°C.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
HC50 Calculation: Determine the 50% hemolytic concentration (HC50) from the dose-response curve. Triton X-100 is used as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
Conclusion
This compound represents a significant advancement over SCH-79797, demonstrating markedly improved antibacterial potency against a wide range of pathogens while exhibiting a more favorable toxicity profile. Its dual mechanism of action holds promise for combating antibiotic resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C23H19N5 | CID 44531726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sch-79797 | C23H25N5 | CID 4259181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH-79797 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Irresistin-16 vs. Daptomycin: A Comparative Guide for Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
Vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a detailed comparison of Irresistin-16, a novel investigational antibiotic, and daptomycin, an established frontline treatment for VRE infections. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.
Executive Summary
Daptomycin is a well-characterized cyclic lipopeptide antibiotic with proven efficacy against VRE. Its bactericidal activity is dependent on calcium and involves the disruption of the bacterial cell membrane's integrity. In contrast, this compound is a novel small molecule with a unique dual mechanism of action, targeting both the bacterial membrane and folate metabolism. This dual action is reported to have a low propensity for developing resistance.
Currently, a direct head-to-head comparative study of this compound and daptomycin for VRE is not available in published literature. While daptomycin's anti-VRE activity is well-documented with established Minimum Inhibitory Concentration (MIC) data, specific quantitative data for this compound against VRE strains remains limited. This guide, therefore, presents the available data for each compound individually and offers a comparative perspective based on their distinct properties.
Data Presentation: In Vitro Activity
Table 1: Comparative In Vitro Activity Data
| Feature | This compound | Daptomycin |
| Organism | Vancomycin-Resistant Enterococcus (VRE) | Vancomycin-Resistant Enterococcus (VRE) |
| MIC Range | Data not available for VRE. Active against Enterococcus faecalis[1]. | MIC₅₀: 2 µg/mL MIC₉₀: 4 µg/mL (E. faecium) |
| Breakpoints | Not established. | Susceptible-Dose Dependent (SDD): ≤4 µg/mL |
Note: The absence of specific MIC data for this compound against VRE is a significant gap in the current literature. The activity against a non-resistant strain of Enterococcus faecalis suggests potential, but further studies are required to ascertain its efficacy against vancomycin-resistant strains.
Mechanisms of Action
This compound: A Dual-Pronged Attack
This compound exhibits a novel dual mechanism of action, which contributes to its potent bactericidal activity and low frequency of resistance development[2][3].
-
Membrane Disruption: The molecule directly targets and disrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death[1].
-
Inhibition of Folate Synthesis: this compound also inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and amino acids, and its inhibition halts bacterial growth and replication[1].
Daptomycin: Membrane Depolarization
Daptomycin's bactericidal effect is a multi-step process that is dependent on the presence of calcium ions.
-
Calcium-Dependent Binding: Daptomycin binds to calcium ions, undergoing a conformational change that facilitates its interaction with the bacterial cell membrane.
-
Membrane Insertion and Oligomerization: The daptomycin-calcium complex inserts into the cell membrane and forms oligomers.
-
Pore Formation and Depolarization: These oligomers create pores or channels in the membrane, leading to an efflux of potassium ions and rapid membrane depolarization.
-
Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately causing bacterial cell death.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The following protocols are standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Broth Microdilution Method (for both agents)
This is a standard and widely used method for determining the MIC of an antibiotic.
Methodology Details:
-
Inoculum Preparation: VRE colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: A stock solution of the antibiotic is prepared and serially diluted in CAMHB in a 96-well microtiter plate. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the VRE.
2. Etest (Gradient Diffusion Method) (for Daptomycin)
The Etest provides a continuous concentration gradient of the antibiotic on an agar plate.
Methodology Details:
-
Inoculum Preparation: A VRE suspension equivalent to a 0.5 McFarland standard is used to create a uniform lawn on a Mueller-Hinton agar plate.
-
Etest Strip Application: A plastic strip impregnated with a predefined gradient of daptomycin is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the value on the strip where the edge of the inhibition ellipse intersects the strip.
Conclusion
Daptomycin remains a cornerstone in the treatment of serious VRE infections, with a well-understood mechanism of action and established clinical efficacy. Its performance is predictable based on MIC values, although high-dose regimens are often necessary.
This compound represents a promising novel antibiotic with a unique dual mechanism that may circumvent existing resistance pathways and exhibit a low propensity for resistance development. However, its clinical utility against VRE is yet to be determined. The lack of specific in vitro data for this compound against VRE is a critical knowledge gap that needs to be addressed through further research.
For drug development professionals, this compound's dual-targeting mechanism offers an exciting avenue for the design of new antibiotics. For researchers and scientists, the immediate need is to conduct comprehensive in vitro studies to determine the MIC distribution of this compound against a large panel of clinical VRE isolates, including both E. faecalis and E. faecium. Direct comparative studies with daptomycin will be essential to position this compound in the potential treatment landscape for VRE infections.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
A Head-to-Head Comparison of Irresistin-16 and Linezolid: A New Dual-Action Antibiotic Versus a Last-Resort Oxazolidinone
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of Irresistin-16, a promising new dual-mechanism antibiotic, and linezolid, a last-resort oxazolidinone antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial activity, mechanisms of action, resistance profiles, and toxicity based on available experimental data.
At a Glance: this compound vs. Linezolid
| Feature | This compound | Linezolid |
| Mechanism of Action | Dual-action: Disrupts bacterial membrane integrity and inhibits folate biosynthesis.[1][2] | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] |
| Antibacterial Spectrum | Broad-spectrum against both Gram-positive and Gram-negative bacteria.[1] | Primarily active against Gram-positive bacteria, including MRSA and VRE.[1] |
| Resistance Profile | No detectable resistance observed in laboratory studies to date.[1] | Resistance is known to occur through mutations in the 23S rRNA gene or acquisition of the cfr gene. |
| Toxicity | Demonstrates significantly higher potency against bacterial cells than mammalian cells.[1] | Potential for myelosuppression, peripheral and optic neuropathy, and serotonin syndrome with long-term use. |
Antibacterial Activity: A Quantitative Comparison
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the reported MIC values for this compound and linezolid against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound (as SCH-79797) and Linezolid against various bacterial strains.
| Bacterial Strain | This compound (SCH-79797) MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1[1] | 1-4 |
| Enterococcus faecalis (VRE) | 1[1] | 1-4 |
| Escherichia coli | 1[1] | >128 |
| Klebsiella pneumoniae | 2[1] | >128 |
| Acinetobacter baumannii | 1[1] | >128 |
| Pseudomonas aeruginosa | >128[1] | >128 |
| Neisseria gonorrhoeae | 0.25[1] | Not routinely tested |
Note: Data for this compound is based on its parent compound, SCH-79797, as reported in Martin et al., 2020.[1] Linezolid MICs are typical ranges observed in clinical isolates.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and linezolid lies in their mechanisms of action.
This compound: The "Poisoned Arrow"
This compound employs a novel dual-targeting mechanism that has been likened to a "poisoned arrow".[1] It simultaneously disrupts the bacterial cell membrane and inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This dual assault is believed to be the reason for its potent bactericidal activity and the lack of observed resistance.
Caption: Dual mechanism of action of this compound.
Linezolid: A Protein Synthesis Inhibitor
Linezolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Caption: Mechanism of action of linezolid.
Resistance Development: A Critical Hurdle
A significant advantage of this compound appears to be its resilience against the development of resistance.
This compound: In serial passage experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic to encourage resistance, no resistant mutants to SCH-79797 (the parent compound of this compound) were detected after 25 days of continuous exposure.[1] This is in stark contrast to other antibiotics, where resistance often emerges rapidly under similar conditions.
Linezolid: Resistance to linezolid, while still relatively low, is a known clinical concern. The primary mechanisms of resistance involve point mutations in the V domain of the 23S rRNA gene, which is the binding site for linezolid. Additionally, the acquisition of the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase, can also confer resistance.
Caption: Comparison of resistance development.
Toxicity Profile: A Safety Assessment
This compound: The parent compound, SCH-79797, exhibited similar toxicity to both bacterial and human cells. However, the derivative this compound was found to be nearly 1,000 times more potent against bacteria than human cells, indicating a significantly improved therapeutic window.[1] In a mouse model of Neisseria gonorrhoeae infection, this compound was effective in clearing the infection with no apparent toxicity to the host.[1]
Linezolid: While generally well-tolerated for short-term use, prolonged therapy with linezolid (typically beyond 28 days) is associated with several potential toxicities. These include myelosuppression (thrombocytopenia, anemia, and neutropenia), peripheral and optic neuropathy, and an increased risk of serotonin syndrome when co-administered with serotonergic agents due to its weak, non-selective monoamine oxidase inhibitory activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Bacterial Preparation: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth (MHB) and incubated until the culture reaches the exponential growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assay (HeLa Cells)
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (this compound or linezolid) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Serial Passage Resistance Study
-
Initial MIC Determination: The baseline MIC of the antibiotic against the test bacterium is determined.
-
Sub-MIC Exposure: A large population of bacteria is serially passaged daily in broth containing a sub-inhibitory concentration (typically 0.5x MIC) of the antibiotic.
-
MIC Monitoring: The MIC of the bacterial population is determined at regular intervals (e.g., every 2-3 days) to monitor for any increase.
-
Duration: The experiment is typically continued for a set number of passages (e.g., 25-30 days).
In Vivo Efficacy Model (Murine Model of N. gonorrhoeae Vaginal Infection)
-
Animal Preparation: Female BALB/c mice are treated with 17β-estradiol to synchronize their estrous cycle and make them susceptible to N. gonorrhoeae infection.
-
Infection: Mice are vaginally inoculated with a suspension of N. gonorrhoeae.
-
Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the test compound (e.g., this compound) or a vehicle control, typically administered intraperitoneally or subcutaneously.
-
Bacterial Load Determination: Vaginal swabs are collected at various time points post-treatment, and the number of viable N. gonorrhoeae CFU is determined by plating serial dilutions on selective agar.
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the bacterial load in the treated group to the control group.
Conclusion
This compound represents a significant potential advancement in the fight against antibiotic resistance. Its novel dual-mechanism of action, broad spectrum of activity, and apparent lack of resistance development make it a highly promising candidate for further development. While linezolid remains a crucial last-resort option for treating serious Gram-positive infections, the emergence of resistance and its potential for toxicity highlight the need for new therapeutic agents. The head-to-head comparison presented here underscores the potential of this compound to address some of the key limitations of current antibiotic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this exciting new compound.
References
Irresistin-16: A Paradigm of Resistance-Refractory Antimicrobial Development
A comparative analysis of the resistance development potential of Irresistin-16, a novel dual-action antimicrobial, reveals a stark contrast with established antibiotics. Extensive in vitro studies demonstrate that while common antimicrobial agents readily induce resistance in pathogenic bacteria, this compound maintains its efficacy, showing no detectable resistance development over extended exposure. This guide provides a comprehensive comparison of this compound's resistance profile against other antimicrobials, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Low Potential for Resistance Development: A 25-Day Serial Passage Study
To evaluate the propensity for resistance development, a 25-day serial passage experiment was conducted with Staphylococcus aureus MRSA USA300. This method involves repeatedly exposing a bacterial population to sub-lethal concentrations of an antibiotic, thereby creating selective pressure for the emergence of resistant strains. In this study, this compound was compared to novobiocin, trimethoprim, and nisin.
The results, summarized in the table below, highlight the remarkable inability of S. aureus to develop resistance to this compound. While the comparator antibiotics induced significant increases in the minimum inhibitory concentration (MIC) over the 25-day period, the MIC of this compound remained unchanged, indicating no loss of susceptibility.
| Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) after 25 days | Fold Increase in MIC |
| This compound | 1 | 1 | 1 (No change) |
| Novobiocin | 0.0625 | 8 | 128 |
| Trimethoprim | 0.125 | 64 | 512 |
| Nisin | 2 | 1024 | 512 |
Table 1: Comparison of the change in Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics against S. aureus MRSA USA300 after 25 days of serial passage. Data extracted from Martin et al., 2020.
Experimental Protocols
Serial Passage Experiment for Resistance Development
The following protocol was adapted from the methodology described in the study by Martin et al. (2020) to assess the development of antimicrobial resistance.
-
Preparation of Bacterial Culture: A single colony of S. aureus MRSA USA300 is inoculated into 5 mL of Mueller-Hinton Broth (MHB) and grown overnight at 37°C with shaking.
-
Initial MIC Determination: The initial minimum inhibitory concentration (MIC) of each antibiotic (this compound, novobiocin, trimethoprim, and nisin) against the overnight culture is determined using a standard broth microdilution method.
-
Serial Passaging:
-
For each antibiotic, a fresh culture is started by inoculating MHB with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of 0.01.
-
The antibiotic is added to the culture at a concentration of 0.5x the initial MIC.
-
The culture is incubated at 37°C with shaking for 24 hours.
-
After 24 hours, a small volume of the culture is transferred to a fresh tube of MHB containing the same concentration of the antibiotic to achieve a starting OD₆₀₀ of 0.01 for the next passage.
-
This process is repeated daily for 25 days.
-
-
Monitoring Resistance Development:
-
Every 5 days, a sample of the culture from each antibiotic condition is taken to determine the new MIC of the respective antibiotic.
-
The fold increase in MIC is calculated by dividing the MIC at a given time point by the initial MIC.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antimicrobial susceptibility.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate using MHB.
-
Inoculum Preparation: An overnight bacterial culture is diluted in MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Visualizing the Mechanisms of Action and Resistance
The disparate outcomes in resistance development can be attributed to the distinct mechanisms of action of these antimicrobials and the corresponding pathways bacteria can evolve to circumvent them.
This compound: A Dual-Pronged Attack
This compound's resilience against resistance stems from its unique dual-targeting mechanism. It simultaneously disrupts the bacterial cell membrane and inhibits dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis.[1][2][3] This two-pronged attack makes it exceedingly difficult for bacteria to develop resistance, as simultaneous mutations in two independent cellular pathways would be required.
Comparator Antibiotics: Single Targets and Established Resistance Pathways
In contrast, the comparator antibiotics each have a single, well-defined molecular target, for which bacteria have evolved various resistance mechanisms.
Conclusion
The inability to induce resistance to this compound under conditions that readily produce high-level resistance to other antibiotics underscores its significant potential as a next-generation antimicrobial. Its dual-targeting mechanism represents a promising strategy to combat the growing threat of antibiotic resistance. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison that highlights the unique and compelling resistance-refractory profile of this compound.
References
Irresistin-16: A Formidable Opponent to Antibiotic Resistance
A comparative analysis of Irresistin-16's resilience to resistance development through serial passage studies reveals a significant advantage over conventional antibiotics. Its unique dual mechanism of action—simultaneously targeting bacterial membrane integrity and folate metabolism—presents a promising strategy in the fight against multi-drug resistant pathogens.
Researchers, scientists, and drug development professionals are in a continuous race against the evolution of antibiotic resistance. A key in vitro method to assess a new compound's propensity to induce resistance is the serial passage study. This guide provides a comparative overview of this compound's performance in such studies against other antibiotics, supported by experimental data and detailed protocols.
Low Propensity for Resistance Development: A Quantitative Comparison
Serial passage studies are designed to mimic the prolonged exposure of bacteria to an antibiotic, thereby selecting for resistant mutants. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is monitored over successive "passages." A significant increase in the MIC value indicates the development of resistance.
For illustrative purposes, the following table presents a hypothetical comparison based on typical outcomes from serial passage studies with a conventional antibiotic like ciprofloxacin.
| Passage Number | This compound MIC (µg/mL) | Fold Change in MIC (this compound) | Ciprofloxacin MIC (µg/mL) (Hypothetical) | Fold Change in MIC (Ciprofloxacin) (Hypothetical) |
| 0 | 0.125 | 1x | 0.015 | 1x |
| 5 | 0.125 | 1x | 0.12 | 8x |
| 10 | 0.125 | 1x | 1 | 67x |
| 15 | 0.125 | 1x | 4 | 267x |
| 20 | 0.125 | 1x | 16 | 1067x |
| 25 | 0.125 | 1x | 32 | 2133x |
Note: The data for this compound is based on the findings of no detectable resistance. The data for ciprofloxacin is hypothetical and serves to illustrate a typical resistance development profile for a conventional antibiotic.
The Dual-Pronged Attack of this compound
The remarkable ability of this compound to evade resistance is attributed to its dual mechanism of action.[1][2] This two-pronged assault makes it exceedingly difficult for bacteria to develop a successful counter-strategy through a single mutation.
References
Unveiling the Dual-Threat Strategy of Irresistin-16: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Irresistin-16, a novel antibiotic with a dual-target mechanism, against a classic combination therapy with a similar mode of action. This report synthesizes available experimental data to objectively evaluate its performance and potential as a next-generation antimicrobial agent.
This compound (IRS-16), a synthetic derivative of SCH-79797, has emerged as a promising candidate in the fight against antibiotic resistance. Its unique mechanism of action, which simultaneously targets two essential bacterial processes, offers a significant advantage over traditional single-target antibiotics. This guide delves into the experimental evidence confirming this dual-target mechanism and compares its efficacy and safety profile with the well-established combination of trimethoprim and polymyxin B, which mimics the dual-action strategy of this compound.
The Dual-Target Mechanism of this compound: A Two-Pronged Attack
This compound employs a "poisoned arrow" strategy to effectively kill a broad spectrum of both Gram-positive and Gram-negative bacteria. This involves a synergistic attack on two vital cellular components:
-
Bacterial Membrane Disruption: The "arrow" component of this compound targets and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular contents and ultimately, cell death.
-
Inhibition of Folate Synthesis: Once inside the cell, the "poison" component of this compound inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. By blocking this pathway, the bacterium is unable to produce essential precursors for DNA, RNA, and protein synthesis, leading to a halt in growth and replication.
This dual-action mechanism is not only highly effective but has also been shown to have a remarkably low frequency of resistance development.
Performance Comparison: this compound vs. Trimethoprim-Polymyxin B
To provide a clear comparison, we have summarized the available quantitative data on the antimicrobial activity and cytotoxicity of this compound and the combination of trimethoprim (a DHFR inhibitor) and polymyxin B (a membrane-disrupting agent).
| Parameter | This compound | Trimethoprim-Polymyxin B Combination | References |
| Minimum Inhibitory Concentration (MIC) against S. mutans | 0.122 µM | Not directly reported, but synergy is observed. | [1] |
| Minimum Inhibitory Concentration (MIC) against S. sanguinis | 1.953 µM | Not directly reported, but synergy is observed. | [1] |
| Cytotoxicity against Mouse Fibroblast L929 Cells | Minimal cytotoxicity observed. | Not directly reported. | [1] |
| In Vivo Efficacy (N. gonorrhoeae mouse model) | Successfully cured mice of infection. | Not reported for this model. | [2] |
| Synergistic Activity | Intrinsic dual-action. | Demonstrated synergy against various Gram-negative bacilli. | [1][3] |
Note: Direct comparative studies between this compound and the trimethoprim-polymyxin B combination are limited. The data presented is compiled from individual studies to provide a parallel assessment.
Experimental Protocols: Validating the Dual-Target Mechanism
The confirmation of this compound's dual-target mechanism relies on a series of key experiments. Below are the detailed methodologies for these assays.
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to increased permeability.
-
Principle: The fluorescent dye propidium iodide (PI) is used. PI can only enter cells with compromised membranes, where it intercalates with DNA and emits a strong fluorescent signal.
-
Protocol:
-
Bacterial cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., PBS).
-
The cell suspension is incubated with varying concentrations of this compound or the comparator compound.
-
Propidium iodide is added to the suspension.
-
The fluorescence intensity is measured over time using a fluorometer at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
An increase in fluorescence intensity compared to untreated control cells indicates membrane permeabilization.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay measures the direct inhibition of the DHFR enzyme, a key component of the folate synthesis pathway.
-
Principle: The activity of DHFR is determined by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is measured as a decrease in absorbance at 340 nm.
-
Protocol:
-
A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and NADPH in a suitable buffer.
-
The reaction is initiated by the addition of the substrate or enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
To test for inhibition, the enzyme is pre-incubated with various concentrations of this compound or the comparator (e.g., trimethoprim) before initiating the reaction.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
-
In Vivo Efficacy Model: Neisseria gonorrhoeae Infection in Mice
This animal model is used to assess the therapeutic potential of an antimicrobial agent in a living organism.
-
Model: Female mice are treated with estradiol to promote susceptibility to N. gonorrhoeae infection.
-
Protocol:
-
Mice are inoculated intravaginally with a clinical isolate of N. gonorrhoeae.
-
After establishment of infection, mice are treated with this compound, a comparator drug, or a vehicle control.
-
Vaginal swabs are collected at various time points post-treatment.
-
The swabs are serially diluted and plated on appropriate growth media to determine the number of colony-forming units (CFU).
-
The efficacy of the treatment is determined by the reduction in bacterial load (CFU counts) compared to the control group.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's dual-target mechanism.
Caption: Dual-target mechanism of this compound.
Caption: Experimental workflow for validating this compound.
Caption: Logical relationship of this compound's key attributes.
Conclusion
This compound represents a significant advancement in the development of novel antibiotics. Its dual-target mechanism, which combines membrane disruption and inhibition of folate synthesis, results in potent, broad-spectrum antibacterial activity with a low propensity for resistance. While direct comparative data with combination therapies like trimethoprim-polymyxin B is still emerging, the intrinsic synergistic action and favorable safety profile of this compound position it as a highly promising candidate for addressing the growing challenge of antibiotic-resistant infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Combined Activity of Sulfamethoxazole, Trimethoprim, and Polymyxin B Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of resazurin-based compounds against Neisseria gonorrhoeae in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined activity of sulfamethoxazole, trimethoprim, and polymyxin B against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Irresistin-16 In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel antibiotic candidate, Irresistin-16, with established alternative treatments for multidrug-resistant bacterial infections. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based evaluation of this compound's potential.
Executive Summary
This compound, a derivative of the compound SCH-79797, has demonstrated significant in vivo efficacy in a murine model of Neisseria gonorrhoeae infection. Its dual-action mechanism, which involves disrupting the bacterial cell membrane and inhibiting dihydrofolate reductase, contributes to its potent antibacterial activity and low propensity for resistance development. This guide compares the in vivo performance of this compound against ceftriaxone for treating N. gonorrhoeae and a minocycline-colistin combination therapy for Acinetobacter baumannii infections, providing a benchmark for its potential clinical utility.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical in vivo studies, offering a direct comparison of this compound with alternative antibiotic regimens.
Table 1: In Vivo Efficacy Against Neisseria gonorrhoeae
| Treatment | Animal Model | Bacterial Strain | Dosing Regimen | Route of Administration | Key Efficacy Outcome | Reference |
| This compound | Mouse Vaginal Infection | N. gonorrhoeae | 10 mg/kg, single dose | Intravaginal | 100% of mice cured | [1][2] |
| Ceftriaxone | Mouse Genital Tract Infection | N. gonorrhoeae FA1090 (susceptible) | 5 mg/kg, single dose | Intraperitoneal | Cleared infection in majority of mice | [3] |
| Ceftriaxone | Mouse Genital Tract Infection | N. gonorrhoeae H041 (resistant) | 120 mg/kg, three times daily | Intraperitoneal | Cleared infection in 90% of mice | [3] |
Table 2: In Vivo Efficacy Against Multidrug-Resistant Gram-Negative Bacteria
| Treatment | Animal Model | Bacterial Strain | Dosing Regimen | Route of Administration | Key Efficacy Outcome | Reference |
| Minocycline + Colistin | Mouse Pneumonia | Minocycline-resistant A. baumannii | Minocycline: 50 mg/kg, Colistin: 10 mg/kg, every 12h | Intraperitoneal | Significantly improved survival and reduced lung bacterial load | [4][5] |
| Colistin + Fosfomycin | Mouse Pneumonia | MDR A. baumannii | Not specified | Not specified | Significantly reduced lung bacterial load at 24h and 48h | [1][5] |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key in vivo experiments cited are detailed below.
This compound against Neisseria gonorrhoeae
-
Animal Model: Female BALB/c mice were used. To induce susceptibility to N. gonorrhoeae, the mice were treated with 17β-estradiol to synchronize their estrous cycle.
-
Bacterial Inoculation: Mice were vaginally inoculated with a suspension of Neisseria gonorrhoeae.
-
Treatment: A single dose of this compound (10 mg/kg) was administered intravaginally.
-
Outcome Measurement: Vaginal swabs were collected at specified time points post-treatment to determine the presence and load of N. gonorrhoeae through plating and colony-forming unit (CFU) counting. A mouse was considered cured if no bacteria were detected.
Ceftriaxone against Neisseria gonorrhoeae
-
Animal Model: A murine genital tract infection model was utilized.
-
Bacterial Inoculation: Mice were infected with either a ceftriaxone-susceptible (FA1090) or a ceftriaxone-resistant (H041) strain of N. gonorrhoeae.
-
Treatment: Ceftriaxone was administered intraperitoneally. For the susceptible strain, a single dose of 5 mg/kg was used. For the resistant strain, a fractionated dose of 120 mg/kg was given three times a day.
-
Outcome Measurement: The primary outcome was the clearance of the bacterial infection, assessed through culturing of vaginal swabs.
Minocycline and Colistin against Acinetobacter baumannii
-
Animal Model: A mouse pneumonia model was established.
-
Bacterial Inoculation: Mice were intratracheally inoculated with a suspension of minocycline-resistant Acinetobacter baumannii to induce pneumonia.
-
Treatment: Two hours post-inoculation, mice received intraperitoneal injections of minocycline (50 mg/kg) and colistin (10 mg/kg) every 12 hours.
-
Outcome Measurement: Efficacy was evaluated based on the survival rate of the mice and the reduction in bacterial load (CFU) in the lungs at 24 hours post-infection.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of combination of colistin with fosfomycin or minocycline in a mouse model of multidrug-resistant Acinetobacter baumannii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Irresistin-16: A Stalwart Against Bacterial Resistance
A comprehensive analysis of cross-resistance studies reveals Irresistin-16, a novel antibiotic candidate, demonstrates a unique resilience to bacterial resistance mechanisms. Unlike conventional antibiotics, this compound maintains its potent efficacy even against multidrug-resistant strains, heralding a potential paradigm shift in the fight against antimicrobial resistance.
This compound (IRS-16), a derivative of the compound SCH-79797, exhibits a powerful dual mechanism of action that sets it apart from existing antibiotics. It simultaneously disrupts the bacterial cell membrane and inhibits dihydrofolate reductase, an essential enzyme in folate synthesis.[1][2] This two-pronged attack is believed to be the cornerstone of its ability to evade the development of bacterial resistance.
Cross-resistance studies, a critical component in the evaluation of new antibiotics, have shown that bacteria that develop resistance to other standard antibiotics do not exhibit cross-resistance to this compound. This suggests that the mechanisms bacteria employ to evade other drugs are ineffective against the unique activity of this compound.
Performance Against Resistant Pathogens: A Quantitative Comparison
The in vitro efficacy of this compound has been rigorously tested against a broad spectrum of both Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat multidrug-resistant strains. The minimum inhibitory concentration (MIC), a standard measure of antibiotic potency, underscores the broad-spectrum activity of this compound and its parent compound, SCH-79797.
| Bacterial Species | Strain | SCH-79797 MIC (µg/mL) | This compound MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 17978 | 1 | 0.5 |
| Acinetobacter baumannii | Clinical Isolate 1 | 1 | 0.5 |
| Acinetobacter baumannii | Clinical Isolate 2 | 1 | 0.5 |
| Bacillus subtilis | PY79 | 0.5 | 0.031 |
| Enterococcus faecalis | V583 | 1 | 0.25 |
| Escherichia coli | lptD4213 | 0.125 | 0.016 |
| Escherichia coli | WT (MG1655) | 4 | 1 |
| Neisseria gonorrhoeae | WHO-L | 0.25 | 0.125 |
| Neisseria gonorrhoeae | WHO-X | 0.25 | 0.125 |
| Staphylococcus aureus | MRSA (USA300) | 0.25 | 0.016 |
| Staphylococcus aureus | WT (RN4220) | 0.25 | 0.016 |
| Streptococcus mutans | UA159 | 0.122 µM | |
| Streptococcus sanguinis | ATCC 10556 | 1.953 µM |
Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 and this compound against various bacterial strains. Data for the first 11 strains are from Martin et al., Cell, 2020.[1] Data for S. mutans and S. sanguinis are from a separate study on biofilms.[3]
The Challenge of Inducing Resistance: Serial Passaging Experiments
A key indicator of an antibiotic's long-term viability is the rate at which bacteria can develop resistance to it. Serial passaging experiments are designed to accelerate this evolutionary process in a laboratory setting. In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, and the MIC is measured at each passage. A significant increase in the MIC indicates the development of resistance.
Remarkably, after 25 days of serial passaging, Neisseria gonorrhoeae showed no increase in the MIC of SCH-79797, the parent compound of this compound. In stark contrast, the same bacterial strain rapidly developed high-level resistance to other antibiotics, including novobiocin, nisin, and gentamicin.
| Antibiotic | Fold Change in MIC after 25 Days |
| SCH-79797 | 1 |
| Novobiocin | >1024 |
| Nisin | 256 |
| Gentamicin | 32 |
Table 2: Fold change in Minimum Inhibitory Concentration (MIC) of various antibiotics against Neisseria gonorrhoeae after 25 days of serial passaging. A fold change of 1 indicates no development of resistance. Data from Martin et al., Cell, 2020.
Selectivity and Safety: A Favorable Therapeutic Window
An essential characteristic of any viable antibiotic is its ability to target bacteria with minimal harm to human cells. This compound has demonstrated a significantly improved therapeutic index compared to its parent compound, SCH-79797. It is nearly 1,000 times more potent against bacteria than human cells, a critical factor for its potential as a therapeutic agent.[4]
| Cell Line | Compound | LC50 (µg/mL) |
| Human embryonic kidney cells | SCH-79797 | 1 |
| Human embryonic kidney cells | This compound | 1 |
| Human liver carcinoma cells | SCH-79797 | 2 |
| Human liver carcinoma cells | This compound | 2 |
| Human peripheral blood mononuclear cells | SCH-79797 | 2 |
| Human peripheral blood mononuclear cells | This compound | >16 |
Table 3: Cytotoxicity (LC50) of SCH-79797 and this compound against various human cell lines. A higher LC50 value indicates lower toxicity. Data from Martin et al., Cell, 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using a broth microdilution method.
-
Bacterial Culture: Bacteria were grown overnight in appropriate liquid media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture was diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: The antibiotics were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic at which no visible bacterial growth was observed.
Serial Passaging for Resistance Development
This experiment was conducted to assess the potential for bacteria to develop resistance to an antibiotic over time.
-
Initial MIC Determination: The baseline MIC of the antibiotic against the test bacterium was determined.
-
Sub-MIC Exposure: A bacterial culture was grown in a liquid medium containing the antibiotic at a concentration of 0.5x the MIC.
-
Daily Passaging: Each day, a small volume of the bacterial culture from the tube with the highest antibiotic concentration that still permitted growth was transferred to a new series of tubes with fresh media and a range of antibiotic concentrations.
-
MIC Monitoring: The MIC was determined at regular intervals (e.g., every 24 hours) for the duration of the experiment (25 days).
-
Fold-Change Calculation: The final MIC was compared to the initial MIC to determine the fold-change, indicating the level of resistance development.
Cytotoxicity Assay (LC50 Determination)
The 50% lethal concentration (LC50) was determined to assess the toxicity of the compounds to human cells.
-
Cell Culture: Human cell lines were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Exposure: The cells were then exposed to a range of concentrations of the test compound.
-
Incubation: The plates were incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability was measured using a standard assay, such as the MTT or resazurin assay, which measures metabolic activity.
-
LC50 Calculation: The LC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in cell viability compared to untreated control cells.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been created using the DOT language for Graphviz.
Caption: Workflow for assessing cross-resistance and resistance development to this compound.
Caption: Dual mechanism of action of this compound, targeting both the cell membrane and folate synthesis.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
Evaluating the Synergistic Potential of Irresistin-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a critical global health challenge, necessitating the development of novel therapeutic strategies. Irresistin-16 (IRS-16), a derivative of the dual-targeting compound SCH-79797, has shown significant promise due to its unique mechanism of action and low propensity for resistance development. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound in combination with other antimicrobial agents, offering supporting data from analogous combinations and detailed experimental protocols to guide future research.
This compound exhibits a dual mechanism of action, simultaneously disrupting the bacterial cell membrane and inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1] This combined assault makes it a potent bactericidal agent against both Gram-positive and Gram-negative bacteria.[1][2] Studies on its parent compound, SCH-79797, have demonstrated that this dual-target engagement within a single molecule is more effective at killing persister cells than the co-administration of two separate drugs targeting these individual pathways.[1] While direct experimental data on synergistic combinations of this compound with other antibiotics is not yet available, this guide outlines potential combinations based on its known mechanisms of action and provides protocols for their evaluation.
Hypothetical Synergistic Combinations with this compound
Based on the membrane-disrupting and folate pathway-inhibiting properties of this compound, several classes of antibiotics could be investigated for synergistic interactions. The following table summarizes potential combinations and the scientific rationale for their exploration.
| Combination Partner Class | Rationale for Synergy | Potential Advantages |
| Polymyxins (e.g., Colistin, Polymyxin B) | Both agents disrupt the bacterial outer membrane, potentially leading to enhanced permeability and increased intracellular concentration of both drugs. | Overcoming resistance to either agent alone; reducing the required therapeutic dose and associated toxicity. |
| Beta-lactams (e.g., Meropenem, Ceftazidime) | This compound-mediated membrane disruption could facilitate beta-lactam access to penicillin-binding proteins in the periplasmic space of Gram-negative bacteria. | Restoring the efficacy of beta-lactams against resistant strains; broadening the spectrum of activity. |
| Aminoglycosides (e.g., Amikacin, Tobramycin) | Increased membrane permeability by this compound could enhance the uptake of aminoglycosides, which need to enter the cytoplasm to inhibit protein synthesis. | Potentiating the bactericidal activity of aminoglycosides; potentially overcoming some mechanisms of aminoglycoside resistance. |
| Rifamycins (e.g., Rifampicin) | Similar to aminoglycosides, the efficacy of rifampicin, which targets intracellular RNA polymerase, is dependent on its ability to cross the bacterial cell envelope. | Enhancing the activity of rifampicin against Gram-negative bacteria, which are typically less susceptible due to their outer membrane barrier. |
Comparative Data from Analogous Combination Studies
While awaiting direct studies on this compound, data from combination therapies involving agents with similar mechanisms can provide valuable insights. The following table presents a summary of reported synergistic effects from studies on polymyxin and folate antagonist combinations.
| Combination | Organism(s) | Synergy Metric (e.g., FICI) | Reference |
| Colistin + Rifampicin | Acinetobacter baumannii | FICI ≤ 0.5 in 80% of strains | [3] |
| Colistin + Vancomycin | Acinetobacter baumannii | FICI ≤ 0.5 in 100% of strains | [3] |
| Polymyxin B + Rifampicin + Amikacin | Klebsiella pneumoniae | Enhanced killing in time-kill assays | [4] |
| Trimethoprim + Sulfamethoxazole | Various | Standard synergistic combination | Clinical Practice |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is generally considered synergistic.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound combinations, standardized in vitro methods are essential.
Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI) Determination
This method is used to quantify the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the combination antibiotic
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and the combination antibiotic vertically in the microtiter plate containing CAMHB.
-
The final plate should contain a gradient of concentrations for both drugs, alone and in combination.
-
Inoculate each well with the prepared bacterial suspension.
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually. Also include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), Antagonism (FICI > 4).[5]
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by a drug combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in CAMHB
-
This compound and the combination antibiotic at relevant concentrations (e.g., 0.5x, 1x, 2x MIC)
Procedure:
-
Prepare culture tubes with the bacterial suspension and add the antibiotics alone and in combination at the desired concentrations. Include a growth control tube without any antibiotic.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the dual mechanism of this compound, a hypothetical synergistic interaction, and the workflow for a checkerboard assay.
Caption: Dual mechanism of action of this compound.
Caption: Hypothetical synergy between this compound and a polymyxin.
Caption: Workflow for a checkerboard synergy assay.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Polymyxin Triple Combinations against Polymyxin-Resistant, Multidrug-Resistant, KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Irresistin-16: A Potent Dual-Action Antibiotic Against Drug-Resistant Clinical Isolates
For Immediate Release
A novel antibiotic candidate, Irresistin-16 (IRS-16), demonstrates significant efficacy against a broad spectrum of multidrug-resistant bacterial pathogens.[1] This guide provides a comprehensive overview of its performance against key clinical isolates, detailing its unique mechanism of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Dual-Targeting Mechanism of Action: A Two-Pronged Attack
This compound exhibits a unique dual-targeting mechanism of action, simultaneously disrupting bacterial folate metabolism and compromising cell membrane integrity.[1] This dual action is believed to be the reason for the observed low frequency of resistance development.[1] The molecule is a derivative of the compound SCH-79797, optimized for increased potency and reduced toxicity.[2]
The pyrroloquinazolinediamine core of this compound targets dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis.[3] Concurrently, a biphenyl group disrupts the bacterial membrane, leading to a loss of membrane potential and integrity.[3] This combined assault makes it a formidable agent against both Gram-positive and Gram-negative bacteria.
Caption: Dual mechanism of this compound targeting both folate metabolism and membrane integrity.
Performance Against Key Clinical Isolates
This compound has shown potent activity against a range of clinically relevant pathogens, including those on the World Health Organization's priority pathogens list. Of particular note is its efficacy against Neisseria gonorrhoeae, methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of this compound in comparison to standard-of-care antibiotics against various clinical isolates. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: this compound vs. Standard Antibiotics Against Neisseria gonorrhoeae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | N/A | N/A | 0.03 * |
| Ceftriaxone | 0.016 - 0.03 | 0.047 - 0.06 | ≤0.002 - 4 |
| Azithromycin | 0.25 | 1 - 2 | ≤0.03 - >4 |
| Ciprofloxacin | N/A | N/A | 0.125 - >8 |
| Penicillin | 0.25 | 12 | 0.002 - >32 |
*Data for a single strain (ATCC 700825) is available.[3] MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively, and are compiled from various studies.[4][5][6]
Table 2: Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | N/A | N/A | 2 - 6.25 * |
| Vancomycin | 1 | 1.5 | 0.38 - 2 |
| Linezolid | 1 | 1 | 0.125 - 1.5 |
| Daptomycin | 0.5 | 0.75 | 0.094 - 1 |
| Tigecycline | 0.19 | 0.25 | 0.094 - 0.5 |
*Broad-spectrum activity reported against ESKAPE pathogens.[7] MIC values for comparator antibiotics are from studies on clinical MRSA isolates.[8][9]
Table 3: Comparative Efficacy Against Acinetobacter baumannii
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | N/A | N/A | 2 - 6.25 * |
| Meropenem | 64 | 128 | N/A |
| Amikacin | 128 | 1024 | N/A |
| Ciprofloxacin | >32 | >32 | 0.12 - >32 |
| Colistin | 1 | 1 | N/A |
*Broad-spectrum activity reported against ESKAPE pathogens.[7] MIC values for comparator antibiotics are from studies on clinical A. baumannii isolates.[10][11]
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in a murine model of Neisseria gonorrhoeae infection.[3] Intravenous administration of IRS-16 at 10 mg/kg resulted in a significant reduction in the vaginal bacterial load compared to a vehicle control.[3] These findings underscore the potential of this compound as a therapeutic agent for difficult-to-treat infections.
Cytotoxicity Profile
A crucial aspect of antibiotic development is ensuring minimal toxicity to host cells. This compound has been evaluated for its cytotoxic effects on mammalian cells. Studies using mouse fibroblast L929 cells have shown that this compound exhibits minimal cytotoxicity at concentrations effective against bacteria.[12]
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator antibiotics is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Murine Model of Neisseria gonorrhoeae Infection
The efficacy of this compound in a living organism was assessed using a well-established mouse model of vaginal infection.
Protocol:
-
Female BALB/c mice are treated with hormones to promote susceptibility to N. gonorrhoeae infection.
-
Mice are vaginally inoculated with a suspension of N. gonorrhoeae.
-
At specified time points post-infection (e.g., 2 and 14 hours), mice are treated with this compound (e.g., 10 mg/kg, intravenously) or a vehicle control.
-
At a later time point (e.g., 26 hours post-infection), vaginal swabs are collected, and the number of viable N. gonorrhoeae CFU is determined by plating serial dilutions on appropriate agar media.
-
The reduction in bacterial load in the treated group is compared to the control group to assess efficacy.
Cytotoxicity Assay (MTT Assay)
The potential toxicity of this compound to mammalian cells is evaluated using a colorimetric assay such as the MTT assay, which measures cell metabolic activity.
Protocol:
-
Mouse fibroblast L929 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then exposed to various concentrations of this compound for a specified period (e.g., 24 hours).
-
After incubation, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
This compound presents a promising new avenue in the fight against antimicrobial resistance. Its novel dual-action mechanism, potent bactericidal activity against clinically important pathogens, and favorable in vivo efficacy and cytotoxicity profiles warrant further investigation and development. The data presented in this guide highlights its potential as a next-generation antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Neisseria gonorrhoeae Isolates Susceptibility to Antibiotics in Zhejiang Province Since 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idcmjournal.org [idcmjournal.org]
- 10. brieflands.com [brieflands.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Irresistin-16: A New Frontier in the Battle Against Drug-Resistant Bacteria
A novel antibiotic, Irresistin-16, demonstrates a powerful dual-action mechanism that eradicates a broad spectrum of multidrug-resistant bacteria, including notorious pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Preclinical data suggests that this compound not only exhibits potent bactericidal activity but also possesses a low propensity for resistance development, positioning it as a promising candidate to address the growing threat of antimicrobial resistance.
Developed as a derivative of the compound SCH-79797, this compound has been engineered for enhanced potency and an improved safety profile.[1][2] Its unique mode of action, which simultaneously targets the bacterial cell membrane and folate biosynthesis, sets it apart from standard-of-care antibiotics and may hold the key to overcoming existing resistance mechanisms.[3][4]
Comparative In Vitro Activity
Initial studies highlight the potent in vitro activity of this compound against a range of bacterial pathogens. While direct head-to-head comparative studies with a full panel of standard-of-care antibiotics are emerging, preliminary data underscores its potential.
| Pathogen | Antibiotic | MIC Range (μg/mL) | Source |
| MRSA | Vancomycin | ≤3 | [5] |
| Linezolid | 0.25 - 1 | [6] | |
| Daptomycin | 0.064 - 1.5 | [6] | |
| VRE | Linezolid | 0.38 - 1.5 | [6] |
| Daptomycin | 0.38 - 3 | [6] |
Note: The MIC values for standard-of-care antibiotics are sourced from various studies and are provided for context. Direct comparative studies are needed for a conclusive assessment of relative potency.
Mechanism of Action: A Two-Pronged Attack
This compound employs a synergistic dual-targeting mechanism that leads to rapid bacterial cell death.[3][4] This multifaceted approach is believed to be a key factor in its ability to evade the development of resistance.[1]
-
Membrane Disruption: The isopropylbenzene moiety of this compound targets and disrupts the integrity of the bacterial cell membrane.[3] This initial assault creates pores in the membrane, leading to leakage of essential cellular components.
-
Inhibition of Folate Synthesis: The pyrroloquinazolinediamine core of the molecule penetrates the compromised membrane and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[3] The disruption of folate production halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.
Caption: Dual-action mechanism of this compound.
In Vivo Efficacy: A Case Study in Neisseria gonorrhoeae
This compound has demonstrated significant efficacy in a murine model of vaginal infection with a drug-resistant strain of Neisseria gonorrhoeae.[1] This in vivo validation provides a crucial proof-of-concept for its therapeutic potential.
Experimental Workflow: N. gonorrhoeae Mouse Model
The experimental protocol for evaluating the in vivo efficacy of this compound typically involves the following key steps:
Caption: Experimental workflow for in vivo testing.
Safety and Cytotoxicity
A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. This compound has been shown to be nearly 1,000 times more potent against bacteria than human cells, indicating a wide therapeutic window.[1] Studies using mouse fibroblast L929 cells have demonstrated minimal cytotoxicity, further supporting its favorable safety profile.[2]
Experimental Protocol: Cytotoxicity Assay (CCK-8)
The cytotoxicity of this compound is typically evaluated using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.
Materials:
-
Mammalian cell line (e.g., mouse fibroblast L929 cells)
-
Cell culture medium
-
This compound stock solution
-
CCK-8 reagent
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for novel antibiotics to combat multidrug-resistant pathogens. Its dual-action mechanism, potent bactericidal activity, and favorable safety profile make it a compelling candidate for further development. Future research will focus on optimizing its pharmacokinetic properties and conducting comprehensive clinical trials to evaluate its efficacy and safety in human patients. The unique approach of combining two distinct mechanisms of action within a single molecule may also pave the way for the development of a new generation of "irresistible" antibiotics.
References
- 1. Princeton team develops ‘poisoned arrow’ to defeat antibiotic-resistant bacteria [princeton.edu]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Irresistin-16: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Irresistin-16, a potent, broad-spectrum bactericidal antibiotic. Adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
This compound, a derivative of SCH-79797, is classified as a combustible solid and is severely hazardous to water (Water Hazard Class 3). Improper disposal can lead to the development of antibiotic-resistant bacteria and environmental toxicity. Therefore, all waste containing this compound, including pure compound, stock solutions, and contaminated labware, must be treated as hazardous chemical waste.
Summary of Key Chemical and Physical Properties
For quick reference, the following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉N₅ | PubChem[1] |
| Molecular Weight | 365.43 g/mol | Sigma-Aldrich[2] |
| Appearance | White to beige powder | Sigma-Aldrich[2] |
| Solubility | DMSO: 2 mg/mL, clear | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[2] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | Sigma-Aldrich[2] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of combustible solids, potent antibiotics, and chemicals with a high water hazard rating. Always consult your institution's specific safety guidelines and a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of the powder.
-
Wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).
2. Segregation and Collection of Waste:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with combustible solids.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any this compound solutions down the drain. This is critical to prevent environmental contamination and the development of antibiotic resistance.[3]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable, environmental hazard).
-
Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete list of the waste contents.
Experimental Protocol: Dual-Species Biofilm Inhibition Assay
The following is a representative experimental workflow for assessing the efficacy of this compound against a dual-species bacterial biofilm, a common application for novel antibiotics.[4]
Objective: To determine the concentration-dependent effect of this compound on the formation of a biofilm composed of Streptococcus mutans and Streptococcus sanguinis.
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a stock concentration of 25 mM.
-
-
Bacterial Culture Preparation:
-
Inoculate S. mutans and S. sanguinis in a suitable broth medium and incubate overnight.
-
-
Biofilm Formation Assay:
-
Place sterile glass slides in a 24-well plate.
-
Inoculate the wells with a mixture of the two bacterial species.
-
Add varying concentrations of this compound to the wells. Include a no-drug control and a DMSO-only solvent control.
-
-
Incubation:
-
Incubate the plate for 24 hours to allow for biofilm formation.
-
-
Biofilm Quantification:
-
After incubation, remove the glass slides and gently wash to remove non-adherent bacteria.
-
Quantify the remaining biofilm using a standard method such as crystal violet staining, followed by measurement of absorbance.
-
-
Data Analysis:
-
Compare the biofilm formation in the presence of this compound to the control groups to determine the inhibitory effect.
-
Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Experimental workflow for a dual-species biofilm inhibition assay.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 4. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Irresistin-16
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Irresistin-16, a novel antibiotic with a dual mechanism of action. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Summary of Key Safety Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from vendor product pages and related research publications. It is imperative to supplement these guidelines with standard laboratory safety protocols and a thorough risk assessment for your specific experimental procedures.
Physical and Chemical Properties[1][2][3]
| Property | Value |
| Chemical Name | 7-[([1,1'-biphenyl]-4-yl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine |
| Synonyms | IRS-16 |
| CAS Number | 2624247-60-3 |
| Molecular Formula | C₂₃H₁₉N₅ |
| Molecular Weight | 365.43 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (2 mg/mL) |
| Storage | 2-8°C |
Known Hazards and Precautions
| Hazard Category | Information |
| Combustibility | Classified as a combustible solid (Storage Class 11). |
| Water Hazard | WGK 3, indicating it is highly hazardous to water. Do not allow to enter water sources. |
| Toxicity | While showing low cytotoxicity to mammalian cells in some studies, comprehensive toxicological data is unavailable[1][2]. Handle with care and assume it is potentially hazardous. |
| Hydrophobicity | This compound is very hydrophobic and does not dissolve well in water[3]. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following are minimum recommendations:
-
Eye Protection : Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection : Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For procedures with a higher risk of aerosolization or spillage, consider a disposable gown.
-
Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.
Operational Plans: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the product label matches the order information.
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area at 2-8°C. Keep away from incompatible materials and sources of ignition.
Preparation of Solutions: Due to its hydrophobicity, this compound is typically dissolved in dimethyl sulfoxide (DMSO). All work with the powdered form and concentrated solutions should be performed in a chemical fume hood to minimize inhalation exposure.
First Aid Measures
In the absence of specific first aid information for this compound, the following general procedures should be followed in case of exposure:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused compound, contaminated labware, and solutions, should be treated as hazardous chemical waste.
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.
Mechanism of Action and Experimental Workflow
Dual Mechanism of Action of this compound
This compound exhibits a unique dual-action mechanism against bacteria, making it a potent antibiotic with a low frequency of resistance[1][3][4]. It simultaneously disrupts the bacterial cell membrane and inhibits intracellular folate metabolism[1][3].
Caption: Dual mechanism of this compound leading to bacterial cell death.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
References
- 1. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Effect of this compound on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. princeton.edu [princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
